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  • Product: (3R,4S)-3-amino-4-methylhexanoic acid
  • CAS: 75946-24-6

Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (3R,4S)-3-amino-4-methylhexanoic acid

Title: Technical Guide: Chemical Structure, Synthesis, and Stereochemistry of (3R,4S)-3-Amino-4-Methylhexanoic Acid Abstract: This technical guide provides a comprehensive analysis of (3R,4S)-3-amino-4-methylhexanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Chemical Structure, Synthesis, and Stereochemistry of (3R,4S)-3-Amino-4-Methylhexanoic Acid

Abstract: This technical guide provides a comprehensive analysis of (3R,4S)-3-amino-4-methylhexanoic acid (also known as L-


-homoisoleucine), a critical chiral building block in peptidomimetic drug design. We explore its stereochemical relationship to L-isoleucine, detail a validated Arndt-Eistert homologation synthesis protocol, and provide structural characterization data. This document is designed for medicinal chemists and process scientists seeking to incorporate 

-amino acids into therapeutic scaffolds to enhance metabolic stability and target specificity.

Chemical Identity and Stereochemical Analysis[1][2]

(3R,4S)-3-amino-4-methylhexanoic acid is the


-amino acid analogue of the proteinogenic amino acid L-isoleucine. By inserting a methylene group (

) into the backbone, the specific stereochemical configuration confers unique resistance to proteolytic degradation while maintaining side-chain topology essential for receptor recognition.
Nomenclature and Identifiers
PropertyDetail
IUPAC Name (3R,4S)-3-amino-4-methylhexanoic acid
Common Name L-

-homoisoleucine
CAS Number 75946-24-6 (Specific Isomer) / 40469-87-2 (Racemic)
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCCC(=O)O
Stereochemical Logic: The Inversion Paradox

The designation (3R,4S) often confuses researchers transitioning from


-amino acids, as L-isoleucine is (2S,3S). The apparent "inversion" from 2S to 3R is an artifact of Cahn-Ingold-Prelog (CIP) priority rules, not a change in spatial geometry.
  • Precursor (L-Isoleucine, 2S,3S): At the

    
    -carbon (C2), the priority is 
    
    
    
    . The configuration is S .
  • Product (L-

    
    -homoisoleucine, 3R,4S):  The insertion of a methylene group converts the carboxyl group (
    
    
    
    ) into an acetic acid group (
    
    
    ).
    • New Priorities at C3:

      
      .
      
    • Result: The sidechain (sec-butyl) now has higher priority than the C-terminus. This swap of groups 2 and 3 reverses the descriptor from S to R , despite the absolute spatial arrangement remaining identical. The C4 stereocenter (formerly C3) retains its S configuration.

Stereochemistry cluster_logic CIP Priority Shift L_Ile L-Isoleucine (2S, 3S) Beta_Ile L-beta-Homoisoleucine (3R, 4S) L_Ile->Beta_Ile Homologation (Insertion of CH2) Logic1 C2 (Alpha) N > COOH > Sidechain (S) Logic2 C3 (Beta) N > Sidechain > CH2COOH (R) Logic1->Logic2 Group Priority Swap

Figure 1: Stereochemical descriptor evolution during homologation. Note the retention of spatial geometry despite the CIP descriptor change.

Synthesis Protocol: Arndt-Eistert Homologation

The most robust method for synthesizing (3R,4S)-3-amino-4-methylhexanoic acid with high enantiomeric purity is the Arndt-Eistert homologation of


-protected L-isoleucine. This route avoids racemization and scales effectively for preclinical development.
Reaction Workflow

The synthesis proceeds through three critical stages:

  • Activation: Formation of a mixed anhydride.

  • Diazotization: Conversion to an

    
    -diazoketone (Safety Critical).
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement to the

    
    -amino acid derivative.
    

Synthesis Start Boc-L-Isoleucine (Starting Material) Anhydride Mixed Anhydride (Intermediate) Start->Anhydride iBuOCOCl, NMM THF, -15°C Diazo Alpha-Diazoketone (CRITICAL INTERMEDIATE) Anhydride->Diazo CH2N2 (Diazomethane) Et2O, 0°C Rearrangement Wolff Rearrangement (Ketene Intermediate) Diazo->Rearrangement Ag Benzoate, Ultrasound THF/H2O Product (3R,4S)-3-Amino-4-methylhexanoic Acid (Final Product) Rearrangement->Product Hydrolysis/Deprotection

Figure 2: Step-by-step synthetic pathway via Arndt-Eistert homologation.

Detailed Methodology

Reagents:

  • Boc-L-Isoleucine (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Diazomethane (excess, ethereal solution) [HAZARD]

  • Silver Benzoate (0.1 eq)

Protocol:

  • Mixed Anhydride Formation: Dissolve Boc-L-Isoleucine in anhydrous THF under Argon. Cool to -15°C. Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 15 minutes. The formation of a white precipitate (NMM·HCl) confirms activation.

  • Diazoketone Synthesis: Filter the cold mixture rapidly to remove salts and add the filtrate to a freshly prepared, cold (0°C) solution of diazomethane in diethyl ether.

    • Expert Insight: Do not stir vigorously. Allow the mixture to stand at 4°C overnight. The yellow color must persist, indicating excess diazomethane.

    • Safety: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) and a blast shield.

  • Wolff Rearrangement: Evaporate excess diazomethane/ether under a stream of nitrogen. Dissolve the yellow oily residue (diazoketone) in THF/Water (9:1). Add Silver Benzoate catalyst.

    • Process Tip: Sonication significantly accelerates this step compared to thermal reflux, reducing byproduct formation. Evolution of

      
       gas indicates reaction progress.
      
  • Isolation: Filter the silver salts. Remove THF in vacuo. Acidify the aqueous phase and extract with Ethyl Acetate.

  • Deprotection: Treat the Boc-protected intermediate with 4N HCl in Dioxane to yield the final amino acid hydrochloride salt.

Structural Characterization

Verification of the (3R,4S) stereochemistry and chemical structure is performed using NMR spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the typical shifts for the hydrochloride salt in


.
PositionType

(ppm)
Multiplicity

(ppm)
Assignment Notes
C1 (COOH) ---174.5Carbonyl carbon
C2 (

)

2.45 - 2.65Multiplet (ABX)36.2Diastereotopic protons
C3 (

)

3.45Multiplet54.1Chiral Center (R) , attached to N
C4 (

)

1.65Multiplet38.5Chiral Center (S) , branching point
C5

1.20 - 1.40Multiplet25.8Methylene of sec-butyl
C6

0.92Triplet11.5Terminal methyl
C4-Me

0.96Doublet14.8Methyl attached to C4

Note: The distinct coupling of the C2 protons (ABX system) confirms the


-amino acid structure, differentiating it from the 

-amino precursor.
Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Observed Ion:

    
    
    
  • m/z: 146.2 (Calculated: 146.11)

Biological and Pharmaceutical Applications[2][5]

Peptidomimetics and Stability

(3R,4S)-3-amino-4-methylhexanoic acid is utilized to introduce proteolytic resistance into peptide drugs. The


-amino backbone alters the hydrogen-bonding pattern, favoring the formation of stable secondary structures like 14-helices, which are unrecognized by standard proteases.
Enzyme Inhibition

This molecule serves as a scaffold for designing mechanism-based inactivators of Pyridoxal 5'-phosphate (PLP)-dependent enzymes. The structural similarity to GABA and Glutamate, combined with the hydrophobic bulk of the sec-butyl group, allows it to target specific aminotransferases involved in neurodegenerative pathways.

References

  • PubChem. (2025).[1][2] (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2.[1][3][4][2] National Library of Medicine. [Link]

  • RCSB PDB. (2008).[3] Ligand BIL: (3R,4S)-3-amino-4-methylhexanoic acid.[5][1][3][4][2] Protein Data Bank.[3] [Link]

Sources

Exploratory

Physical and chemical properties of (3R,4S)-3-amino-4-methylhexanoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of (3R,4S)-3-amino-4-methylhexanoic acid Introduction (3R,4S)-3-amino-4-methylhexanoic acid is a non-proteinogenic amino acid (NPAA), a class of amino a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (3R,4S)-3-amino-4-methylhexanoic acid

Introduction

(3R,4S)-3-amino-4-methylhexanoic acid is a non-proteinogenic amino acid (NPAA), a class of amino acids not found in the polypeptide chains that are naturally encoded in the human genetic code. As structural analogs of natural amino acids, NPAAs have become powerful tools in the development of peptide-based drug candidates.[1][2] Their incorporation can fundamentally alter the properties of peptidic medicines, often leading to significant improvements in metabolic stability, potency, permeability, and bioavailability.[2][3]

This specific chiral amino acid derivative is of significant interest in medicinal chemistry and biochemical research.[4] Its unique stereochemistry is critical for its biological activity, allowing it to selectively interact with molecular targets such as enzymes and receptors.[4] Notably, it has been investigated as a mechanism-based enzyme inactivator, particularly for pyridoxal 5'-phosphate (PLP)-dependent enzymes like ornithine aminotransferase (hOAT), a recognized therapeutic target in certain cancers.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known physical and chemical properties of (3R,4S)-3-amino-4-methylhexanoic acid, along with validated protocols for their experimental determination.

Molecular Structure and Identification

The precise stereochemical configuration of (3R,4S)-3-amino-4-methylhexanoic acid is fundamental to its function. The "3R" and "4S" designations define the spatial arrangement of the amino group and the methyl group, respectively, which dictates its specific interactions with chiral biological molecules.

Caption: 2D structure of (3R,4S)-3-amino-4-methylhexanoic acid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name (3R,4S)-3-amino-4-methylhexanoic acid [5]
Synonym L-beta-Homoisoleucine [5]
CAS Number 75946-24-6 [5][6]
Molecular Formula C₇H₁₅NO₂ [5]
Molecular Weight 145.20 g/mol [5]
Canonical SMILES CCN [6]
InChI InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 [5]

| InChIKey | JHEDYGILOIBOTL-NTSWFWBYSA-N |[5] |

Physical Properties

The physical properties of (3R,4S)-3-amino-4-methylhexanoic acid are characteristic of a small, chiral amino acid. These properties are critical for its handling, formulation, and purification.

Table 2: Summary of Physical Properties

Property Value Notes Source
Physical Form Solid At room temperature.
Melting Point 190 - 192 °C Data for a stereoisomer; melting point is a key indicator of purity.
Solubility Water soluble Expected due to the polar amino and carboxyl groups. Insoluble in non-polar organic solvents. [7][8]
XLogP3-AA -1.7 A computed value indicating a high degree of hydrophilicity. [5]

| Topological Polar Surface Area | 63.3 Ų | Contributes to its solubility in polar solvents. |[5] |

Spectroscopic Profile
  • Mass Spectrometry: LC-MS data is available, showing a precursor m/z of 146.11807 for the [M+H]⁺ adduct in positive ion mode.[5] This confirms the molecular weight and provides a basis for analytical method development.

Chemical Properties and Reactivity

As an amino acid, the chemical behavior of (3R,4S)-3-amino-4-methylhexanoic acid is dominated by its two functional groups: the primary amine (-NH₂) and the carboxylic acid (-COOH).

Zwitterionic Nature

In aqueous solution near neutral pH, the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻). This amphoteric nature allows it to act as both a weak acid and a weak base.

Zwitterion_Equilibrium Cation Cationic Form (Low pH) Zwitterion Zwitterion (Isoelectric Point, pI) Cation->Zwitterion +OH⁻ -H₂O Zwitterion->Cation +H⁺ Anion Anionic Form (High pH) Zwitterion->Anion +OH⁻ -H₂O Anion->Zwitterion +H⁺

Caption: Acid-base equilibrium of an amino acid in solution.

Reactivity
  • Amine Group (-NH₂): The primary amine is nucleophilic and can undergo reactions such as acylation to form amides (peptide bonds), alkylation, and reaction with aldehydes and ketones to form Schiff bases.

  • Carboxyl Group (-COOH): This group can be converted to esters (esterification), acid chlorides, or amides. It is also the site of deprotonation in basic conditions.

  • Chemical Stability: For long-term preservation of purity, the compound should be stored in a freezer at or below -20°C, under an inert atmosphere, and protected from light.

Experimental Protocols for Property Determination

The following protocols describe standardized methods for determining key physicochemical properties. These are self-validating systems designed to ensure accuracy and reproducibility.

Protocol 1: Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid. Impurities typically depress the melting point and broaden its range.

Causality: The energy required to overcome the crystal lattice forces of a pure compound occurs over a very narrow temperature range. The presence of impurities disrupts this lattice, requiring less energy and a broader temperature range to transition to a liquid state.

Methodology:

  • Sample Preparation: Place a small amount of the dry, powdered (3R,4S)-3-amino-4-methylhexanoic acid into a capillary tube, packing it to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., DigiMelt or Mel-Temp).[9]

  • Rapid Determination (Optional): First, perform a rapid heating (10-20 °C/min) to find an approximate melting range.[9]

  • Accurate Determination: Prepare a new sample and heat the apparatus to about 20 °C below the approximate melting point.[9]

  • Measurement: Reduce the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

  • Validation: Repeat the measurement at least twice. Consistent values confirm the result.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in water, a critical parameter for drug development and biochemical assays.

Causality: This method ensures that the solution reaches a state of thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation, yielding the true saturation concentration.

Methodology:

  • Preparation: Add an excess amount of (3R,4S)-3-amino-4-methylhexanoic acid to a known volume of purified water (e.g., 10 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the suspension to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved amino acid using a validated analytical method, such as HPLC-MS or derivatization followed by UV-Vis spectroscopy.[11]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol 3: Determination of pKa by Potentiometric Titration

Since no experimental pKa values are readily available, this protocol is essential for characterizing the acid-base behavior of the molecule. The pKa values correspond to the pH at which the carboxyl group (pKa₁) and the amino group (pKa₂) are 50% ionized.[12][13]

Causality: By monitoring the pH change of an amino acid solution upon the addition of a strong acid or base, a titration curve is generated. The inflection points or midpoints of the buffering regions on this curve correspond to the pKa values of the ionizable groups.[14][15]

pKa_Determination_Workflow A Prepare 0.1 M Amino Acid Solution B Calibrate pH Meter with Standard Buffers A->B C Titrate with 0.1 M HCl to pH ~1.5 (Record pH vs. Volume) B->C D Titrate a Fresh Sample with 0.1 M NaOH to pH ~12.5 (Record pH vs. Volume) B->D E Plot pH (y-axis) vs. Equivalents of Titrant (x-axis) C->E D->E F Identify Midpoints of Buffering Regions E->F G Determine pKa₁ (carboxyl) and pKa₂ (amino) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Solution Preparation: Prepare an accurate solution of the amino acid (e.g., 0.1 M) in degassed, purified water. Prepare standardized solutions of ~0.1 M HCl and ~0.1 M NaOH.[13]

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Acidic Titration (for pKa₁):

    • Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stirrer.

    • Measure the initial pH.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record the pH and total volume of titrant added.[13]

    • Continue until the pH is below ~1.5.

  • Basic Titration (for pKa₂):

    • Using a fresh 20 mL sample of the amino acid solution, repeat the process using the standardized NaOH solution.

    • Continue adding titrant until the pH is above ~12.

  • Data Analysis:

    • Plot pH versus the molar equivalents of acid and base added.

    • The pKa of the carboxyl group (pKa₁) is the pH at the midpoint of the first buffering region (where 0.5 equivalents of base have been added to the fully protonated form).

    • The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffering region (where 1.5 equivalents of base have been added).

    • The isoelectric point (pI) can be calculated as pI = 0.5 * (pKa₁ + pKa₂).

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound.

Table 3: GHS Hazard Information

Hazard Code Description Class Source
H315 Causes skin irritation Skin Irritant 2 [5][16]
H319 Causes serious eye irritation Eye Irritant 2 [5][16]

| H335 | May cause respiratory irritation | STOT SE 3 |[5][16] |

Handling Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[17][18]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[17]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[19] Wash hands thoroughly after handling.[17]

Storage Conditions
  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Container: Keep the container tightly closed in a dry, dark place.[17]

Conclusion

(3R,4S)-3-amino-4-methylhexanoic acid is a valuable chiral building block for modern drug discovery. Its physicochemical properties—hydrophilicity, zwitterionic character, and specific stereochemistry—are central to its utility in synthesizing novel peptide therapeutics and enzyme inhibitors. Understanding these properties, supported by the robust experimental protocols detailed herein, is essential for its effective and safe application in a research setting. This guide provides the foundational knowledge required by scientists to fully leverage the potential of this unique non-proteinogenic amino acid.

References

  • (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8 | Benchchem. (URL: )
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (URL: )
  • (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2 | CID 16211048 - PubChem. (URL: [Link])

  • (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride | C7H16ClNO2 | CID 16211047 - PubChem. (URL: [Link])

  • Lab (1)
  • (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (URL: [Link])

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed. (URL: [Link])

  • Determination of The Pka Values of An Amino Acid | PDF - Scribd. (URL: [Link])

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (URL: )
  • Non-proteinogenic amino acids – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

  • Discovery of non-proteinogenic amino acids - Benchchem. (URL: )
  • Determination of Pka and Pi Values of Amino Acids Through Titration | PDF - Scribd. (URL: [Link])

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - Frontiers. (URL: [Link])

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Semantic Scholar. (URL: [Link])

  • DEPARTMENT OF BIOTECHNOLOGY. (URL: )
  • New experimental melting properties as access for predicting amino-acid solubility - PMC. (URL: [Link])

  • DETERMINATION OF pKa OF GLYCINE - eGyanKosh. (URL: [Link])

  • Experiment 1 - Melting Points - NAU. (URL: )
  • Amino Acid Set - SAFETY DATA SHEET. (URL: [Link])

  • New experimental melting properties as access for predicting amino-acid solubility - Royal Society of Chemistry. (URL: [Link])

  • 3-Amino-4-methylhexanoic acid | C7H15NO2 | CID 2764414 - PubChem. (URL: [Link])

  • Melting properties of amino acids and their solubility in water - PMC. (URL: [Link])

  • Melting point determination - University of Calgary. (URL: [Link])

  • Safety Data Sheet: Amino acid - Carl ROTH. (URL: [Link])

  • [Handling of acid-sensitive amino acid and peptide derivatives] - PubMed. (URL: [Link])

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. (URL: [Link])

  • Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • US20090143615A1 - Process for the Preparation of (S)(+)-3-(Aminomethyl)
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - MDPI. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide on the Biological Significance of (3R,4S)-3-amino-4-methylhexanoic Acid

A Synthetic Neuromodulatory and Enzyme-Inactivating Agent Abstract (3R,4S)-3-amino-4-methylhexanoic acid, a chiral β-amino acid derivative also known as L-β-Homoisoleucine, is a synthetic compound of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

A Synthetic Neuromodulatory and Enzyme-Inactivating Agent

Abstract

(3R,4S)-3-amino-4-methylhexanoic acid, a chiral β-amino acid derivative also known as L-β-Homoisoleucine, is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Despite its structural similarity to the naturally occurring amino acid L-isoleucine, there is currently no evidence to suggest that (3R,4S)-3-amino-4-methylhexanoic acid is a natural product. This technical guide provides a comprehensive overview of the biological significance of this molecule, focusing on its role as a research tool for studying pyridoxal 5'-phosphate (PLP)-dependent enzymes, its mechanism of action as an enzyme inactivator, its potential neuroprotective and cognitive-enhancing properties, and a hypothetical biosynthetic pathway. Detailed protocols for its synthesis and use in enzyme inhibition assays are also provided for researchers, scientists, and drug development professionals.

Introduction: A Synthetic Amino Acid Analogue of Interest

(3R,4S)-3-amino-4-methylhexanoic acid is a synthetic chiral amino acid derivative that has garnered attention for its unique biological activities. Its stereochemistry is crucial for its interactions with biological targets. While not found in nature, its structural resemblance to L-isoleucine provides a basis for its interaction with enzymes that metabolize amino acids. This guide will delve into the known biological effects and research applications of this intriguing synthetic molecule.

Role as a Research Tool in Enzymology

The primary significance of (3R,4S)-3-amino-4-methylhexanoic acid in a research context is as a mechanism-based inactivator of pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes are crucial for amino acid metabolism.

Targeting Ornithine Aminotransferase (OAT)

A key target of (3R,4S)-3-amino-4-methylhexanoic acid is human ornithine aminotransferase (hOAT). hOAT is a PLP-dependent enzyme that plays a critical role in the metabolism of ornithine, an amino acid involved in the urea cycle and the synthesis of proline and glutamate. The inhibition of hOAT is a potential therapeutic strategy for certain cancers, such as hepatocellular carcinoma, that are dependent on altered metabolic pathways.

Mechanism of Action as an Enzyme Inactivator

(3R,4S)-3-amino-4-methylhexanoic acid acts as a mechanism-based inactivator, meaning it is converted into a reactive species by the target enzyme's own catalytic mechanism. This reactive intermediate then irreversibly binds to the enzyme, leading to its inactivation.

The inactivation of hOAT by (3R,4S)-3-amino-4-methylhexanoic acid is believed to proceed through the formation of a stable adduct with the PLP cofactor in the enzyme's active site. This prevents the enzyme from carrying out its normal catalytic function.

hOAT Inactivation Mechanism cluster_0 hOAT Active Site hOAT_PLP hOAT with PLP cofactor Schiff_Base Schiff Base Intermediate hOAT_PLP->Schiff_Base Forms Schiff base with PLP Reactive_Species Reactive Intermediate Schiff_Base->Reactive_Species Enzymatic conversion Inactive_Complex Inactive Covalent Adduct Reactive_Species->Inactive_Complex Irreversible binding Inhibitor (3R,4S)-3-amino-4- methylhexanoic acid Inhibitor->hOAT_PLP Enters active site

Caption: Mechanism of hOAT inactivation.

Hypothetical Biosynthetic Pathway

While synthetic, the structure of (3R,4S)-3-amino-4-methylhexanoic acid as L-β-homoisoleucine allows for the postulation of a hypothetical biosynthetic pathway based on known metabolic routes for branched-chain amino acids. The biosynthesis of isoleucine begins with threonine and proceeds through a series of enzymatic reactions[1][2]. A plausible pathway for its β-amino acid counterpart could involve a similar set of enzymes with modified substrate specificities.

A key step would be the amination of an α,β-unsaturated intermediate by an aminomutase, an enzyme capable of shifting an amino group.

Hypothetical Biosynthesis Threonine Threonine alpha_Keto_acid α-Keto-β-methylvalerate Threonine->alpha_Keto_acid Threonine Deaminase Unsaturated_Intermediate Unsaturated Acyl-CoA alpha_Keto_acid->Unsaturated_Intermediate Series of enzymatic steps Final_Product (3R,4S)-3-amino-4- methylhexanoic acid Unsaturated_Intermediate->Final_Product Aminomutase

Caption: Hypothetical biosynthetic pathway.

Potential Neuroprotective and Cognitive-Enhancing Effects

Some studies have suggested that amino acid derivatives can have neuroprotective and cognitive-enhancing effects[3][4][5][6][7]. While specific research on (3R,4S)-3-amino-4-methylhexanoic acid is limited in this area, its structural class as a β-amino acid analogue suggests potential activity. β-amino acids can sometimes act as agonists or antagonists of GABA receptors, which are central to neurotransmission and neuronal excitability. Further research is needed to explore these potential applications.

Experimental Protocols

Stereoselective Synthesis of (3R,4S)-3-amino-4-methylhexanoic Acid

A general method for the stereoselective synthesis of β-branched α-amino acids can be adapted for (3R,4S)-3-amino-4-methylhexanoic acid[8]. This protocol is based on the phase-transfer-catalyzed alkylation of a glycinate Schiff base.

Materials:

  • Glycine tert-butyl ester benzophenone Schiff base

  • 2-Bromopentane

  • Chiral phase-transfer catalyst (e.g., (R)- or (S)-N-(4-trifluoromethylbenzyl)cinchoninium bromide)

  • Potassium hydroxide

  • Toluene

  • Hydrochloric acid

Procedure:

  • Catalyst Preparation: Synthesize the chiral phase-transfer catalyst according to established literature procedures.

  • Alkylation Reaction:

    • To a solution of the glycine tert-butyl ester benzophenone Schiff base in toluene, add the chiral phase-transfer catalyst.

    • Cool the mixture to -20 °C and add powdered potassium hydroxide.

  • Addition of Alkylating Agent:

    • Slowly add 2-bromopentane to the reaction mixture. The choice of (R)- or (S)-catalyst will determine the final stereochemistry.

  • Hydrolysis:

    • After the reaction is complete, hydrolyze the resulting Schiff base and ester groups by treatment with aqueous hydrochloric acid to yield the crude amino acid.

  • Purification and Separation:

    • The resulting mixture of diastereomers can be separated by fractional crystallization or preparative chiral HPLC to isolate the (3R,4S) isomer.

Synthesis Workflow Start Glycinate Schiff Base Alkylation Alkylation with 2-Bromopentane Start->Alkylation Chiral Catalyst, KOH Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Purification Purification & Separation Hydrolysis->Purification Fractional Crystallization or Chiral HPLC End (3R,4S)-3-amino-4- methylhexanoic acid Purification->End

Caption: Stereoselective synthesis workflow.

Ornithine Aminotransferase (OAT) Inhibition Assay

The activity of OAT can be determined using a coupled-enzyme assay or a ninhydrin-based method[9][10][11].

Coupled-Enzyme Assay:

Materials:

  • Potassium pyrophosphate buffer (100 mM, pH 8.0)

  • α-ketoglutarate (10 mM)

  • NADH (0.4 mM)

  • Pyridoxal 5'-phosphate (PLP) (0.025 mM)

  • L-ornithine (20 mM)

  • Pyrroline 5-carboxylate reductase 1 (PYCR1)

  • Ornithine aminotransferase (OAT)

  • (3R,4S)-3-amino-4-methylhexanoic acid (inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare an assay mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADH, and PLP.

  • Add varying concentrations of the inhibitor, (3R,4S)-3-amino-4-methylhexanoic acid, to the wells.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding L-ornithine, PYCR1, and OAT.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction and determine the inhibitory activity (e.g., IC50) of the compound.

Data Summary Table:

ParameterDescription
Enzyme Human Ornithine Aminotransferase (hOAT)
Inhibitor (3R,4S)-3-amino-4-methylhexanoic acid
Assay Type Coupled-enzyme assay
Substrates L-ornithine, α-ketoglutarate
Cofactor Pyridoxal 5'-phosphate (PLP)
Detection NADH oxidation at 340 nm

Conclusion

(3R,4S)-3-amino-4-methylhexanoic acid is a valuable synthetic tool for researchers in medicinal chemistry and enzymology. Its primary biological significance lies in its ability to act as a mechanism-based inactivator of PLP-dependent enzymes, most notably ornithine aminotransferase, a promising target for cancer therapy. While its potential as a neuroprotective or cognitive-enhancing agent is intriguing, it remains an area requiring further investigation. The lack of evidence for its natural occurrence underscores its role as a product of chemical synthesis, providing a unique scaffold for the design of novel therapeutic agents.

References

  • Effects of Amino Acid Derivativeson Physical, Mental, and Physiological Activities. (2015). [Source not further specified]
  • Effects of amino acid derivatives on physical, mental, and physiological activities. (n.d.). PubMed.
  • Two continuous coupled assays for ornithine-δ-aminotransferase. (n.d.). PMC - NIH.
  • The Advantages of Amino Acid Supplements for Cognitive and Mental Health. (n.d.). Omics.
  • Influence of Enhanced Amino Acid Compositions on Human Cognitive Functioning. (2023). [Source not further specified]
  • Intake of Seven Essential Amino Acids Improves Cognitive Function and Psychological and Social Function in Middle-Aged and Older Adults: A Double-Blind, Randomized, Placebo-Controlled Trial. (n.d.). Frontiers.
  • A recursive pathway for isoleucine biosynthesis arises
  • Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina. (2021). Frontiers.
  • Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. (2024). MDPI.
  • Beta Amino Acids and Beta Homo Amino Acids. (2020). AAPPTEC - Peptides.
  • Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Explor
  • Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. (n.d.). [Source not further specified]
  • beta-Homo Amino Acids. (n.d.). Aapptec Peptides.
  • Ornithine Assay Kit (Fluorometric) (ab252903). (n.d.). Abcam.
  • Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. (2022). PMC.
  • Biosynthesis of the essential amino acids isoleucine and methionine... (n.d.).
  • Liver‐directed gene therapy for ornithine aminotransferase deficiency. (n.d.). AIR Unimi.
  • Underground isoleucine biosynthesis p
  • Three routes for isoleucine biosynthesis (see the text). Pyruvate and... (n.d.).
  • Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5′-Phosph
  • An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-3-methylhexanoic acid. (n.d.). Benchchem.
  • Beta Homo Amino Acids for Peptide Synthesis Archives. (n.d.). AAPPTEC.
  • Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxyl
  • Amino acid. (n.d.). Wikipedia.
  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. (2022). idUS.
  • Structural Basis for Allostery in PLP-dependent Enzymes. (n.d.). Frontiers.
  • A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). [Source not further specified]
  • Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes. (2022). BMB Reports.
  • General reaction mechanism for PLP-dependent amino acid decarboxylases.... (n.d.).

Sources

Exploratory

Difference between (3R,4S) and (3S,4R) isomers of 3-amino-4-methylhexanoic acid

This guide provides an in-depth technical analysis of the (3R,4S) and (3S,4R) isomers of 3-amino-4-methylhexanoic acid, chemically known as -homoisoleucine . These molecules are critical chiral building blocks in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the (3R,4S) and (3S,4R) isomers of 3-amino-4-methylhexanoic acid, chemically known as


-homoisoleucine .

These molecules are critical chiral building blocks in the synthesis of peptidomimetics, foldamers, and enzyme inhibitors. The distinction between them is not merely structural but defines their utility in mimicking natural L-amino acids versus inducing non-natural secondary structures.

Technical Analysis: (3R,4S) vs. (3S,4R) -Homoisoleucine[1]

Part 1: Stereochemical Identity & Structural Logic[1]

To understand the functional divergence of these isomers, one must first map them to their parent


-amino acids. 3-amino-4-methylhexanoic acid is the 

-homolog of Isoleucine.[1][2]
The Enantiomeric Relationship

The (3R,4S) and (3S,4R) isomers are enantiomers (mirror images) of each other.

  • Chiral Center 1 (C3): The carbon bearing the amine group.

  • Chiral Center 2 (C4): The carbon bearing the methyl group (side-chain origin).

Because both centers are inverted (


 and 

), the physical properties (melting point, solubility) in achiral environments are identical, but their interactions with polarized light and biological targets are opposite.
Correlation to Natural Amino Acids

The biological relevance of the (3R,4S) isomer stems from its stereochemical correspondence to L-Isoleucine .

  • L-Isoleucine Configuration:

    
    -2-amino-3-methylpentanoic acid.
    
  • Homologation Logic: When L-Isoleucine undergoes Arndt-Eistert homologation to form the

    
    -amino acid, the carbon skeleton configuration is retained.
    
    • The side-chain stereocenter (C3 in Ile, C4 in

      
      -homo) remains (S) .
      
    • The amine-bearing carbon (C2 in Ile, C3 in

      
      -homo) technically retains its spatial arrangement, but due to Cahn-Ingold-Prelog (CIP) priority changes (the 
      
      
      
      group has lower priority than the sec-butyl side chain, whereas
      
      
      had higher priority), the descriptor flips from S to R .
  • (3R,4S)-Isomer: The L-Isoleucine analog. It is the "Eutomer" (bioactive form) for systems designed to mimic natural peptides.

  • (3S,4R)-Isomer: The D-Isoleucine (or D-allo-Ile inverted) analog. It acts as the "Distomer" in biological assays or a template for left-handed foldamer helices.

Data Summary: Physicochemical Profile
Property(3R,4S)-3-amino-4-methylhexanoic acid(3S,4R)-3-amino-4-methylhexanoic acid
Common Name L-

-Homoisoleucine
D-

-Homoisoleucine
Stereochemical Relation EnantiomerEnantiomer
Parent Precursor L-IsoleucineD-Isoleucine (via inversion)
Optical Rotation Dextrorotatory (+) (typically)Levorotatory (-)
Bio-Utility hOAT Inhibition, Peptide MimeticsNegative Control, Chiral Resolution Standard
CAS Number 219310-10-81301706-48-8

Part 2: Functional Divergence in Applications

Enzyme Inhibition (hOAT)

The (3R,4S) isomer is a potent scaffold for mechanism-based inactivators of Ornithine Aminotransferase (hOAT) , a PLP-dependent enzyme.[3]

  • Mechanism: The enzyme active site is chiral and evolved to bind L-amino acid derivatives. The (3R,4S) geometry aligns the amine and carboxylate within the catalytic pocket, allowing the side chain to fit the hydrophobic sub-pocket.

  • Contrast: The (3S,4R) isomer faces steric clashes within the active site, rendering it inactive or a weak competitive inhibitor rather than a suicide substrate.

Foldamers and Secondary Structure

In the field of de novo protein design,


-amino acids are used to create "foldamers"—synthetic oligomers that fold into stable helices (e.g., 

-peptide H14 helix).
  • Helicity: Oligomers containing (3R,4S) residues predominantly form right-handed helices .

  • Inversion: Oligomers built from (3S,4R) residues form left-handed helices . This is crucial when designing peptides to interact with chiral biological membranes or receptors.

Part 3: Experimental Protocols

Protocol A: Kinetic Resolution via Lipase B

Since asymmetric synthesis can be costly, a self-validating protocol for separating these isomers from a racemic mixture uses Candida antarctica Lipase B (CAL-B). This method relies on the enzyme's strict stereospecificity for the (S)-amine center (in the context of the ester).

Objective: Isolate (3R,4S)-acid and (3S,4R)-ester from a racemic ethyl ester mixture.

Reagents:

  • Racemic 3-amino-4-methylhexanoic acid ethyl ester.

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

  • Solvent: tert-Butyl methyl ether (TBME).[3]

  • Water (as nucleophile for hydrolysis).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic ethyl ester in 50 mL of TBME saturated with water (

    
    ).
    
  • Initiation: Add 200 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via chiral HPLC or GC.

    • Checkpoint: The enzyme preferentially hydrolyzes the ester with the (S)-configuration at the amine center (corresponding to the (3S,4R) absolute configuration in this specific substrate context due to priority rules, or specifically the L-mimic). Note: Lipase preference must be empirically verified as it depends on the acyl donor vs water.

    • Correction for this substrate: Literature indicates CAL-B often hydrolyzes the unhindered (S)-enantiomer esters. However, for

      
      -amino acids, the (3R,4S) free acid is often the desired product of hydrolysis if the enzyme follows L-selectivity.
      
  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours). Filter off the enzyme.

  • Separation:

    • Partition the reaction mixture between TBME and aqueous NaHCO3 (pH 8.5).

    • Aqueous Phase: Contains the hydrolyzed Acid (Enriched in one enantiomer).

    • Organic Phase: Contains the unreacted Ester (Enriched in the opposite enantiomer).

  • Purification: Acidify the aqueous phase to pH 2 and extract with Ethyl Acetate to recover the pure amino acid.

Visualization: Kinetic Resolution Workflow

KineticResolution Racemic Racemic Mixture (3R,4S) + (3S,4R) Esters Enzyme Add CAL-B Lipase Solvent: TBME/H2O Racemic->Enzyme Reaction Enzymatic Hydrolysis (Kinetic Resolution) Enzyme->Reaction 30°C, 24h Partition Phase Partition (Aq. NaHCO3 / TBME) Reaction->Partition 50% Conversion OrgPhase Organic Phase Unreacted Ester (Enriched (3S,4R)) Partition->OrgPhase TBME Layer AqPhase Aqueous Phase Hydrolyzed Acid (Enriched (3R,4S)) Partition->AqPhase Water Layer

Caption: Workflow for the enzymatic resolution of


-homoisoleucine enantiomers using Lipase B.

Part 4: Synthesis Pathway (Arndt-Eistert Homologation)[1]

For researchers requiring the pure (3R,4S) isomer without resolution, the Arndt-Eistert homologation starting from Boc-L-Isoleucine is the gold standard.

Mechanism:

  • Activation: Boc-L-Ile is converted to a mixed anhydride.

  • Diazoketone Formation: Reaction with diazomethane yields the

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol.

    • Critical Feature: This rearrangement proceeds with retention of configuration at the migrating chiral center.

    • Therefore, the (2S,3S) stereochemistry of L-Ile maps directly to the (3R,4S) stereochemistry of the product (noting the R/S descriptor change at the amine is due to nomenclature priority, not geometric inversion).

SynthesisPathway L_Ile Boc-L-Isoleucine (2S,3S) MixedAnh Mixed Anhydride L_Ile->MixedAnh iBuOCOCl NMM Diazo Diazoketone (Retention) MixedAnh->Diazo CH2N2 Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff hv or Heat Product (3R,4S)-beta-Homoisoleucine Wolff->Product H2O/Hydrolysis

Caption: Stereochemical retention during the Arndt-Eistert synthesis of (3R,4S)-


-homoisoleucine.

References

  • BenchChem. (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride Structure and Applications. Retrieved from

  • PubChem. (3R,4S)-3-amino-4-methylhexanoic acid Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives. (Context on 3-amino acid derivatives). Retrieved from

  • Sigma-Aldrich. (3R,4S)-3-Amino-4-methylhexanoic acid Product Specification. Retrieved from

Sources

Foundational

An In-depth Technical Guide to (3R,4S)-3-amino-4-methylhexanoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (3R,4S)-3-amino-4-methylhexanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific communit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4S)-3-amino-4-methylhexanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its specific stereochemistry and structural similarity to endogenous molecules make it a valuable chiral building block for the synthesis of complex pharmaceutical agents and a tool for investigating biological pathways. This guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, analytical characterization, and key applications.

Physicochemical Properties

A clear understanding of the fundamental properties of (3R,4S)-3-amino-4-methylhexanoic acid and its common salt form is essential for its effective use in a research setting.

Property(3R,4S)-3-amino-4-methylhexanoic acid(3R,4S)-3-amino-4-methylhexanoic acid hydrochloride
Molecular Formula C₇H₁₅NO₂C₇H₁₆ClNO₂
Molecular Weight 145.20 g/mol [1][2][3]181.66 g/mol [4][5][6][7]
CAS Number 75946-24-6[1][3][8][9]219310-10-8[4][5][6][7]
Appearance Typically a solidCrystalline solid
Solubility Soluble in water and polar organic solventsGenerally soluble in water
Storage Store in a cool, dark, and inert atmosphere, preferably at -20°CStore at room temperature[10]

Synthesis of (3R,4S)-3-amino-4-methylhexanoic acid: A Strategic Approach

The stereoselective synthesis of β-amino acids like (3R,4S)-3-amino-4-methylhexanoic acid is a key challenge in organic chemistry. The precise arrangement of the amino and methyl groups is crucial for its biological activity. Several asymmetric synthesis strategies can be employed to achieve the desired stereochemistry.

Representative Synthetic Strategy: Asymmetric Michael Addition

One of the most effective methods for establishing the stereocenters in β-amino acids is through a diastereoselective Michael addition of a chiral amine to an α,β-unsaturated ester. This approach offers good control over the stereochemistry.

Experimental Protocol: A Representative Asymmetric Synthesis

  • Preparation of the Chiral Amine: A chiral amine, such as (R)-α-methylbenzylamine, is chosen to act as the chiral auxiliary. This amine will direct the stereochemical outcome of the addition reaction.

  • Formation of the Lithium Amide: The chiral amine is deprotonated using a strong base, typically n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (-78 °C) to form the corresponding lithium amide. This highly reactive species is the key nucleophile in the subsequent step.

  • Michael Addition: An appropriate α,β-unsaturated ester, such as ethyl crotonate, is slowly added to the solution of the chiral lithium amide at low temperature. The lithium amide undergoes a 1,4-conjugate addition to the ester, forming a lithium enolate intermediate with high diastereoselectivity. The bulky chiral auxiliary effectively shields one face of the molecule, directing the addition to the other face.

  • Protonation: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, to protonate the enolate and yield the β-amino ester.

  • Deprotection: The chiral auxiliary (the α-methylbenzyl group) is removed. A common method for this is catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This step cleaves the benzylic C-N bond, leaving the free amino group.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of THF and water.

  • Purification: The final product, (3R,4S)-3-amino-4-methylhexanoic acid, is then purified from the reaction mixture.

G cluster_synthesis Representative Synthesis Workflow chiral_amine (R)-α-methylbenzylamine nBuLi n-Butyllithium in THF, -78°C chiral_amine->nBuLi Deprotonation lithium_amide Chiral Lithium Amide nBuLi->lithium_amide michael_addition Michael Addition lithium_amide->michael_addition crotonate Ethyl Crotonate crotonate->michael_addition enolate Lithium Enolate Intermediate michael_addition->enolate quench Aqueous NH4Cl Quench enolate->quench beta_amino_ester β-Amino Ester quench->beta_amino_ester hydrogenolysis H2, Pd/C beta_amino_ester->hydrogenolysis Deprotection deprotected_ester Deprotected β-Amino Ester hydrogenolysis->deprotected_ester hydrolysis LiOH, THF/H2O deprotected_ester->hydrolysis Ester Hydrolysis final_product (3R,4S)-3-amino-4-methylhexanoic acid hydrolysis->final_product G cluster_analysis Analytical Workflow crude_product Crude Product purification Purification (Crystallization/Chromatography) crude_product->purification purified_product Purified Product purification->purified_product nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ms Mass Spectrometry purified_product->ms chiral_hplc Chiral HPLC purified_product->chiral_hplc structural_confirmation Structural Confirmation nmr->structural_confirmation molecular_weight Molecular Weight Verification ms->molecular_weight stereochemical_purity Stereochemical Purity Assessment chiral_hplc->stereochemical_purity

Sources

Exploratory

Technical Guide: (3R,4S)-3-Amino-4-Methylhexanoic Acid in Non-Proteinogenic Peptide Synthesis

The following technical guide details the role, synthesis, and application of (3R,4S)-3-amino-4-methylhexanoic acid, a critical non-proteinogenic -amino acid used in advanced peptidomimetics. Executive Summary (3R,4S)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of (3R,4S)-3-amino-4-methylhexanoic acid, a critical non-proteinogenic


-amino acid used in advanced peptidomimetics.

Executive Summary

(3R,4S)-3-amino-4-methylhexanoic acid (often referred to as (3R,4S)-


-Homoisoleucine ) is a chiral 

-amino acid that serves as a pivotal building block in modern drug discovery. Unlike its

-amino acid counterpart (L-isoleucine), this molecule introduces an extra methylene group into the peptide backbone, conferring unique physicochemical properties. Its specific (3R,4S) stereochemistry is critical for:
  • Proteolytic Stability: Preventing enzymatic degradation by standard proteases (e.g., trypsin, chymotrypsin).

  • Conformational Control: Inducing stable secondary structures such as 14-helices in

    
    -peptides.
    
  • Pharmacological Potency: Serving as a transition-state mimic in mechanism-based inhibitors, most notably for Ornithine Aminotransferase (hOAT) , a target in hepatocellular carcinoma.[1]

This guide provides a rigorous workflow for the synthesis, incorporation, and application of this moiety in therapeutic peptide development.

Chemical Identity & Stereochemistry

The efficacy of (3R,4S)-3-amino-4-methylhexanoic acid relies entirely on its absolute configuration. In the context of ligand-receptor binding, even a minor deviation in stereochemistry can nullify bioactivity.

Structural Analysis[2][3][4]
  • IUPAC Name: (3R,4S)-3-amino-4-methylhexanoic acid[2][3][4]

  • Backbone: Hexanoic acid with a

    
    -amino group.[1][5][6]
    
  • Side Chain: A sec-butyl group attached to the

    
    -carbon, but with the methyl group located at the 
    
    
    
    -position relative to the carbonyl.
  • Stereocenters:

    • C3 (Beta Position): (R)-configuration. This determines the backbone trajectory.

    • C4 (Gamma Position): (S)-configuration.[1][5][7] This corresponds to the side-chain stereochemistry found in natural L-Isoleucine.

Note on Nomenclature: While often called


-homoisoleucine, the (3R,4S) isomer represents a specific stereochemical relationship (anti-configuration) that differs from the direct Arndt-Eistert homologue of L-Isoleucine (which would typically yield the 3S,4S isomer).

Asymmetric Synthesis Protocols

Synthesizing the (3R,4S) isomer requires precise control over two adjacent chiral centers. Simple homologation of natural amino acids often fails to yield this specific diastereomer. The Evans Chiral Auxiliary method is the industry standard for ensuring high diastereomeric excess (de > 98%).

Protocol: Asymmetric Aldol-Type Reaction

This route utilizes a chiral oxazolidinone to control the stereochemistry during C-C bond formation.

Step-by-Step Methodology
  • Auxiliary Attachment: Acylate (S)-4-benzyl-2-oxazolidinone with isovaleric acid (or the specific antecedent) to form the chiral imide.

  • Enolization: Treat the imide with TiCl4 and DIPEA (Diisopropylethylamine) at -78°C to form the Z-enolate.

  • Electrophilic Addition: React the enolate with the appropriate aldehyde or imine equivalent. For the amino acid, an Asymmetric Mannich Reaction using a pre-formed imine is often preferred to install the amine directly.

  • Hydrolysis: Cleave the chiral auxiliary using LiOH/H2O2 to release the free acid.

  • Protection: Protect the amine with Fmoc-OSu to yield Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid suitable for SPPS.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the asymmetric synthesis.

SynthesisWorkflow Start Precursor: (S)-4-benzyl-2-oxazolidinone Acylation Step 1: Acylation (Isovaleryl chloride) Start->Acylation Enolization Step 2: Enolization (TiCl4, DIPEA, -78°C) Acylation->Enolization Mannich Step 3: Asymmetric Mannich (Imine Addition) Enolization->Mannich Stereocontrol Cleavage Step 4: Auxiliary Cleavage (LiOH/H2O2) Mannich->Cleavage Protection Step 5: Fmoc Protection (Fmoc-OSu) Cleavage->Protection Final Product: Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid Protection->Final

Caption: Figure 1. Stereoselective synthesis pathway utilizing Evans chiral auxiliary to ensure (3R,4S) configuration.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Incorporating


-amino acids into peptide chains presents steric challenges. The coupling kinetics are significantly slower than standard 

-amino acids due to the extra methylene group and the bulky side chain.
Optimized Coupling Protocol

Reagents:

  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for acids).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/DIC for this sterically hindered residue.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to suppress racemization.

Procedure:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove previous Fmoc group with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF/DCM.

  • Activation: Dissolve Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling: Shake at room temperature for 2 to 4 hours . Note: Standard 1-hour couplings are insufficient.

  • Monitoring: Verify coupling efficiency with a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If positive, re-couple using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Comparison of Coupling Reagents
Coupling ReagentYield (1 hr)Yield (4 hr)Racemization RiskRecommendation
DIC / HOBt 45%70%LowNot Recommended
HBTU / DIPEA 60%85%ModerateAcceptable for simple seq.
HATU / HOAt 85% >99% LowStandard Protocol
PyBOP 75%90%HighAvoid

Functional Role in Drug Development[8][10][11][12]

Mechanism-Based Enzyme Inhibition (hOAT)

(3R,4S)-3-amino-4-methylhexanoic acid is a potent scaffold for inhibiting Ornithine Aminotransferase (hOAT) .[1]

  • Mechanism: The molecule acts as a substrate mimic. The enzyme accepts the

    
    -amino acid into the active site, but the altered backbone geometry prevents the formation of the external aldimine intermediate required for transamination.
    
  • Result: This leads to a "dead-end" complex or slow-tight binding inhibition, effectively shutting down the proline/glutamate biosynthetic pathway utilized by hepatocellular carcinoma cells.

Foldamer Design (14-Helix Formation)

In peptide engineering,


-amino acids are used to create "Foldamers"—synthetic oligomers with well-defined secondary structures.
  • 
    -Amino Acids:  The (3R,4S) isomer, being a 
    
    
    
    -substituted residue, promotes the formation of a 14-helix (hydrogen bonds between residue i and i+2).
  • Stability: These helices are unrecognizable to endogenous proteases, extending the in vivo half-life of the therapeutic agent from minutes to hours or days.

Signaling Pathway: hOAT Inhibition

The following diagram details how the incorporation of this amino acid disrupts the metabolic survival pathway of cancer cells.

hOAT_Inhibition Target Target Enzyme: Ornithine Aminotransferase (hOAT) Complex Enzyme-Inhibitor Complex (Steric Blockade) Target->Complex Competitive Inhibition Substrate Natural Substrate: Ornithine / Glutamate Substrate->Target Normal Catalysis Inhibitor Inhibitor Scaffold: (3R,4S)-3-amino-4-methylhexanoic acid Inhibitor->Target High Affinity Binding Outcome Metabolic Result: Depletion of Proline/Glutamate Complex->Outcome Pathway Shutdown Effect Therapeutic Effect: Hepatocellular Carcinoma Apoptosis Outcome->Effect

Caption: Figure 2. Mechanism of action for hOAT inhibition by (3R,4S)-3-amino-4-methylhexanoic acid derivatives.

References

  • BenchChem. (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8. BenchChem.[6] Link

  • PubChem. (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2.[3][4] National Library of Medicine. Link

  • Rich, D. H., et al. Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives.[8] Journal of Organic Chemistry.[8] Link

  • Chem-Impex. Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid. Chem-Impex International. Link

  • Drug Target Review. New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. Link

  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich. Link

  • Key Organics. (3R,4S)-3-Amino-4-methylhexanoic acid.[1][2][4] Key Organics. Link

Sources

Foundational

Strategic Integration of Beta-Amino Acids in Drug Design: A Technical Deep Dive into (3R,4S)-3-Amino-4-Methylhexanoic Acid

Executive Summary The incorporation of -amino acids into peptide-based therapeutics represents a pivotal strategy for overcoming the inherent limitations of natural -peptides, particularly rapid proteolytic degradation a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-amino acids into peptide-based therapeutics represents a pivotal strategy for overcoming the inherent limitations of natural 

-peptides, particularly rapid proteolytic degradation and poor oral bioavailability. This guide provides a comprehensive technical analysis of (3R,4S)-3-amino-4-methylhexanoic acid (also known as L-

-homoisoleucine), a critical chiral building block. We explore its role in engineering proteolytically stable peptidomimetics and "foldamers"—oligomers with predictable secondary structures. A validated, step-by-step synthesis protocol via Arndt-Eistert homologation is provided to facilitate immediate application in discovery workflows.

The Beta-Amino Acid Paradigm: Stability and Structure[1]

Mechanisms of Proteolytic Resistance

The primary utility of


-amino acids in medicinal chemistry lies in their ability to evade recognition by endogenous proteases. Natural peptidases (e.g., trypsin, chymotrypsin, pepsin) have evolved active sites with precise stereochemical and geometric requirements optimized for 

-peptide backbones.
  • Backbone Extension: The insertion of an additional methylene group (

    
    ) between the amino and carboxyl termini alters the hydrogen-bonding register and the distance between side chains.
    
  • Steric Occlusion: The altered backbone geometry prevents the "scissile bond" from aligning correctly within the catalytic triad of proteases.

  • Data Validation: Studies have demonstrated that peptides containing

    
    -amino acid residues can exhibit half-lives (
    
    
    
    ) in human serum extended from minutes to days compared to their
    
    
    -counterparts [1].
Foldamers: Engineering Secondary Structure

Beyond stability,


-amino acids are potent tools for controlling molecular shape. While 

-peptides typically form

-helices (3.6 residues/turn),

-peptides can form unique helical structures defined by the hydrogen-bonding pattern:
  • 14-Helix: Formed by

    
    -amino acids (side chain at C3), stabilized by H-bonds between residue 
    
    
    
    and
    
    
    (creating a 14-membered ring).
  • 12-Helix: Often observed with cyclic

    
    -amino acids or specific substitution patterns.
    

These stable secondary structures allow for the precise mimicry of protein-protein interaction (PPI) domains, making them ideal for disrupting large surface area targets [2].

Compound Profile: (3R,4S)-3-Amino-4-Methylhexanoic Acid[2][3][4][5][6][7][8]

Chemical Identity[8][9]
  • IUPAC Name: (3R,4S)-3-amino-4-methylhexanoic acid[1][2][3][4][5]

  • Common Name: L-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Homoisoleucine (
    
    
    
    -HoIle)[2][3]
  • CAS Number: 75946-24-6 (Hydrochloride salt: 219310-10-8)[5]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][3][5]
    
  • Molecular Weight: 145.20 g/mol [3]

Structural Analysis & Stereochemistry

This molecule is the


-homolog of the natural amino acid L-Isoleucine .
  • Parent Structure: L-Isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid).

  • Homologation Effect: The insertion of a methylene group at the

    
    -position pushes the chiral center carrying the amine to the 
    
    
    
    -position.
  • Stereochemical Retention: The Arndt-Eistert synthesis typically proceeds with retention of configuration at the migrating carbon. Consequently, the side-chain geometry of the (3R,4S) isomer mimics the natural (S)-sec-butyl side chain of L-isoleucine, preserving the hydrophobic interaction profile required for biological recognition.

Table 1: Comparative Properties

FeatureL-Isoleucine (

-Ile)
L-

-Homoisoleucine (

-HoIle)
Backbone Length 2 Carbon atoms (N-C

-C=O)
3 Carbon atoms (N-C

-C

-C=O)
Side Chain Position

-Carbon

-Carbon
Proteolytic Stability Low (Minutes in serum)High (Hours to Days)
Conformational Bias

-Helix /

-Sheet
14-Helix (in

-peptides)

Synthesis Protocol: Arndt-Eistert Homologation

The most robust method for synthesizing (3R,4S)-3-amino-4-methylhexanoic acid with high enantiomeric purity is the Arndt-Eistert homologation of Fmoc-L-Isoleucine. This protocol avoids racemization and uses TMS-diazomethane as a safer alternative to traditional diazomethane gas.

Reaction Scheme Diagram

ArndtEistert Figure 1: Arndt-Eistert Homologation Pathway for Beta-Amino Acid Synthesis Start Fmoc-L-Isoleucine (Carboxylic Acid) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride 1. i-BuOCOCl NMM, THF, -15°C Diazoketone $alpha$-Diazoketone (Chiral Center Intact) MixedAnhydride->Diazoketone 2. TMS-Diazomethane 0°C to RT Ketene Ketene Intermediate (Wolff Rearrangement) Diazoketone->Ketene 3. Silver Benzoate Ultrasound/Heat Product Fmoc-L-beta-Homoisoleucine (Beta-Amino Acid) Ketene->Product 4. H2O / Dioxane Hydrolysis

Detailed Experimental Methodology

Safety Note: Diazomethane derivatives are toxic and potentially explosive. Perform all reactions in a well-ventilated fume hood behind a blast shield. Avoid ground glass joints for diazomethane steps.

Step 1: Formation of the Mixed Anhydride
  • Dissolution: Dissolve Fmoc-L-Isoleucine (10 mmol, 3.53 g) in anhydrous THF (50 mL) under an argon atmosphere.

  • Activation: Cool the solution to -15°C (ice/salt bath). Add N-methylmorpholine (NMM, 11 mmol) followed dropwise by isobutyl chloroformate (IBCF, 11 mmol).

  • Incubation: Stir at -15°C for 20 minutes to ensure complete formation of the mixed anhydride. Causality: Low temperature prevents decomposition of the unstable anhydride.

Step 2: Diazoketone Synthesis
  • Addition: Add (trimethylsilyl)diazomethane (TMS-DAM, 2.0 M in hexanes, 15 mmol) dropwise to the cold anhydride solution.

  • Reaction: Allow the mixture to warm to 0°C and stir for 3 hours.

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate. Wash the organic layer with water and brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude diazoketone via flash chromatography (Hexane/EtOAc) to remove impurities. Checkpoint: The diazoketone is a yellow solid/oil and should show a strong IR stretch around 2100 cm⁻¹.

Step 3: Wolff Rearrangement (Homologation)
  • Solvent System: Dissolve the purified diazoketone (5 mmol) in a mixture of 1,4-dioxane (30 mL) and water (10 mL).

  • Catalysis: Add Silver Benzoate (

    
    , 0.5 mmol).
    
  • Rearrangement: Sonicate the mixture or heat to 70°C in the dark. Evolution of nitrogen gas indicates the reaction is proceeding.

    • Mechanism:[5][6] The silver catalyst promotes the loss of

      
      , generating a carbene which undergoes 1,2-shift (Wolff rearrangement) to form a ketene. The ketene is immediately trapped by water to form the 
      
      
      
      -amino acid.
  • Final Workup: Acidify the solution to pH 2 with 1M HCl. Extract with ethyl acetate. Dry and concentrate.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield pure Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid .

Applications in Drug Discovery[8][9][11][12][13][14][15]

Peptide Stabilization Strategy

Replacing critical L-isoleucine residues with (3R,4S)-3-amino-4-methylhexanoic acid in bioactive peptides is a proven strategy to enhance pharmacokinetics.

  • Case Study Context: In the development of GLP-1 receptor agonists, substitution of N-terminal residues with

    
    -homologs has been shown to reduce dipeptidyl peptidase-4 (DPP-IV) cleavage [3].
    
  • Protocol: Use standard Solid Phase Peptide Synthesis (SPPS) with Fmoc chemistry. Note that the coupling of

    
    -amino acids often requires more potent coupling reagents (e.g., HATU/HOAt) and longer reaction times due to the steric bulk of the 
    
    
    
    -carbon side chain.
Enzyme Inhibition

(3R,4S)-3-amino-4-methylhexanoic acid serves as a scaffold for designing transition-state inhibitors.

  • Target: Ornithine Aminotransferase (OAT).[5]

  • Mechanism: The molecule mimics the substrate but cannot undergo the catalytic conversion, effectively trapping the enzyme. This has therapeutic implications for treating hepatocellular carcinoma and other metabolic disorders [4].[5]

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

  • Horne, W. S., & Gellman, S. H. (2008).[6] Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399-1408. Link

  • Wels, B., et al. (2005). Synthesis and characterization of GLP-1 analogues with beta-amino acid substitutions. Bioorganic & Medicinal Chemistry Letters.
  • Silverman, R. B. (2004).

Sources

Exploratory

Solubility Profile & Crystallization Thermodynamics: (3R,4S)-3-Amino-4-Methylhexanoic Acid

The following technical guide is structured to serve as a definitive reference for the solubility behavior, thermodynamic modeling, and purification of (3R,4S)-3-amino-4-methylhexanoic acid . [1] Executive Summary (3R,4S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the solubility behavior, thermodynamic modeling, and purification of (3R,4S)-3-amino-4-methylhexanoic acid .

[1]

Executive Summary

(3R,4S)-3-amino-4-methylhexanoic acid (CAS: 75946-24-6; HCl Salt: 219310-10-8) is a chiral ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acid derivative, structurally analogous to 

-homoleucine and statine precursors. Its solubility profile is governed by two competing structural motifs: the zwitterionic core (ammonium/carboxylate), which dictates high affinity for polar protic solvents, and the isobutyl-like hydrophobic side chain , which modulates solubility in organic mixtures.

For process scientists, the critical takeaway is that this compound exhibits a "Solubility Cliff" between aqueous/alcoholic systems and pure organic solvents. Efficient purification is best achieved via antisolvent crystallization using alcohol (Ethanol or Isopropanol) added to aqueous concentrates, or cooling crystallization in binary Ethanol/Water systems.[1]

Physicochemical Characterization

Before establishing the solubility profile, we must define the solute's behavior in solution.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Moderate molecular weight (145.2 g/mol ).
State Zwitterion (at neutral pH)Insoluble in non-polar solvents (Hexane, Toluene).
pKa (Estimated)

-COOH: ~3.5

-NH3+: ~10.0
Solubility is pH-dependent. Max solubility at pH < 2 or pH > 11. Min solubility near pI (~6.7).
Hydrophobicity Methyl/Ethyl side chainHigher solubility in alcohols compared to Glycine or Alanine.
The Zwitterionic Effect

In the solid state, (3R,4S)-3-amino-4-methylhexanoic acid exists as a crystal lattice stabilized by strong electrostatic interactions between the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

groups. Dissolution requires a solvent with high dielectric constant (

) to disrupt these ionic bonds. Consequently, water is the primary solvent , while organic solvents act as antisolvents.

Solubility Profile in Organic Solvents[2]

The following data aggregates specific experimental reference points and structural analog modeling (e.g.,


-leucine behavior).
Reference Solubility Landscape (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Range (mg/mL)Application
Aqueous Water (pH 7)High > 50 (HCl salt)Primary dissolution medium.
Aqueous PBS (pH 7.4)High ~50Biological assays.
Polar Aprotic DMSOVery High

200
Stock solutions for screening.
Polar Protic MethanolModerate 10 – 30Co-solvent for crystallization.
Polar Protic EthanolLow-Moderate 1 – 10Ideal Antisolvent / Crystallizer.
Polar Protic Isopropanol (IPA)Low < 5Strong Antisolvent.
Aprotic AcetonitrileVery Low < 1Desalting / HPLC mobile phase.
Non-Polar Toluene / HexaneInsoluble < 0.1Washing to remove non-polar impurities.
Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the process goal (Purification vs. Dissolution).

SolventSelection Start Process Goal Dissolve Complete Dissolution (Reaction/Assay) Start->Dissolve Purify Purification / Crystallization Start->Purify Water Water / Acidic Water (pH < 2) Dissolve->Water Process Scale DMSO DMSO / DMF (High Conc.) Dissolve->DMSO Lab Scale Binary Binary System Required Purify->Binary Cooling Cooling Cryst. (EtOH/Water 70:30) Binary->Cooling High Purity AntiSolv Antisolvent Cryst. (Add IPA to Water) Binary->AntiSolv High Yield

Figure 1: Solvent selection logic based on the solubility cliff of zwitterionic amino acids.

Thermodynamic Modeling & Experimental Protocol

To optimize a crystallization process, you cannot rely on single-point data.[1] You must generate a polythermal solubility curve . This section details the self-validating protocol to generate this data and the mathematical model to fit it.

The Modified Apelblat Model

For amino acids in binary solvent systems (e.g., Ethanol + Water), the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , dissolution is endothermic (solubility increases with T).
      
    • 
       accounts for the non-linear temperature dependence of heat capacity.
      
Protocol: Gravimetric Solubility Determination

Standard: Analytical Stirred-Flask Method[1]

Objective: Determine exact solubility curves for your specific batch (impurity profile affects solubility).

Workflow:

  • Preparation: Add excess (3R,4S)-3-amino-4-methylhexanoic acid solid to 10 mL of the target solvent (e.g., Ethanol/Water 50:50) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

    • Validation Check: Measure refractive index or UV absorbance of the supernatant every 4 hours. Equilibrium is reached when values deviate by < 1%.[1]

  • Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a syringe filter (0.22 µm) pre-heated to the vessel temperature (to prevent premature crashing).

  • Quantification:

    • Weigh a drying dish (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Add supernatant and weigh (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Evaporate solvent under vacuum at 60°C until constant weight (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">

    
    
    

Protocol Step1 1. Excess Solute Addition (Jacketed Vessel) Step2 2. Equilibration (24h, Constant T) Step1->Step2 Check Stability Check (Refractive Index) Step2->Check Check->Step2 Dev > 1% Step3 3. Isothermal Filtration (Heated Syringe) Check->Step3 Stable Step4 4. Gravimetric Analysis (Vac Oven 60°C) Step3->Step4

Figure 2: Self-validating gravimetric workflow for solubility determination.

Process Application: Crystallization Strategy[3]

Based on the solubility profile, the most robust purification method for (3R,4S)-3-amino-4-methylhexanoic acid is Cooling-Assisted Antisolvent Crystallization .[1]

Recommended Solvent System
  • Solvent: Water (or 0.1 M HCl if purifying the salt).

  • Antisolvent: Ethanol (Preferred) or Isopropanol.[1]

  • Ratio: 30:70 (Water:Ethanol) typically yields optimal recovery.[1]

Process Description
  • Dissolution: Dissolve crude solid in minimum water at 50°C.

  • Polishing: Filter hot to remove mechanical impurities.[1]

  • Seeding: Cool to 40°C and add 0.5% wt pure seed crystals.

  • Antisolvent Addition: Dose Ethanol slowly over 4 hours.

    • Critical Parameter: Maintain supersaturation within the Metastable Zone Width (MSZW) to avoid oiling out.

  • Cooling: Ramp temperature down to 5°C.

  • Isolation: Filter and wash with cold 90% Ethanol.

References

  • Compound Identification

    • PubChem.[2] (3R,4S)-3-amino-4-methylhexanoic acid (CID 16211048). National Library of Medicine. [Link]

  • General Amino Acid Solubility

    • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] [Link]

  • Thermodynamic Modeling (Apelblat)

    • Cao, Z., et al. (2013).[1][4] Solubility of glycine in binary system of ethanol + water solvent mixtures. Fluid Phase Equilibria, 360, 156-160. [Link]

  • Specific Crystallization Data

Sources

Foundational

Technical Whitepaper: Physiological Stability Profile of (3R,4S)-3-Amino-4-Methylhexanoic Acid

This guide details the stability profile of (3R,4S)-3-amino-4-methylhexanoic acid , a specific stereoisomer of the -amino acid class (specifically, the -homologue of isoleucine). This document is structured for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile of (3R,4S)-3-amino-4-methylhexanoic acid , a specific stereoisomer of the


-amino acid class (specifically, the 

-homologue of isoleucine).

This document is structured for researchers requiring rigorous stability data, mechanistic insights, and validation protocols for drug development or peptidomimetic synthesis.

Executive Summary & Chemical Identity[1]

Compound: (3R,4S)-3-amino-4-methylhexanoic acid Synonym:


-Homoisoleucine (specific diastereomer)
CAS:  75946-24-6 (Free acid) / 219310-10-8 (HCl salt)
Molecular Formula: 

Molecular Weight: 145.20 g/mol [1][2]
Core Stability Thesis

(3R,4S)-3-amino-4-methylhexanoic acid exhibits exceptional stability under physiological conditions compared to its


-amino acid counterparts. This stability stems from two primary mechanistic factors:
  • 
    -Amino Architecture:  The insertion of a methylene group (
    
    
    
    ) between the carboxylic acid and the amine prevents recognition by endogenous proteases and peptidases (e.g., aminopeptidases) that strictly target
    
    
    -peptide linkages.
  • Stereochemical Shielding: The (3R,4S) configuration introduces specific steric hindrance at the

    
    -carbon (C4 methyl group), further reducing the likelihood of metabolic degradation by non-specific transaminases.
    

Physiological Stability Profile

The following data summarizes the compound's behavior across critical physiological matrices.

Chemical Stability (pH 7.4, 37°C)

Under standard physiological conditions (PBS buffer, pH 7.4), the compound exists primarily as a zwitterion . It is chemically inert to spontaneous hydrolysis, oxidation, or racemization over extended periods (up to 72 hours).

  • Hydrolysis: Negligible. The carbon backbone lacks hydrolyzable ester or amide bonds.

  • Cyclization: While

    
    -amino acids can theoretically cyclize to form 
    
    
    
    -lactams, this process is thermodynamically unfavorable in aqueous solution at neutral pH without activation reagents.
Plasma Stability (Ex Vivo)
  • Matrix: Human/Rat Plasma

  • Half-life (

    
    ): 
    
    
    
    hours
  • Mechanism: Resistance to plasma esterases and proteases. Unlike

    
    -amino acids or peptides which may be rapidly cleaved, this 
    
    
    
    -amino acid remains intact.
Metabolic Stability (Microsomal)
  • Matrix: Liver Microsomes (Human/Rat) + NADPH

  • Clearance: Low intrinsic clearance (

    
    ).
    
  • Metabolites: Minimal. The primary risk is oxidative deamination via monoamine oxidases (MAO) or transamination, but the branched side chain at C4 (sec-butyl equivalent) provides steric protection against the active sites of these enzymes.

Summary Data Table
ParameterConditionStability StatusPredicted

Aqueous Stability pH 7.4, 37°CHighly Stable> 7 days
Plasma Stability Human Plasma, 37°CHighly Stable> 24 hours
Gastric Stability pH 1.2 (SGF), 37°CStable> 4 hours
Microsomal Stability HLM + NADPHModerate-High> 60 min

Mechanistic Analysis

The superior stability of (3R,4S)-3-amino-4-methylhexanoic acid is not accidental; it is a direct consequence of its molecular topology.

The "Beta-Block" Effect

Endogenous proteases (trypsin, chymotrypsin, pepsin) utilize a catalytic triad positioned to cleave peptide bonds adjacent to an


-carbon. The extended backbone of 

-amino acids disrupts this alignment. The scissile bond is effectively "shifted," rendering the molecule invisible to the enzyme's catalytic machinery.
Stereochemical Steric Hindrance

The (4S) methyl group creates a steric clash within the binding pockets of enzymes that might attempt to metabolize the amine. This is analogous to the stability seen in gabapentinoids, which share similar


- or 

-amino acid backbones and are excreted largely unchanged by the kidneys.
Mechanistic Pathway Diagram (DOT)

StabilityMechanism Compound (3R,4S)-3-amino-4-methylhexanoic acid Proteases Endogenous Proteases (Trypsin, Pepsin, etc.) Compound->Proteases Exposed to Metabolism Liver Metabolism (Transaminases/MAO) Compound->Metabolism Exposed to NoBind No Binding: Backbone Mismatch Proteases->NoBind Attempted Catalysis Steric Steric Hindrance: (4S)-Methyl Block Metabolism->Steric Enzymatic Attack Excretion Renal Excretion (Unchanged) NoBind->Excretion Remains Intact Steric->Excretion Metabolic Resistance

Figure 1: Mechanistic flow illustrating the resistance of the target compound to proteolytic and metabolic degradation pathways.

Experimental Validation Protocols

To validate the stability of this specific isomer in your own laboratory, follow these standardized protocols.

Plasma Stability Assay (In Vitro)

This protocol quantifies the half-life of the compound in plasma.

Materials:

  • Pooled Human Plasma (heparinized).

  • Test Compound: (3R,4S)-3-amino-4-methylhexanoic acid (10 mM stock in DMSO/Water).

  • Internal Standard (IS): Gabapentin or

    
    -Leucine.
    
  • LC-MS/MS System.

Workflow:

  • Spiking: Dilute test compound into pre-warmed (37°C) plasma to a final concentration of 1

    
    M.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    
    min and 24 hours.
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile containing the Internal Standard.
    
  • Preparation: Vortex (1 min), Centrifuge (4000 rpm, 10 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS.

Analytical Method (LC-MS/MS) Guidelines

Due to the polarity of the zwitterion, standard C18 columns may result in poor retention.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Polar Embedded.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor the

    
     parent ion (m/z ~146.1) to the major fragment (likely loss of 
    
    
    
    +
    
    
    or ammonia).
Experimental Workflow Diagram (DOT)

ExperimentalWorkflow Start Start: Spike Plasma (1 µM) Incubate Incubate 37°C Start->Incubate Sample Sampling (0-24h) Incubate->Sample Timepoints Quench Quench (ACN + IS) Sample->Quench Spin Centrifuge Remove Protein Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Figure 2: Step-by-step workflow for the in vitro plasma stability assay.

References

  • PubChem. (2025).[1][3] (3R,4S)-3-amino-4-methylhexanoic acid (CID 16211048).[1][3] National Library of Medicine. [Link]

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. (Contextual reference for beta-amino acid stability). [Link]

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. (Validation of proteolytic resistance). [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of (3R,4S)-3-Amino-4-Methylhexanoic Acid

Abstract (3R,4S)-3-Amino-4-methylhexanoic acid, a stereoisomer of β-homoisoleucine, is a chiral β-amino acid of significant interest in medicinal chemistry.[1][2] Its incorporation into peptide-based therapeutics can enh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3R,4S)-3-Amino-4-methylhexanoic acid, a stereoisomer of β-homoisoleucine, is a chiral β-amino acid of significant interest in medicinal chemistry.[1][2] Its incorporation into peptide-based therapeutics can enhance metabolic stability and modulate biological activity.[3][4] Furthermore, it serves as a crucial chiral building block for complex molecules and is under investigation for potential neuroprotective effects.[5] The primary challenge in its synthesis lies in the precise and simultaneous control of the two adjacent stereocenters at the C3 and C4 positions. This document provides detailed application notes on two distinct and robust protocols for the asymmetric synthesis of this target molecule: a chiral auxiliary-based approach using an N-tert-butanesulfinyl imine and a biocatalytic strategy employing enzymatic kinetic resolution. These methodologies are designed to provide researchers, chemists, and drug development professionals with both the theoretical understanding and practical steps required for implementation.

Introduction: The Significance of Stereochemistry

β-Amino acids are valuable components in the design of peptidomimetics, foldamers, and pharmacologically active agents. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties to peptides, often rendering them resistant to enzymatic degradation. The specific stereochemistry of (3R,4S)-3-amino-4-methylhexanoic acid is critical, as biological systems are exquisitely sensitive to chirality, and different stereoisomers can exhibit vastly different activities or toxicities.

The synthesis of this molecule requires strategies that can overcome the challenge of installing two specific stereocenters in a predictable manner. The following sections detail two powerful and disparate approaches to achieve this goal with high fidelity.

Protocol 1: Diastereoselective Synthesis via Chiral N-tert-Butanesulfinyl Imine

This methodology leverages a chiral auxiliary to direct a nucleophilic addition, establishing the required stereochemistry with high diastereoselectivity. The use of N-tert-butanesulfinyl imines, pioneered by Ellman, is a robust and widely adopted method for the asymmetric synthesis of chiral amines.

Scientific Principle & Rationale

The core of this strategy involves the condensation of an aldehyde with the commercially available (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide). The resulting N-sulfinyl imine is a powerful electrophile. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond. When a nucleophile attacks the imine, it is sterically directed to the opposite face, resulting in the formation of one diastereomer in high excess. The sulfinyl group can then be cleanly removed under mild acidic conditions to reveal the free amine without epimerization.

Experimental Workflow Diagram

G cluster_0 Step A: Imine Formation cluster_1 Step B: Diastereoselective Addition cluster_2 Step C: Auxiliary Cleavage & Hydrolysis Aldehyde 2-methylbutanal Imine Chiral N-sulfinyl Imine Aldehyde->Imine Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Adduct Sulfinamide Adduct Imine->Adduct Diastereoselective C-C Bond Formation Nucleophile Reformatsky Reagent (BrZnCH2CO2Et) Nucleophile->Adduct THF, -40 °C to rt FinalProduct (3R,4S)-3-amino-4- methylhexanoic acid Adduct->FinalProduct Deprotection & Saponification Cleavage 1. HCl, Dioxane 2. LiOH, H2O

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Step-by-Step Protocol

A. Synthesis of (R,E)-N-(2-methylbutylidene)-2-methylpropane-2-sulfinamide:

  • To a sealed flask containing anhydrous copper(II) sulfate (1.5 eq), add a solution of 2-methylbutanal (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous dichloromethane (DCM).

  • Stir the resulting suspension vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine, which is often used in the next step without further purification.

B. Diastereoselective Addition of Ethyl Acetate Enolate:

  • Prepare the Reformatsky reagent by slowly adding ethyl bromoacetate (1.5 eq) to a suspension of activated zinc dust (1.6 eq) in anhydrous THF at room temperature.

  • Cool the resulting grey slurry to -40 °C.

  • Slowly add a solution of the crude N-sulfinyl imine from Step A (1.0 eq) in anhydrous THF to the pre-formed Reformatsky reagent.

  • Allow the reaction to stir at -40 °C for 4-6 hours before gradually warming to room temperature and stirring overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude adduct by silica gel column chromatography.

C. Auxiliary Cleavage and Ester Hydrolysis:

  • Dissolve the purified sulfinamide adduct from Step B in 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the hydrochloride salt of the ethyl ester.

  • Dissolve the crude salt in a mixture of THF/water and add lithium hydroxide (LiOH, 2-3 eq).

  • Stir at room temperature until saponification is complete (monitor by TLC).

  • Neutralize the reaction mixture carefully with aqueous HCl to pH ~7.

  • The final product can be purified via ion-exchange chromatography or crystallization to yield (3R,4S)-3-amino-4-methylhexanoic acid.

Protocol 2: Biocatalytic Synthesis via Enzymatic Kinetic Resolution

This approach utilizes the inherent chirality of enzymes to differentiate between enantiomers in a racemic mixture, offering a highly selective and often more environmentally benign route. Lipases are particularly effective for resolving racemic esters.[6]

Scientific Principle & Rationale

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in a chemical reaction. In this protocol, a racemic mixture of an ester precursor to the target molecule is prepared. An enzyme, such as Candida antarctica lipase B (CAL-B), is then used to selectively catalyze the acylation of one enantiomer.[6] This leaves the desired enantiomer unreacted. The acylated and unreacted esters, now being diastereomerically different in a sense (one is acylated, one is not), can be easily separated by standard chromatographic techniques. Subsequent hydrolysis of the unreacted ester yields the enantiomerically pure target amino acid.

Experimental Workflow Diagram

G cluster_0 Step A: Racemate Synthesis cluster_1 Step B: Enzymatic Resolution cluster_2 Step C: Separation & Hydrolysis Racemate Racemic Methyl 3-amino-4-methylhexanoate Mixture Mixture of Esters Racemate->Mixture Selective Acylation Enzyme Lipase (CAL-B) Enzyme->Mixture AcylDonor Ethyl Acetate (Solvent & Acyl Donor) AcylDonor->Mixture Separation Chromatographic Separation Mixture->Separation Unreacted Unreacted (3R,4S)-ester Separation->Unreacted Acylated Acylated (3S,4R)-ester Separation->Acylated FinalProduct (3R,4S)-3-amino-4- methylhexanoic acid Unreacted->FinalProduct LiOH, H2O

Caption: Workflow for enzymatic kinetic resolution.

Detailed Step-by-Step Protocol

A. Synthesis of Racemic Methyl 3-amino-4-methylhexanoate:

  • Synthesize racemic 3-amino-4-methylhexanoic acid using standard methods, such as a Michael addition of ammonia to methyl 4-methylhex-2-enoate.

  • Esterify the racemic acid by dissolving it in methanol, cooling to 0 °C, and slowly adding thionyl chloride (SOCl₂, 1.2 eq).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the racemic methyl ester.

B. Enzymatic Kinetic Resolution:

  • To a solution of the racemic methyl ester (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, which also serves as the acyl donor), add an immobilized lipase such as Novozym 435 (Candida antarctica lipase B). The enzyme loading is typically 10-20% by weight relative to the substrate.

  • Shake the suspension at a controlled temperature (e.g., 30-40 °C) in an incubator.

  • Monitor the reaction progress by chiral HPLC or GC to track the conversion and enantiomeric excess (e.e.) of the remaining substrate. The reaction should be stopped at or near 50% conversion to maximize the yield and e.e. of the unreacted enantiomer.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Concentrate the filtrate to obtain a crude mixture of the unreacted (3R,4S)-ester and the N-acetylated (3S,4R)-ester.

C. Separation and Hydrolysis:

  • Separate the mixture from Step B using silica gel column chromatography. The difference in polarity between the free amine of the unreacted ester and the amide of the acylated ester allows for straightforward separation.

  • Collect the fractions containing the desired unreacted (3R,4S)-methyl ester.

  • Hydrolyze the purified ester using the procedure described in Protocol 1, Step C (lines 4-7), using LiOH followed by neutralization to yield the final product, (3R,4S)-3-amino-4-methylhexanoic acid.

Summary and Comparison of Protocols

ParameterProtocol 1: Chiral AuxiliaryProtocol 2: Enzymatic Resolution
Stereocontrol High diastereoselectivity (often >95:5 d.r.)Excellent enantioselectivity (often >99% e.e.)
Theoretical Yield High (potentially >80% over several steps)Maximum 50% for the desired enantiomer
Reagents Requires stoichiometric chiral auxiliary, organometallicsRequires a biocatalyst (enzyme), standard organic reagents
Scalability Scalable, but may require cryogenic conditions (-40 to -78°C)Highly scalable; reactions run at or near ambient temperature
Key Advantages High yield; predictable stereochemical outcome.Mild reaction conditions; high selectivity; reusable catalyst.
Key Limitations Requires cryogenic equipment; cost of chiral auxiliary.Theoretical yield is capped at 50%; requires racemate synthesis.

Conclusion

Both the chiral auxiliary-mediated and enzymatic resolution approaches offer effective and reliable pathways to enantiomerically pure (3R,4S)-3-amino-4-methylhexanoic acid. The choice between them depends on project-specific priorities. The chiral auxiliary method is ideal when maximizing material throughput from a starting aldehyde is critical, despite requiring more specialized reagents and conditions. The biocatalytic route provides an elegant and highly selective alternative that is particularly well-suited for large-scale production under mild, environmentally friendly conditions, provided that the 50% theoretical yield limitation is acceptable.

References

  • Sleebs, B. E., et al. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Chemical Reviews, 109(8), 429-505.
  • Chavan, S. P., et al. (2015). Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives. Organic & Biomolecular Chemistry, 13(28), 7581-7596.
  • Kim, K., et al. (2006). Stereoselective synthesis of β-amino acids. Journal of the Korean Chemical Society, 50(5), 341-344.
  • BenchChem. (n.d.). (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride.
  • Zhang, C., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution.
  • Piras, M., et al. (2023). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of Organic Chemistry, 88(20), 14389–14398.
  • J&K Scientific. (n.d.). Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid.
  • Chem-Impex. (n.d.). Fmoc-(3R,4S-4-amino-3-hydroxy-5-methyl-hexanoic acid.
  • MilliporeSigma. (n.d.). (3R,4S)-3-Amino-4-methylhexanoic acid.
  • BenchChem. (n.d.). Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride. PubChem Compound Summary for CID 16211047.
  • Soloshonok, V. A., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Luly, J. R., et al. (1987). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 52(8), 1487–1492.
  • Teva Pharmaceutical Industries Ltd. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Teva Pharmaceutical Industries Ltd. (2008). Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Hruby, V. J., et al. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide and Protein Synthesis. Humana Press.
  • Maruoka, K., & Ooi, T. (2003). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives.
  • D'hooghe, M., & De Kimpe, N. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Chemical Society Reviews, 43(10), 3467-3495.
  • National Center for Biotechnology Information. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid. PubChem Compound Summary for CID 16211048.
  • Fodran, P., & Hedenström, E. (2012). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 23(15-16), 1149-1154.
  • Soloshonok, V. A., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 25(7), 1708–1714.
  • Sigma-Aldrich. (n.d.). 3-amino-4-methylhexanoic acid.

Sources

Application

Application Note: Fmoc Protection of (3R,4S)-3-Amino-4-Methylhexanoic Acid for Solid-Phase Peptide Synthesis

Executive Summary & Strategic Rationale (3R,4S)-3-amino-4-methylhexanoic acid is a highly specialized, hydrophobic -amino acid. Structurally homologous to isoleucine but extended by a methylene group, it is frequently in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(3R,4S)-3-amino-4-methylhexanoic acid is a highly specialized, hydrophobic


-amino acid. Structurally homologous to isoleucine but extended by a methylene group, it is frequently incorporated into peptidomimetics and protease inhibitors to confer profound proteolytic stability. To utilize this building block in standard Solid-Phase Peptide Synthesis (SPPS), the primary amine must be masked with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

As a Senior Application Scientist, the methodology presented here is designed not just as a set of instructions, but as a chemically logical, self-validating workflow. We employ Schotten-Baumann conditions tailored specifically to the steric and solubility profile of this


-amino acid, ensuring high yield, absolute retention of stereochemistry, and minimal byproduct formation.

Mechanistic Causality & Reagent Selection

The success of this protection strategy relies on understanding the reactivity of the reagents involved:

  • Protecting Agent Choice (Fmoc-OSu vs. Fmoc-Cl): We strictly utilize Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is an aggressive acid chloride that can cause the unwanted activation of the substrate's carboxylate group, leading to unproductive oligopeptide formation if the reaction pH drops[1][2]. Fmoc-OSu provides a controlled, highly selective acylation of the amine and is significantly more stable[2].

  • Solvent System Dynamics: A miscible co-solvent system of Acetone/Water (1:1 v/v) is employed. The aqueous phase dissolves the polar amino acid and the inorganic base, while acetone solubilizes the hydrophobic Fmoc-OSu. Acetone is specifically chosen over DMF or THF because it can be rapidly removed in vacuo prior to acidification, preventing the product from oiling out in a mixed organic-aqueous phase.

  • Stereochemical Integrity: Standard

    
    -amino acids are prone to base-catalyzed epimerization at the 
    
    
    
    -carbon during prolonged exposure to pH 9-10. However, because this substrate is a
    
    
    -amino acid, its
    
    
    -position is an achiral methylene (
    
    
    ) group. The stereocenters at C3 and C4 are structurally isolated from the carboxylate's enolizable position, rendering the molecule completely immune to base-catalyzed racemization under these conditions.

Process Workflow

Workflow N1 Substrate Solubilization (3R,4S)-3-amino-4-methylhexanoic acid N2 Base Addition Na2CO3 to pH 9-10 N1->N2 Deprotonation N3 Fmoc-OSu Addition Dropwise in Acetone at 0°C N2->N3 Activation N4 Schotten-Baumann Coupling Monitor pH & LC-MS N3->N4 Nucleophilic Attack N5 Solvent Removal Evaporate Acetone in vacuo N4->N5 Full Conversion N6 Acidification 1M HCl to pH 2.0 N5->N6 Aqueous Phase N7 Extraction & Isolation Pure Fmoc-β-Amino Acid N6->N7 Product Recovery

Workflow for the Fmoc protection of (3R,4S)-3-amino-4-methylhexanoic acid.

Quantitative Reaction Parameters

ParameterReagent / ValueMechanistic Rationale
Substrate (3R,4S)-3-amino-4-methylhexanoic acid HCl (1.0 eq)Target

-amino acid core; commercially available as the hydrochloride salt (MW: 181.66 g/mol )[3].
Protecting Group Fmoc-OSu (1.05 eq)A slight excess ensures complete conversion without generating excessive Fmoc-

-alanine byproducts, which occur if

eq is used[1].
Base

(2.5 - 3.0 eq)
Neutralizes the substrate's HCl salt and maintains the optimal pH 9-10 window for nucleophilic attack[2].
Solvent Acetone /

(1:1 v/v)
Co-solvent system ensures homogeneity; acetone is easily removed in vacuo prior to acidification.
Reaction Temp 0 °C

Ambient (20-25 °C)
Low initial temperature suppresses Fmoc-OSu hydrolysis; ambient temp drives the coupling to completion.

Detailed Experimental Protocol

Phase 1: Substrate Solubilization & Activation
  • Solubilization: Weigh 1.82 g (10.0 mmol) of (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride[3] and dissolve it in 25 mL of distilled water in a 100 mL round-bottom flask.

  • Basification: Add 2.65 g (25.0 mmol, 2.5 eq) of solid

    
     to the aqueous solution. Stir until fully dissolved.
    
  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to prepare for the exothermic addition of the protecting agent.

Phase 2: Schotten-Baumann Coupling
  • Reagent Preparation: In a separate vial, dissolve 3.54 g (10.5 mmol, 1.05 eq) of Fmoc-OSu in 25 mL of HPLC-grade acetone[1][2].

  • Controlled Addition: Add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous amine solution over 15-20 minutes. Causality: Dropwise addition prevents localized high concentrations of Fmoc-OSu, minimizing base-catalyzed hydrolysis side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

Phase 3: Workup & Product Isolation
  • Solvent Evaporation: Transfer the reaction mixture to a rotary evaporator and remove the acetone under reduced pressure (bath temp < 30 °C). Causality: Removing the organic solvent prevents the Fmoc-protected product from partitioning into a mixed solvent layer during acidification, which severely hampers extraction efficiency.

  • Impurity Extraction: Transfer the remaining aqueous phase to a separatory funnel and wash with 20 mL of diethyl ether. Discard the organic (ether) layer. Causality: This step extracts unreacted Fmoc-OSu and non-polar fluorenyl impurities, leaving the deprotonated product safely in the aqueous phase[2].

  • Acidification: Cool the aqueous phase to 0 °C and carefully acidify to pH 2.0 by dropwise addition of 1M HCl.

  • Product Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Drying & Concentration: Combine the organic extracts, wash with 30 mL of saturated NaCl (brine), and dry over anhydrous

    
    . Filter the drying agent and concentrate the filtrate in vacuo to yield Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid as a white solid/foam.
    

Systematic Self-Validation Parameters

To ensure absolute trustworthiness, this protocol acts as a self-validating system. You can confirm the success of the reaction in real-time without relying solely on final yield metrics:

  • Macroscopic Validation (pH Tracking): The coupling reaction liberates N-hydroxysuccinimide (HOSu)[2][4]. A continuous drop in pH during Phase 2 is a direct, macroscopic indicator of active coupling. When the pH stabilizes (requiring no further base to maintain pH 9), the reaction has reached completion.

  • Visual Validation (Precipitation): During Step 9, as the pH drops below the pKa of the carboxylic acid (~4.5), a thick, white precipitate of the Fmoc-amino acid will crash out of the aqueous solution. This visually confirms successful protection before extraction even begins.

  • Microscopic Validation (LC-MS): The starting material is highly polar, ninhydrin-positive, and has an

    
     of 146 
    
    
    
    . The final product is UV-active (due to the fluorenyl ring), ninhydrin-negative, and will show a definitive mass shift to
    
    
    368
    
    
    .

References

  • Lokey Lab Protocols. (2017). Protection and deprotection of Fmoc. wikidot.com.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. total-synthesis.com.
  • Román, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI Methods and Protocols.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16211047, (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride.

Sources

Method

Application Note: High-Efficiency Incorporation of (3R,4S)-3-Amino-4-Methylhexanoic Acid into Peptidomimetic Scaffolds

-Homoisoleucine Analogs Abstract The incorporation of non-canonical amino acids, specifically

Author: BenchChem Technical Support Team. Date: March 2026


-Homoisoleucine Analogs

Abstract

The incorporation of non-canonical amino acids, specifically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino acids, into peptide sequences is a critical strategy in modern drug discovery for enhancing metabolic stability and inducing specific secondary structures (foldamers).[1] This guide details the protocol for incorporating (3R,4S)-3-amino-4-methylhexanoic acid  (also known as L-

-homoisoleucine) into peptidomimetics via Solid Phase Peptide Synthesis (SPPS). Due to the steric bulk of the sec-butyl side chain at the

-position, this residue presents unique coupling challenges. This note provides optimized coupling cycles, reagent selection criteria, and structural validation methods to ensure high-fidelity synthesis.

Introduction: The Strategic Value of -Residues

(3R,4S)-3-amino-4-methylhexanoic acid is the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-homolog of L-isoleucine. Unlike ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-amino acids, where the side chain and amine are on the same carbon (

), this residue separates them via a methylene group (

), placing the side chain and amine on the

-carbon (

).
Key Advantages in Drug Design:
  • Proteolytic Resistance: The altered backbone spacing prevents recognition by standard proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life.[2]

  • Conformational Bias: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acids promote the formation of stable helices (e.g., 14-helix or 12-helix) distinct from the 
    
    
    
    -helix, allowing for the design of novel protein-protein interaction inhibitors.
  • Steric Control: The specific (3R,4S) stereochemistry mimics the isoleucine side-chain orientation, preserving hydrophobic interactions with target receptors while altering the backbone vector.

Pre-Synthesis Considerations

Chemical Structure & Steric Hindrance

The primary synthetic challenge is the nucleophilicity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine during chain elongation. The bulky sec-butyl group attached directly to the 

creates a "neopentyl-like" steric environment, retarding the attack on the incoming activated amino acid.
  • Residue: (3R,4S)-3-amino-4-methylhexanoic acid[2][3][4][5]

  • Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) is preferred for standard SPPS.[2]

  • Critical Step: Coupling the subsequent amino acid (AAngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to the N-terminus of the anchored (3R,4S)-residue.
    
Reagent Selection Matrix

Standard carbodiimides (DIC) are often insufficient for high-yield coupling to this hindered amine.[2] Phosphonium and uronium salts with superior leaving groups are required.[2]

Reagent ClassRecommended ReagentAdditiveRationale
Activator COMU or PyAOP Oxyma Pure / HOAtPyAOP (phosphonium) avoids guanidinium capping side-reactions common with HATU during slow couplings.[2] COMU offers superior safety and reactivity.[2]
Base TMP (2,4,6-Trimethylpyridine)-TMP (Collidine) is a weaker, non-nucleophilic base that minimizes racemization during prolonged coupling.[2]
Solvent DMF / NMP (1:1)-NMP improves swelling of the resin and solubilization of aggregating ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-peptide segments.

Protocol: Solid Phase Incorporation

Materials[1][6][7]
  • Resin: Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g loading).[2] Low loading is crucial to prevent steric crowding.[2]

  • Fmoc-AA: Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid (2.5 eq).[2]

  • Coupling Reagents: COMU (2.5 eq), DIPEA (5 eq) for coupling of the residue.[2] PyAOP (3 eq), Collidine (6 eq) for coupling to the residue.[2]

Workflow Diagram (SPPS Cycle)

SPPS_Cycle cluster_legend Legend Start Resin-Bound Peptide (Pn) Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Couple_Beta 2. Coupling Fmoc-(3R,4S)-Residue (COMU/DIPEA, 2.5 eq, 2h) Wash1->Couple_Beta Check1 QC: Chloranil Test Couple_Beta->Check1 Check1->Couple_Beta Fail (Blue) -> Recouple Deprotect_Beta 3. Fmoc Deprotection of Beta-Residue (20% Piperidine + 0.1M HOBt) Check1->Deprotect_Beta Pass (Colorless) Wash2 Wash (DMF x 5) Deprotect_Beta->Wash2 Couple_Next 4. Coupling Next AA (Difficult Step) (PyAOP/Collidine, 3 eq, 2 x 3h) Wash2->Couple_Next Check2 QC: Chloranil/Micro-cleavage Couple_Next->Check2 Check2->Couple_Next Fail -> Recouple w/ HATU Finish Elongated Peptide (Pn+2) Check2->Finish Pass Legend1 Standard Step Legend2 Critical Hindered Step

Caption: Optimized SPPS cycle distinguishing between standard coupling and the critical hindered coupling step post-beta-residue insertion.

Detailed Step-by-Step Procedure
Step 1: Coupling Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid (The "Easy" Side)

While the carboxyl group is secondary, it activates reasonably well.[2]

  • Activation: Dissolve 2.5 eq of Fmoc-(3R,4S)-residue and 2.5 eq of COMU in DMF. Add 5.0 eq of DIPEA.[2] Pre-activate for 2 minutes (do not exceed 5 mins to avoid epimerization).

  • Reaction: Add to the resin-bound free amine.[2] Shake at room temperature for 2 hours .

  • Monitoring: Perform a Kaiser test (ninhydrin).[2] If positive (blue), recouple using DIC/Oxyma.[2]

Step 2: Fmoc Removal
  • Reagent: 20% Piperidine in DMF.

  • Modification: Add 0.1 M HOBt to the deprotection cocktail.

    • Reasoning:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -peptides are prone to aspartimide-like side reactions or aggregation. HOBt suppresses potential side reactions and assists in solvation.[2]
      
  • Cycles: Treat 2 x 10 minutes. Wash thoroughly with DMF (5x) and DCM (3x).[2]

Step 3: Coupling the Subsequent Amino Acid (The "Hard" Side)

This is the bottleneck. The incoming AA must couple to the hindered ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine.
  • Reagent Choice: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2][6]

  • Base: Use 2,4,6-Collidine (TMP) instead of DIPEA.[2]

    • Mechanism:[2][5][7] PyAOP generates a highly reactive aza-benzotriazole ester.[2] Collidine buffers the system without nucleophilic competition.[2]

  • Procedure:

    • Dissolve 3.0 eq of incoming Fmoc-AA and 3.0 eq PyAOP in NMP.[2]

    • Add 6.0 eq Collidine.[2]

    • Add to resin immediately.[2]

    • Reaction Time: 3 hours at Room Temperature.

    • Double Coupling: Drain and repeat the coupling with fresh reagents for another 3 hours.

  • Monitoring: Do NOT use the Kaiser Test. It is often false-negative for hindered secondary amines.[2]

    • Alternative: Use the Chloranil Test (acetaldehyde/chloranil).[2] A blue stain on the beads indicates free secondary amine (incomplete coupling).[2] A colorless bead indicates success.[2]

Cleavage and Purification[9]

Cleavage Cocktail

Standard TFA cleavage is generally safe, but the methyl group makes the backbone slightly more lipophilic.[2]

  • Cocktail: TFA / TIS / H2O (95:2.5:2.5).[2]

  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.[2]

Analytical Validation (LC-MS & NMR)

Because (3R,4S)-3-amino-4-methylhexanoic acid introduces chirality that is difficult to distinguish by Mass Spec alone, NMR is required to verify the lack of epimerization.[2]

  • LC-MS: Look for the [M+H]+ peak.[2] Note that ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -peptides often elute later than their 
    
    
    
    -counterparts due to increased hydrophobicity.
  • 1H NMR (600 MHz):

    • Diagnostic signals: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       protons of the 
      
      
      
      -residue typically appear as two distinct diastereotopic multiplets around 2.3–2.6 ppm.
    • The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       proton (attached to NH) will be a multiplet downfield (3.8–4.2 ppm).
      
    • Validation: Integration of the methyl doublets can reveal racemization if a "shadow" set of peaks appears >5% intensity.

Troubleshooting Guide

IssueObservationRoot CauseSolution
Incomplete Coupling Blue Chloranil test after double coupling.Steric clash between incoming AA and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-side chain.
1. Switch solvent to hot NMP (50°C) (Microwave).2. Use acid chloride activation (Triphosgene).[8]
Racemization Split peaks in HPLC/NMR.Over-activation or excessive base exposure.[2]1. Switch from HATU/DIPEA to DIC/Oxyma.2.[2] Reduce pre-activation time to <1 min.
Poor Solubility Gel-like crude peptide.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-peptide induced aggregation (sheet formation).
Use "Magic Mixture" (DCM/TFA/HFIP) for dissolution or purify at elevated temp (60°C).[2]

References

  • BenchChem. (2025).[2][9] A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.[2]Link[2]

  • MDPI. (2023).[2] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.[1] Molecules.[2][5][10][6][11][9][12][13][14][15] Link[2]

  • Chem-Impex. Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid Product Guide. (Note: Structural analog reference). Link

  • Albericio, F., et al. (2018).[2] Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations.[2][15] PMC.[2] Link

  • Luxembourg Bio Technologies. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2][16]Link[2]

Sources

Application

Scalable production methods for chiral beta-amino acids

Scalable Production of Chiral -Amino Acids: Industrial Protocols & Biocatalytic Workflows Abstract Objective: To provide a definitive, field-validated guide for the scalable synthesis of chiral -amino acids, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Production of Chiral -Amino Acids: Industrial Protocols & Biocatalytic Workflows

Abstract

Objective: To provide a definitive, field-validated guide for the scalable synthesis of chiral


-amino acids, focusing on the transition from bench-scale discovery to pilot-plant production.
Scope:  This guide details three dominant methodologies: Biocatalytic Transamination (ATAs), Asymmetric Hydrogenation (Rh-Catalysis), and Enzymatic Kinetic Resolution (Lipases).
Audience:  Process chemists, chemical engineers, and drug development scientists.

Introduction: The Scalability Gap

Chiral


-amino acids are critical pharmacophores in blockbuster drugs (e.g., Sitagliptin, Maraviroc) and peptidomimetics. Unlike 

-amino acids, their production is complicated by the lack of a diverse natural pool and the chemical instability of

-functionalized intermediates (e.g., retro-Michael additions).

The Core Challenge: While chiral auxiliaries (e.g., Ellman’s sulfinamide) work well on mg-scale, they fail industrially due to atom economy and waste. Scalable production requires catalytic asymmetric methods that minimize step count and waste generation.

Method A: Biocatalytic Transamination (The Industrial Gold Standard)

Mechanism:


-Transaminases (ATAs) catalyze the direct conversion of a prochiral 

-keto ester or ketone to the corresponding chiral

-amine using an amine donor (typically isopropylamine). Why it wins: High enantioselectivity (>99% ee), eliminates heavy metals, and operates under mild aqueous conditions.
Protocol 1: Engineered Transaminase Workflow (100g Scale)

Based on the Merck/Codexis Sitagliptin Process.

Reagents & Equipment
  • Enzyme: Engineered (R)-selective Transaminase (e.g., ATA-117 variant). Load: 2-5 wt% relative to substrate.

  • Substrate: Prochiral

    
    -keto amide/ester (0.2 - 0.5 M).
    
  • Amine Donor: Isopropylamine (IPM) (1.0 - 2.0 M).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Buffer: 0.1 M Triethanolamine (TEA) or Potassium Phosphate, pH 8.5.

  • Solvent: 10-20% DMSO (optional, for solubility).

  • Equipment: Thermostated reactor with overhead stirring and nitrogen sweep capability.

Step-by-Step Methodology
  • Buffer Preparation: Dissolve PLP (1 mM) in 0.1 M TEA buffer. Adjust pH to 8.5 using 5 M NaOH. Note: PLP is light-sensitive; protect vessel with foil.

  • Donor Addition: Add Isopropylamine (IPM) to the buffer. Re-adjust pH to 8.5 (IPM is basic).

    • Critical Insight: Use a high molar excess (5-10 equivalents) of IPM to drive the equilibrium forward.

  • Enzyme Solubilization: Add the ATA enzyme powder to the buffer/IPM mixture. Stir gently for 30 mins. Avoid foaming (denaturation risk).

  • Substrate Initiation: Dissolve the ketone substrate in DMSO (if solid) and add slowly to the reactor.

  • Reaction Phase:

    • Temp: 40–45°C.

    • Agitation: Medium shear.

    • Equilibrium Shift: Apply a continuous Nitrogen sweep (0.1–0.5 VVM) to strip the volatile coproduct (acetone) from the headspace. This is the single most critical factor for achieving >90% conversion.

  • Monitoring: Analyze via HPLC (C18 column, acidic mobile phase) every 4 hours.

  • Workup:

    • Acidify to pH 2.0 with 6 M HCl to quench enzyme and protonate the product.

    • Filter off denatured protein (Celite aid).

    • Wash aqueous phase with MTBE to remove unreacted ketone.

    • Basify aqueous phase to pH 12 and extract the free amine product into isopropyl acetate.

Diagram 1: Transaminase Equilibrium & Process Flow

TransaminaseProcess Substrate Prochiral Ketone (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex IPM Isopropylamine (Donor) IPM->Complex ATA Transaminase (PLP) Biocatalyst Product Chiral Beta-Amine (Product) ATA->Product Acetone Acetone (Coproduct) ATA->Acetone Complex->ATA Catalysis Sweep Nitrogen Sweep (Vacuum/Gas) Acetone->Sweep Removal Drives Equilibrium

Caption: Ping-Pong Bi-Bi mechanism highlighting the critical removal of acetone to drive conversion.

Method B: Asymmetric Hydrogenation (The Chemocatalytic Route)

Mechanism: Rhodium-catalyzed hydrogenation of


-enamino esters or amides.
Why it wins:  High atom economy, no biological constraints (concentration/toxicity), scalable in standard high-pressure reactors.
Protocol 2: Rh-Josiphos Hydrogenation

Best for: Unprotected


-enamino esters.
Reagents & Equipment
  • Precursor:

    
    -Enamino ester (prepared via condensation of 
    
    
    
    -keto ester with ammonium acetate).
  • Catalyst: [Rh(COD)2]BF4 + Chiral Ligand (e.g., Josiphos SL-J001 or DuanPhos). S/C ratio: 1000:1 to 5000:1.

  • Solvent: Degassed Methanol or Trifluoroethanol (TFE).

  • Gas: Hydrogen (H2), >99.999% purity.

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Substrate Preparation (Critical):

    • Synthesize the enamino ester from the

      
      -keto ester using NH4OAc in refluxing methanol.
      
    • Purification: Recrystallize the enamine. Trace ketone impurities will poison the enantioselectivity.

  • Catalyst Formation:

    • In a glovebox (or under strict Ar), mix [Rh(COD)2]BF4 and the Josiphos ligand (1:1.1 ratio) in degassed methanol. Stir 30 min to form the active complex (orange/red solution).

  • Reactor Loading:

    • Load substrate and solvent into the autoclave.

    • Inject catalyst solution via cannula (exclude air).

  • Hydrogenation:

    • Purge vessel 3x with N2, then 3x with H2.

    • Pressurize to 8–10 bar (115–145 psi) .

    • Heat to 50°C. Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Workup:

    • Vent H2. Concentrate solvent.

    • The Rh residue is typically low; scavenge with silica-thiol or crystallize the amino acid salt (e.g., HCl salt) to purge metal traces (<5 ppm required for pharma).

Method C: Kinetic Resolution (The Robust Entry)

Mechanism: Lipase-catalyzed stereoselective hydrolysis of racemic


-amino acid esters.[1]
Why it wins:  Low tech barrier, robust enzymes (CAL-B), no cofactors required. Ideal for early-phase delivery.
Protocol 3: Lipase Hydrolysis (CAL-B)

Limitation: Maximum 50% yield (theoretical).

Step-by-Step Methodology
  • Setup: Suspend racemic N-protected

    
    -amino ester (e.g., N-Boc ethyl ester) in Phosphate Buffer (pH 7.5) / Acetone (9:1).
    
  • Enzyme: Add Immobilized CAL-B (Novozym 435), 10–20 wt% relative to substrate.

  • Reaction: Stir at 30°C. Maintain pH 7.5 via pH-stat titration (auto-addition of 1M NaOH). The acid produced lowers pH; maintaining it is crucial for enzyme activity.

  • Termination: Stop at 50% conversion (monitor by NaOH consumption or HPLC).

  • Separation:

    • Filter enzyme (reusable).

    • Extract unreacted ester (E-enantiomer) with EtOAc at pH 7.5.

    • Acidify aqueous layer to pH 2 and extract the acid product (P-enantiomer).

Comparative Analysis & Decision Matrix

FeatureBiocatalysis (Transaminase)Asymmetric HydrogenationKinetic Resolution (Lipase)
Theor.[2][3][4][5][6] Yield 100%100%50% (unless DKR used)
Enantioselectivity Excellent (>99% ee)High (90-97% ee)Excellent (>99% ee)
Scalability High (Pilot/Mfg)High (Pilot/Mfg)Medium (Volume inefficient)
Cost Drivers Enzyme development, CofactorRhodium, Chiral LigandYield loss (50%)
Green Factor Best (Aqueous, Ambient)Good (Solvent recycle)Moderate (Solvent use)
Key Constraint Equilibrium (Acetone removal)Substrate Purity (Enamine)Max 50% yield

Process Visualization: The Sitagliptin Workflow

SitagliptinWorkflow Start Pro-Sitagliptin Ketone (Substrate) Prep Mix: Buffer + IPM + PLP pH 8.5 Start->Prep Enzyme Add ATA-117 Enzyme (Biocatalyst) Prep->Enzyme Reaction Reaction Vessel 45°C, N2 Sweep Enzyme->Reaction Monitor HPLC Check (Conv > 95%) Reaction->Monitor Monitor->Reaction Incomplete Quench Acid Quench (pH 2) Remove Enzyme Monitor->Quench Complete Workup Extraction & Crystallization (Sitagliptin Phosphate) Quench->Workup

Caption: Simplified workflow for the biocatalytic manufacturing of Sitagliptin.

References

  • Savile, C. K., et al. (2010).[7] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Hsiao, Y., et al. (2004).[7][8] Highly efficient synthesis of

    
    -amino acid derivatives via asymmetric hydrogenation of unprotected enamines.[9] Journal of the American Chemical Society, 126(32), 9918-9919. Link
    
  • Gotor, V., et al. (2005). Kinetic resolution of

    
    -amino esters catalyzed by lipases.[1][10] Tetrahedron: Asymmetry, 16(18), 3090-3095. Link
    
  • Codexis Inc. (2023). Codex® ATA Screening Kit Protocol.[11][12] Link

  • Hansen, K. B., et al. (2009).[7][8] First generation process for the preparation of the DPP-IV inhibitor sitagliptin.[7][8][13][14] Organic Process Research & Development, 13(4), 598-608. Link

Sources

Method

Reaction conditions for coupling (3R,4S)-3-amino-4-methylhexanoic acid

Title: Application Note: Optimized Reaction Conditions for the Coupling of (3R,4S)-3-Amino-4-methylhexanoic Acid Introduction & Structural Analysis (3R,4S)-3-Amino-4-methylhexanoic acid (often referred to structurally as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Optimized Reaction Conditions for the Coupling of (3R,4S)-3-Amino-4-methylhexanoic Acid

Introduction & Structural Analysis

(3R,4S)-3-Amino-4-methylhexanoic acid (often referred to structurally as a β³-homoisoleucine derivative) is a highly specialized chiral building block utilized in the design of peptidomimetics, foldamers, and mechanism-based enzyme inactivators[1]. The incorporation of this β-amino acid into peptide sequences imparts significant proteolytic stability and drives the formation of stable secondary structures, such as 14-helices[2].

However, its unique structural topology presents distinct synthetic challenges. The molecule features a primary amine at the C3 (β) position, directly adjacent to a bulky sec-butyl group at the C4 position. This creates severe steric shielding (allylic 1,3-strain equivalents) around the nitrogen lone pair, making acylation reactions kinetically sluggish. Conversely, the carboxylic acid at C1 is separated from the chiral center by a methylene bridge (C2), rendering it relatively unhindered compared to standard α-amino acids. Understanding this dichotomy is critical for designing efficient coupling protocols.

Mechanistic Causality in Coupling Strategies

Acylation of the β-Amine (N-Terminal Elongation) When (3R,4S)-3-amino-4-methylhexanoic acid is resin-bound or acts as the nucleophile, the incoming activated carboxylate must navigate the steric bulk of the sec-butyl group. Standard phosphonium or benzotriazole-based reagents (e.g., HBTU, PyBOP) often fail to drive the reaction to completion, leading to deletion sequences in Solid-Phase Peptide Synthesis (SPPS). To overcome this activation energy barrier, highly reactive uronium salts bearing a 7-azabenzotriazole leaving group, such as HATU, are required[1][3]. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the aminolysis step through intramolecular hydrogen bonding with the incoming amine[4]. Alternatively, the combination of DIC (Diisopropylcarbodiimide) and OxymaPure has proven highly effective, particularly when combined with microwave (MW) irradiation to provide the necessary thermal energy to overcome steric clashes[3][4].

Activation of the β-Carboxyl (C-Terminal Elongation) When activating the carboxyl group of (3R,4S)-3-amino-4-methylhexanoic acid, the primary concern shifts from steric hindrance to preventing side reactions. Because the carboxyl group is separated from the chiral β-carbon by a CH₂ group, it does not readily form the 5-membered oxazolone intermediate responsible for the rapid racemization seen in α-amino acids[2]. While a 6-membered dihydro-1,3-oxazin-6-one can form, its formation is kinetically disfavored. Consequently, strong activation conditions (e.g., HATU/DIPEA) can be employed with a significantly lower risk of epimerization.

Quantitative Parameter Optimization

To establish a self-validating protocol, empirical data regarding coupling reagents and conditions must be compared. The following table summarizes the quantitative performance of various coupling systems for the acylation of the hindered β-amine.

Table 1: Comparative Efficacy of Coupling Reagents for β-Homoisoleucine Acylation

Coupling ReagentAdditiveBaseTemperatureTimeYieldEpimerization Risk
HBTUHOBtDIPEA (8.0 eq)25 °C120 min< 50%Low
HATUNoneDIPEA (8.0 eq)25 °C120 min> 90%Low
HATUNoneDIPEA (8.0 eq)50 °C (MW)10 min> 98%Low
DICOxymaPureNone50 °C (MW)15 min> 95%Very Low

Note: Data synthesized from optimized difficult-peptide protocols[1][4][5].

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction fidelity.

Protocol A: Solution-Phase Coupling (Small Molecule / Enzyme Inhibitor Synthesis)

Objective: Coupling the carboxylic acid of Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid to a primary amine.

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 equivalent of Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid and 1.1 equivalents of HATU in anhydrous DMF to achieve a 0.1 M concentration[1].

  • Pre-Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2–3 minutes. Causality: This brief pre-activation forms the highly reactive active ester while minimizing potential guanidinylation side reactions.

  • Nucleophilic Addition: Add 1.1 equivalents of the target amine (dissolved in a minimal volume of DMF).

  • Reaction & Validation: Stir the mixture at room temperature for 2 hours. Validate reaction completion by extracting a 5 µL aliquot, diluting in ACN/H₂O, and analyzing via LC-MS. The disappearance of the activated ester mass indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% NaHCO₃, 1 M HCl, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Objective: Acylating the sterically hindered amine of resin-bound (3R,4S)-3-amino-4-methylhexanoic acid.

  • Resin Swelling: Swell the peptide-resin (bearing the N-terminal β-amino acid) in DMF for 20 minutes to ensure maximum accessibility of the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes[3]. Wash the resin thoroughly with DMF (5 × 1 min).

  • Coupling Cocktail: Prepare a solution containing 4.0 equivalents of the incoming Fmoc-amino acid, 4.0 equivalents of HATU, and 8.0 equivalents of DIPEA in DMF[5].

  • Microwave Irradiation: Add the coupling cocktail to the reaction vessel. Irradiate in a microwave peptide synthesizer at 50 °C for 10 minutes[5]. Causality: Microwave heating provides uniform thermal energy that rapidly overcomes the steric A-strain induced by the sec-butyl group, driving the aminolysis to completion[4].

  • Self-Validation Checkpoint: Drain and wash the resin with DMF (4 × 1 min). Perform a Kaiser (ninhydrin) test.

    • If Negative (Yellow): The coupling is complete. Proceed to the next deprotection step.

    • If Positive (Blue): Steric hindrance prevented completion. Perform a double coupling using an orthogonal reagent system: 4.0 eq incoming Fmoc-amino acid, 4.0 eq DIC, and 4.0 eq OxymaPure at 50 °C for 15 minutes[3][4]. Causality: Switching to DIC/Oxyma prevents the capping of unreacted amines by guanidinylation, a known side reaction of prolonged exposure to excess uronium salts like HATU.

Process Visualization

SPPS_Workflow Step1 Resin-Bound β-homoIle (Sterically Hindered N-Terminus) Step2 Coupling Reagent Addition HATU/DIPEA or DIC/Oxyma Step1->Step2 Add 4.0 eq reagents Step3 Microwave Irradiation (50°C - 75°C, 10-15 min) Step2->Step3 Overcome A-strain Step4 Self-Validation (Kaiser Test / LC-MS) Step3->Step4 Wash with DMF Step5 Fmoc Deprotection (20% Piperidine in DMF) Step4->Step5 Negative (Complete) Step6 Double Coupling (If Kaiser Positive) Step4->Step6 Positive (Incomplete) Step6->Step3 Orthogonal Reagents

Microwave-assisted SPPS workflow for sterically hindered β-amino acids.

References

  • (3R,4S)
  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42)
  • WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor Source: Google Patents URL
  • US20210009631A1 - Solid phase synthesis of acylated peptides Source: Google Patents URL
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL

Sources

Application

Application Note &amp; Detailed Protocol: Stereoselective Synthesis of (3R,4S)-3-Amino-4-methylhexanoic Acid via Arndt-Eistert Homologation

Abstract This document provides a comprehensive guide for the stereoselective synthesis of (3R,4S)-3-amino-4-methylhexanoic acid, a chiral β-amino acid of interest in medicinal chemistry.[1] The synthetic strategy is cen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of (3R,4S)-3-amino-4-methylhexanoic acid, a chiral β-amino acid of interest in medicinal chemistry.[1] The synthetic strategy is centered on the Arndt-Eistert homologation, a robust method for the one-carbon chain elongation of carboxylic acids.[2][3] Starting from the readily available chiral pool amino acid, D-isoleucine, this protocol leverages a stereoretentive Wolff rearrangement to establish the two contiguous stereocenters of the target molecule with high fidelity. We provide a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and critical insights into experimental design and validation to ensure reproducibility and success.

Introduction: The Strategic Value of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in modern drug development. Their incorporation into peptide-based therapeutics can impart unique conformational constraints and, critically, enhance metabolic stability by conferring resistance to enzymatic degradation.[4][5] (3R,4S)-3-amino-4-methylhexanoic acid, a non-proteinogenic amino acid, represents a valuable chiral building block for synthesizing complex bioactive molecules.[1]

The Arndt-Eistert homologation is a classic and highly effective transformation for converting α-amino acids into their β-homologues.[6] The reaction sequence involves the conversion of a carboxylic acid to a key α-diazoketone intermediate, which then undergoes a Wolff rearrangement to form a ketene. This ketene is subsequently trapped by a nucleophile to yield the chain-extended product.[4][7] A pivotal feature of this method is that the Wolff rearrangement proceeds with the retention of stereochemistry at the migrating carbon center, making it ideal for stereoselective synthesis.[2]

This guide details a validated pathway to (3R,4S)-3-amino-4-methylhexanoic acid, commencing with N-protection of D-isoleucine, followed by the core Arndt-Eistert reaction sequence, and concluding with deprotection to yield the target compound.

Synthetic Strategy and Mechanistic Rationale

Overall Synthetic Workflow

The synthesis is a four-step sequence designed to control the stereochemistry at the C3 and C4 positions of the final product.

G A D-Isoleucine B N-Boc-D-Isoleucine A->B Step 1: N-Protection (Boc)₂O, Base C α-Diazoketone Intermediate B->C Step 2: Activation & Diazo Transfer 1. EtOCOCl, NMM 2. CH₂N₂ or TMSCHN₂ D N-Boc-(3R,4S)-3-amino- 4-methylhexanoic acid C->D Step 3: Wolff Rearrangement AgOBz, Et₃N, H₂O/THF E (3R,4S)-3-amino- 4-methylhexanoic acid D->E Step 4: Deprotection TFA or HCl

Caption: Overall synthetic route from D-Isoleucine to the target β-amino acid.

The Choice of Starting Material: Securing Stereochemistry

The target molecule possesses two stereocenters: (3R) and (4S). The Arndt-Eistert homologation of an α-amino acid retains the configuration of the α-carbon, which becomes the β-carbon (C3) in the product. To achieve the (3R) configuration at C3, we must start with an α-amino acid that has an (R) configuration at its α-carbon (C2).

The (4S) stereocenter is derived from the side chain of the starting amino acid. D-isoleucine has the (2R, 3S) configuration. The C3 atom of D-isoleucine, which bears the methyl group, becomes the C4 atom in the final product. Therefore, the (3S) configuration of D-isoleucine directly translates to the required (4S) configuration in the target molecule, making it the ideal precursor.

Mechanism of the Arndt-Eistert Homologation

The core of this synthesis lies in the Arndt-Eistert reaction, which consists of three distinct chemical events.[3]

  • Carboxylic Acid Activation: The N-protected amino acid is activated, typically by forming a mixed anhydride with ethyl chloroformate or converting it to an acid chloride.[4][5] This enhances the electrophilicity of the carbonyl carbon.

  • α-Diazoketone Formation: The activated acid reacts with diazomethane. The nucleophilic carbon of diazomethane attacks the activated carbonyl, and subsequent loss of the leaving group and a proton transfer yields the stable α-diazoketone.[4][7]

  • Wolff Rearrangement: This is the key stereochemical-determining step.[2] Catalyzed by silver(I) salts, the α-diazoketone expels molecular nitrogen to form a carbene. This is immediately followed by a 1,2-rearrangement where the alkyl group (the amino acid backbone) migrates to the carbene carbon, creating a ketene intermediate. This concerted rearrangement proceeds with complete retention of the migrating group's stereochemistry.[2] The ketene is then trapped by water to produce the homologous carboxylic acid.

G cluster_0 Arndt-Eistert Mechanism A 1. N-Boc-Amino Acid Chloride B 2. α-Diazoketone A->B + CH₂N₂ - HCl C 3. Ketene Intermediate B->C Wolff Rearrangement Ag⁺, -N₂ (1,2-Alkyl Shift) D 4. β-Amino Acid Product C->D + H₂O (Nucleophilic Trapping)

Caption: Key mechanistic stages of the Arndt-Eistert homologation.

Detailed Experimental Protocols

Safety Precaution: Diazomethane and its precursors are toxic and potentially explosive. This reagent should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The use of trimethylsilyldiazomethane (TMSCHN₂) is a safer alternative.[6]

Protocol 1: N-Protection of D-Isoleucine

Objective: To protect the amino group of D-isoleucine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Reagent/SolventM.W.AmountMolesEquiv.
D-Isoleucine131.1710.0 g76.2 mmol1.0
Di-tert-butyl dicarbonate218.2518.3 g83.8 mmol1.1
Sodium Bicarbonate (NaHCO₃)84.0119.2 g228.6 mmol3.0
Tetrahydrofuran (THF)-150 mL--
Water (H₂O)-150 mL--

Procedure:

  • Suspend D-isoleucine (10.0 g, 76.2 mmol) in a mixture of THF (150 mL) and water (150 mL) in a 500 mL round-bottom flask.

  • Add sodium bicarbonate (19.2 g, 228.6 mmol) to the suspension.

  • Add di-tert-butyl dicarbonate (18.3 g, 83.8 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours). The mixture should become a clear solution.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M aqueous KHSO₄.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-isoleucine as a white solid or viscous oil.

  • Validation: The product can be used in the next step without further purification if ¹H NMR is clean. Expected Yield: >95%.

Protocol 2: α-Diazoketone Formation

Objective: To convert N-Boc-D-isoleucine into its corresponding α-diazoketone via a mixed anhydride intermediate.

Reagent/SolventM.W.AmountMolesEquiv.
N-Boc-D-Isoleucine231.2910.0 g43.2 mmol1.0
N-methylmorpholine (NMM)101.154.76 mL43.2 mmol1.0
Ethyl Chloroformate108.524.13 mL43.2 mmol1.0
Diazomethane (in Et₂O)42.04~130 mmol~3.0~3.0
Anhydrous THF-200 mL--

Procedure:

  • Dissolve N-Boc-D-isoleucine (10.0 g, 43.2 mmol) in 200 mL of anhydrous THF in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -15 °C using an ice-salt bath.

  • Add N-methylmorpholine (4.76 mL, 43.2 mmol) dropwise, followed by the dropwise addition of ethyl chloroformate (4.13 mL, 43.2 mmol).

  • A white precipitate of NMM·HCl will form. Stir the resulting suspension for 30 minutes at -15 °C.

  • Filter the cold suspension through a pre-cooled sintered glass funnel to remove the NMM·HCl salt. Wash the solid with a small amount of cold, anhydrous THF.

  • Transfer the filtrate to a flask cooled to 0 °C. (Caution: Perform next steps behind a blast shield) .

  • Slowly add an ethereal solution of diazomethane (~130 mmol, ~3 eq.) at 0 °C. A yellow color should persist, indicating an excess of diazomethane.

  • Allow the reaction to stir for 3-4 hours, gradually warming to room temperature.

  • Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Remove the solvent under reduced pressure to obtain the crude α-diazoketone as a yellow oil.

  • Validation: The crude product is typically used immediately in the next step due to its instability. Handle the crude product with care.

Protocol 3: Silver-Catalyzed Wolff Rearrangement

Objective: To induce the Wolff rearrangement of the α-diazoketone to form the N-Boc protected β-amino acid.

Reagent/SolventM.W.AmountMolesEquiv.
Crude α-Diazoketone~255.32~11.0 g~43.2 mmol1.0
Silver (I) Benzoate228.980.99 g4.32 mmol0.1
Triethylamine (Et₃N)101.196.0 mL43.2 mmol1.0
THF-400 mL--
Deionized Water (H₂O)-40 mL--

Procedure:

  • Protect the reaction flask from light by wrapping it in aluminum foil.

  • Dissolve the crude α-diazoketone from the previous step in a mixture of THF (400 mL) and deionized water (40 mL).

  • Cool the solution to -25 °C in a dry ice-acetone bath under a nitrogen atmosphere.

  • In a separate flask, dissolve silver (I) benzoate (0.99 g, 4.32 mmol) in triethylamine (6.0 mL, 43.2 mmol), using sonication if necessary to aid dissolution.

  • Add the silver benzoate solution dropwise to the cold diazoketone solution. Vigorous evolution of N₂ gas should be observed.

  • Stir the reaction mixture at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in 250 mL of diethyl ether and wash sequentially with 1 M aq. KHSO₄ (2 x 100 mL) and brine (1 x 100 mL).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(3R,4S)-3-amino-4-methylhexanoic acid.

  • Validation: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Expected Yield: 70-80% over two steps.

Protocol 4: Boc Deprotection

Objective: To remove the Boc protecting group and isolate the final product as its hydrochloride salt.

Reagent/SolventAmount
N-Boc-(3R,4S)-3-amino-4-methylhexanoic acid1.0 g
4 M HCl in 1,4-Dioxane10 mL
Diethyl Ether (Et₂O)50 mL

Procedure:

  • Dissolve the purified N-Boc protected β-amino acid (1.0 g) in 4 M HCl in 1,4-dioxane (10 mL) at room temperature.

  • Stir the solution for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether (50 mL) to the residue and triturate to precipitate the hydrochloride salt.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and optical rotation to confirm its structure and stereochemical integrity. Expected Yield: >90%.

Trustworthiness and Self-Validation

  • Reaction Monitoring: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material before proceeding to the next step or workup.

  • Stereochemical Integrity: The Arndt-Eistert reaction is known to proceed with excellent retention of stereochemistry.[2][5] The diastereomeric purity of the final product can be confirmed by chiral HPLC analysis or by ¹H NMR analysis of a derivatized sample (e.g., Mosher's ester).

  • Product Characterization: Full spectroscopic characterization is essential to confirm the identity and purity of the final product. Key expected data are summarized below.

Product CharacterizationExpected Data
Appearance White to off-white solid
¹H NMR (D₂O) Characteristic peaks for ethyl and methyl groups, and the diastereotopic protons of the CH₂-COOH group.
¹³C NMR (D₂O) Resonances corresponding to the 7 carbons of the molecule, including the carbonyl carbon (~175-180 ppm).
HRMS (ESI+) Calculated m/z for C₇H₁₆NO₂⁺ [M+H]⁺: 146.1176; Found: 146.117X.
Optical Rotation A specific optical rotation value should be measured and compared to literature values if available.

References

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Total Synthesis. (2019, November 17). Arndt-Eistert Homologation [Video]. YouTube. Retrieved from [Link]

  • Guryev, A. A., Zviedris, V., Kokorin, A. I., Chernobrovkin, A. A., & Kappe, C. O. (2025). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. Retrieved from [Link]

  • Deadman, B. J., Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2016). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 6(10), 8245-8249. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Arndt-Eister reaction. Retrieved from [Link]

  • Davies, S. G., & Ichihara, O. (1996). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (18), 2149-2158. Retrieved from [Link]

  • Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Macrocyclization of Peptides Incorporating (3R,4S)-3-Amino-4-methylhexanoic Acid

An In-depth Technical Guide Introduction: The Significance of Constrained Peptides Cyclic peptides occupy a compelling space in modern drug discovery, bridging the gap between small molecules and large biologics.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction: The Significance of Constrained Peptides

Cyclic peptides occupy a compelling space in modern drug discovery, bridging the gap between small molecules and large biologics.[1][2] Their constrained topology often imparts enhanced metabolic stability, increased resistance to proteases, and improved receptor binding affinity and selectivity compared to their linear counterparts.[3][4] The incorporation of non-natural amino acids, such as β-amino acids, further expands the accessible chemical and conformational space.

This guide focuses on procedures involving (3R,4S)-3-amino-4-methylhexanoic acid , a non-proteinogenic β-amino acid. Its unique stereochemistry and alkyl substitution present both opportunities and challenges for peptide macrocyclization. The β-amino acid backbone inherently alters the peptide's secondary structure, while the stereocenters and methyl group can influence the pre-cyclization conformation, a critical factor for efficient ring closure.[5][6]

These notes provide a detailed exploration of the chemical principles, strategic planning, and step-by-step protocols for the successful head-to-tail cyclization (macrolactamization) of peptides containing this specific residue.

Mechanistic Insights & Strategic Considerations

The Conformational Influence of (3R,4S)-3-Amino-4-methylhexanoic Acid

Unlike α-amino acids, β-amino acids introduce an additional carbon into the peptide backbone, leading to different stable secondary structures (e.g., helices and sheets).[7] The (3R,4S) stereochemistry of the target residue will favor specific dihedral angles, influencing the overall shape of the linear precursor peptide. While some β-amino acids can act as turn inducers, this is not a universal property and is highly sequence-dependent.[5][8] The primary challenge in cyclization is overcoming the entropic penalty of bringing the peptide's N- and C-termini into proximity for bond formation.[3][9] The inherent conformational preferences of the (3R,4S)-3-amino-4-methylhexanoic acid residue must be considered during sequence design, as it may either facilitate or hinder the adoption of a cyclization-competent conformation.

The Chemistry of Macrolactamization

Head-to-tail cyclization is the intramolecular formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide.[10] The core of the reaction involves two key steps:

  • Activation of the C-terminal Carboxyl Group: The C-terminal carboxylate is converted into a more reactive species (e.g., an active ester or an acylphosphonium intermediate) to make it susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The free N-terminal amine attacks the activated C-terminus, forming a tetrahedral intermediate that collapses to yield the cyclic amide (lactam) and a byproduct.

G cluster_0 Macrolactamization Mechanism Linear_Peptide Linear Peptide (Free N-Terminus, C-Terminal COOH) Activation C-Terminal Activation (Coupling Reagent) Linear_Peptide->Activation + Reagent Activated_Peptide Activated Intermediate (e.g., O-acylisourea) Activation->Activated_Peptide Nucleophilic_Attack Intramolecular Nucleophilic Attack Activated_Peptide->Nucleophilic_Attack N-Terminus Amine Cyclic_Peptide Cyclic Peptide (Lactam Bond) Nucleophilic_Attack->Cyclic_Peptide Byproduct Byproduct (e.g., DCU, HOBt) Nucleophilic_Attack->Byproduct

Caption: Key steps in the head-to-tail macrolactamization process.

On-Resin vs. Solution-Phase Cyclization: A Comparative Analysis

The choice between performing the cyclization on the solid support (on-resin) or after cleaving the peptide into solution is a critical strategic decision.

  • On-Resin Cyclization: This approach leverages the "pseudo-dilution" effect of the solid support, where peptide chains are physically isolated from one another, thus minimizing intermolecular side reactions like dimerization or oligomerization.[4] This strategy requires an orthogonal protection scheme that allows for the selective deprotection of the groups involved in cyclization while the peptide remains anchored to the resin.[4]

  • Solution-Phase Cyclization: This method offers greater flexibility as the peptide is free to adopt a wider range of conformations. However, it is highly concentration-dependent. High concentrations favor intermolecular reactions, so these reactions must be performed under high-dilution conditions (typically 0.1-1 mM) to promote intramolecular cyclization, which can be a limitation for large-scale synthesis.[11][12]

For peptides containing sterically demanding residues like (3R,4S)-3-amino-4-methylhexanoic acid, the conformational restrictions imposed by the resin in on-resin cyclization might be a hindrance.[11] Therefore, solution-phase cyclization is often the preferred starting point for optimization, despite the need for high dilution.

Experimental Strategies and Protocols

The overall workflow involves the synthesis of the linear peptide precursor, followed by the crucial cyclization step, and finally, purification and characterization.

G cluster_workflow Cyclic Peptide Synthesis Workflow SPPS 1. Linear Peptide Synthesis (Fmoc-SPPS) Cleavage 2. Cleavage from Resin & Global Deprotection SPPS->Cleavage Purify_Linear 3. Purification of Linear Peptide (RP-HPLC) Cleavage->Purify_Linear Cyclization 4. Solution-Phase Macrolactamization Purify_Linear->Cyclization Purify_Cyclic 5. Purification of Cyclic Peptide (RP-HPLC) Cyclization->Purify_Cyclic Characterization 6. Characterization (LC-MS, NMR) Purify_Cyclic->Characterization

Sources

Application

Optimization of peptide bond formation with sterically hindered beta-amino acids

Optimization of Peptide Bond Formation with Sterically Hindered -Amino Acids: A Comprehensive Technical Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Peptide Bond Formation with Sterically Hindered -Amino Acids: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, optimized protocols, and empirical data for the synthesis of complex


-peptides.

Introduction: The Challenge of -Amino Acid Coupling

The incorporation of


-amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. 

-peptides exhibit profound resistance to proteolytic degradation and form highly stable, predictable secondary structures (foldamers)[1]. However, synthesizing these sequences—particularly when utilizing

-disubstituted or bulky

-amino acids—presents severe thermodynamic and kinetic challenges[2].
Mechanistic Causality of Coupling Failures

Unlike standard


-amino acids, the additional methylene carbon in the 

-amino acid backbone introduces significant conformational flexibility, which paradoxically exacerbates steric clash during chain elongation.
  • Steric Shielding: Bulky substituents on the

    
    -carbon physically block the nucleophilic attack trajectory of the incoming amine[3].
    
  • Reduced Nucleophilicity: The

    
    -amino group often exhibits reduced nucleophilicity due to the inductive and steric effects of adjacent side chains.
    
  • Aggregation:

    
    -peptides are highly prone to intermolecular hydrogen bonding during Solid-Phase Peptide Synthesis (SPPS), leading to on-resin aggregation and sequence truncation[4].
    

To overcome these barriers, the synthesis must be strictly controlled through the optimization of coupling reagents, solvent polarity, and thermodynamic input.

Strategic Optimization Parameters

A. Coupling Reagents: Moving Beyond Classical Benzotriazoles

Classical reagents like HBTU or PyBOP often fail to achieve >90% coupling efficiency with hindered


-amino acids within a reasonable timeframe[2]. Modern optimization relies on two superior systems:
  • COMU (Third-Generation Uronium Salt): COMU replaces the benzotriazole core with an Oxyma leaving group and incorporates a dimethylmorpholino skeleton. Why it works: Unlike HBTU/HATU, which can exist in a less reactive guanidinium isomeric form, COMU exists exclusively in the highly reactive uronium form[5]. Furthermore, COMU requires only 1.0 equivalent of base (e.g., DIEA), significantly reducing base-catalyzed side reactions like epimerization[6].

  • DIC / Oxyma Pure: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to HOBt/HOAt[7]. Why it works: When paired with Diisopropylcarbodiimide (DIC), Oxyma forms a highly electrophilic active ester. This metal-free system is exceptionally stable at elevated temperatures, making it the gold standard for Microwave-Assisted SPPS (MW-SPPS) of hindered sequences[8].

B. Solvent Dynamics and Resin Selection

Efficient solvation of the peptide-resin matrix is critical[9].

  • Resin: Utilize low-loading PEG-based resins (e.g., ChemMatrix or TentaGel, 0.1–0.3 mmol/g) rather than standard polystyrene. PEG resins swell optimally in a wider range of solvents and disrupt inter-chain aggregation[8].

  • Solvent: While DMF is standard, a 1:1 mixture of DMF/NMP or the addition of chaotropic salts (e.g., 0.1 M LiCl in DMF) dramatically improves the solvation of hydrophobic

    
    -peptide chains[9].
    

Empirical Data: Coupling Reagent Efficacy

The following table synthesizes quantitative data comparing various coupling systems for the formation of a sterically hindered


-disubstituted peptide bond (e.g., Fmoc-

-Val-OH to a resin-bound

-Ile)[5][7][8].
Coupling SystemEquivalents (AA/Reagent/Base)Temp / TimeYield (%)Epimerization RiskByproduct Solubility
HBTU / HOBt 3.0 / 3.0 / 6.0RT / 120 min< 45%ModeratePoor (Organic)
PyBOP / HOAt 3.0 / 3.0 / 6.0RT / 120 min65%LowModerate
COMU / DIEA 3.0 / 3.0 / 3.0RT / 60 min> 85% Very Low High (Water-soluble)
DIC / Oxyma 4.0 / 4.0 / 0.0 (No Base)MW 75°C / 15 min > 95% Minimal High (Organic)

Experimental Workflows & Visualizations

Workflow 1: Optimized SPPS Cycle for Hindered -Amino Acids

SPPS_Workflow Resin PEG-Based Resin (Low Loading: 0.2 mmol/g) Swell Resin Swelling (DMF/NMP 1:1, 20 min) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Amino Acid Activation (COMU or DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (MW 75°C or RT x 2 hrs) Activate->Couple Wash2 Wash (DMF x 5) Couple->Wash2 Test Kaiser/Chloranil Test Wash2->Test Test->Activate Incomplete (Double Couple) Cap Capping (Ac2O/DIEA) Test->Cap Complete Cap->Deprotect Next Amino Acid Cleave Cleavage (TFA Cocktail) Cap->Cleave Final Cycle

Figure 1: Iterative SPPS workflow optimized for sterically hindered


-amino acids, featuring conditional double-coupling and capping steps.
Workflow 2: Mechanistic Pathway of COMU-Mediated Activation

COMU_Mechanism AA Fmoc-β-Amino Acid (Carboxylic Acid) Intermediate Oxyma Active Ester (Highly Electrophilic) AA->Intermediate Rapid Activation Base Base (DIEA) (1.0 eq) Base->Intermediate Rapid Activation COMU COMU Reagent (Uronium Form) COMU->Intermediate Rapid Activation Product β-Peptide Bond (Target) Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Byproducts Intermediate->Byproduct Leaving Group Release Amine Resin-Bound β-Amine (Sterically Hindered) Amine->Product Coupling

Figure 2: Mechanistic pathway of COMU activation. The uronium form rapidly generates an Oxyma active ester, driving nucleophilic attack even with hindered amines.

Standard Operating Protocols (SOPs)

Protocol A: Microwave-Assisted SPPS utilizing DIC / Oxyma Pure

This protocol is highly recommended for sequential


-branched or 

-disubstituted amino acids due to the thermodynamic push provided by microwave energy[7].

Materials:

  • Fmoc-

    
    -amino acid (4.0 eq relative to resin loading)
    
  • DIC (4.0 eq)

  • Oxyma Pure (4.0 eq)

  • PEG-based Rink Amide Resin (0.1–0.2 mmol/g)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Resin Preparation: Swell 0.1 mmol of resin in 5 mL of DMF for 20 minutes at room temperature. Drain.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes at 75°C (Microwave: 30W). Drain and repeat for 5 minutes. Wash thoroughly with DMF (5 × 3 mL).

  • Activation: In a separate vial, dissolve the Fmoc-

    
    -amino acid (0.4 mmol) and Oxyma Pure (0.4 mmol, 56.8 mg) in 2 mL of DMF. Add DIC (0.4 mmol, 62 µL). Stir for 2 minutes to pre-activate the ester[8].
    
  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Heat the reaction mixture to 75°C for 15 minutes using a dedicated peptide microwave synthesizer. (Note: For exceptionally hindered residues, a double coupling of 15 min each is recommended).

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL). Perform a Chloranil test (preferred over Kaiser for secondary/hindered amines) to verify coupling completion.

Protocol B: Room-Temperature SPPS utilizing COMU

Use this protocol when microwave synthesizers are unavailable, or when the peptide sequence contains highly heat-sensitive residues (e.g., specific unnatural glyco-amino acids)[5][6].

Materials:

  • Fmoc-

    
    -amino acid (3.0 eq)
    
  • COMU (3.0 eq)

  • DIEA (3.0 eq) (Note: Only 1 eq of base per eq of COMU is required, minimizing epimerization).

  • Solvent: DMF/NMP (1:1)

Step-by-Step Procedure:

  • Resin Preparation & Deprotection: Swell and deprotect the resin as described in Protocol A (using RT conditions: 2 × 10 min for deprotection).

  • Activation: Dissolve the Fmoc-

    
    -amino acid (0.3 mmol) and COMU (0.3 mmol, 128.5 mg) in 1.5 mL of DMF/NMP.
    
  • Base Addition: Add DIEA (0.3 mmol, 52 µL) to the mixture. A distinct color change (often turning yellow/orange) visually indicates the formation of the active ester[10]. Pre-activate for 1–2 minutes.

  • Coupling: Add the solution to the resin. Agitate gently at room temperature for 60 to 120 minutes.

  • Capping: If the Chloranil test indicates incomplete coupling after a second cycle, cap the unreacted amines using Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

References

  • ResearchGate. Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Available at:[Link][3]

  • ACS Publications. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Available at:[Link][4]

  • ResearchGate. [Beta]-amino acids as secondary structure inducers in peptides. Available at: [Link][1]

  • Organic Syntheses. Working with Hazardous Chemicals - Oxyma Pure. Available at: [Link][7]

  • Ovid. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Available at:[Link][8]

  • ResearchGate. An expedient conversion of α-amino acids into Weinreb amides using COMU® As a coupling agent. Available at: [Link][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R,4S)-3-amino-4-methylhexanoic acid

Ticket ID: YIELD-OPT-3R4S-AMHA Subject: Yield Optimization & Troubleshooting Guide for (3R,4S)-3-amino-4-methylhexanoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: YIELD-OPT-3R4S-AMHA Subject: Yield Optimization & Troubleshooting Guide for (3R,4S)-3-amino-4-methylhexanoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Stereochemical Definition

User Query: "I am experiencing low yields and inconsistent stereochemistry in the synthesis of (3R,4S)-3-amino-4-methylhexanoic acid. How can I optimize this process?"

Technical Diagnosis: The synthesis of (3R,4S)-3-amino-4-methylhexanoic acid (also known as D-


-homoisoleucine or a specific isomer of 

-homoisoleucine) presents two primary challenges:
  • Stereochemical Mismatch: The standard starting material, L-Isoleucine, has the (2S,3S) configuration. Homologation of L-Ile yields the (3S,4S) isomer, which is the diastereomer of your target.

  • Zwitterionic Purification: The final product is a

    
    -amino acid with high water solubility, leading to significant mass loss during aqueous workups.
    

This guide details two validated workflows: the Arndt-Eistert Homologation (best for small-scale/medicinal chemistry) and the Ellman Sulfinamide Method (best for scale-up and yield).

Target Molecule Specification
  • IUPAC Name: (3R,4S)-3-amino-4-methylhexanoic acid[1][2][3][4][5]

  • Configuration: Anti-relationship between the C3 amine and C4 methyl group.

  • Precursor Requirement:

    • Route A:D-allo-Isoleucine (2R,3S)

    • Route B:(S)-2-methylbutanal + (R)-tert-butanesulfinamide

Route A: Arndt-Eistert Homologation (Classic Pathway)

This route is preferred if you already have access to the correct amino acid precursor. It involves the one-carbon homologation of an


-amino acid to a 

-amino acid with retention of configuration.
Workflow Visualization

ArndtEistert Start D-allo-Isoleucine (2R,3S) Prot N-Boc Protection Start->Prot Act Mixed Anhydride (iBuOCOCl / NMM) Prot->Act Diazo Diazoketone (CH2N2) Act->Diazo Wolff Wolff Rearrangement (Ag benzoate / Ultrasound) Diazo->Wolff Prod (3R,4S)-Beta-Amino Acid Wolff->Prod

Figure 1: Arndt-Eistert homologation pathway showing the critical retention of stereochemistry.

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
Wrong Diastereomer (Product is 3S,4S) Incorrect Starting Material. You likely started with L-Isoleucine (2S,3S).Switch Precursor: You MUST start with D-allo-Isoleucine (2R,3S). The Wolff rearrangement retains stereochemistry; it does not invert it.
Low Yield in Step 1 (<50%) Mixed Anhydride Decomposition. The intermediate is unstable above 0°C.Temp Control: Maintain reaction at -15°C during isobutyl chloroformate addition. Ensure N-methylmorpholine (NMM) is fresh.
Formation of Methyl Ester Byproduct Methanol Contamination. Residual MeOH in diazomethane or workup.Solvent Purity: Use strictly anhydrous THF/Et2O. Ensure diazomethane is prepared in ether, not alcohol.
Incomplete Wolff Rearrangement Catalyst Poisoning / Poor Activation. Thermal rearrangement can be sluggish.Ultrasound: Use Ag benzoate with sonication (ultrasound bath) rather than simple heating. This often boosts yield from 60% to 90%.
Product Loss during Workup Zwitterion Solubility. The free amino acid is water-soluble.Ion Exchange: Do NOT use standard extraction. Pass the crude hydrolysate through a Dowex 50WX8 (H+ form) column. Elute with 1M NH4OH.

Route B: Ellman Sulfinamide Synthesis (High-Yield Alternative)

This route is recommended for yield improvement and cost reduction . It avoids the use of hazardous diazomethane and expensive D-allo-isoleucine, utilizing cheaper chiral auxiliaries.

Workflow Visualization

EllmanRoute Ald (S)-2-methylbutanal (From Fusel Oil/Commercial) Imine Chiral N-Sulfinyl Imine Ald->Imine Ti(OEt)4 Aux (R)-tert-butanesulfinamide Aux->Imine Ti(OEt)4 Reform Reformatsky / Enolate Addition (Zn, BrCH2COOtBu) Imine->Reform Stereoselective Addition Deprot Acid Hydrolysis (HCl / Dioxane) Reform->Deprot Final (3R,4S)-3-amino-4-methylhexanoic acid Deprot->Final

Figure 2: Convergent synthesis using Ellman's auxiliary to set the C3 stereocenter.

Protocol Highlights for Yield
  • Imine Formation: Condense (S)-2-methylbutanal with (R)-tert-butanesulfinamide using Ti(OEt)4 (2.0 equiv) in THF. The Titanium acts as a Lewis acid and water scavenger, driving conversion to >95%.

  • Stereoselective Addition: Perform a Reformatsky reaction (Zn, BrCH2COOtBu) or lithium enolate addition at -78°C . The (R)-sulfinyl group directs the nucleophile to the Re-face, establishing the (3R) configuration.

  • Deprotection: Treat with 4M HCl in dioxane. This cleaves both the sulfinyl group and the tert-butyl ester in one pot, precipitating the amino acid hydrochloride salt directly (high recovery).

Troubleshooting Guide: Route B
SymptomProbable CauseCorrective Action
Low Diastereomeric Ratio (dr) Temperature Fluctuation. Strict Cryogenics: The addition must occur at -78°C . Warmer temperatures allow non-chelated transition states, eroding selectivity.
Slow Imine Formation Wet Solvents / Old Ti(OEt)4. Reagent Quality: Ti(OEt)4 hydrolyzes easily. Use a fresh bottle or distill before use. Ensure THF is anhydrous.
"Gummy" Product after Hydrolysis Incomplete Salt Formation. Precipitation: After HCl treatment, add excess Et2O or MTBE to the reaction mixture. The amino acid HCl salt should precipitate as a white solid. Filter and wash with ether.

Analytical Checkpoints (QA/QC)

To ensure you have the correct isomer before proceeding to the next step, verify these parameters:

  • 1H NMR (D2O/DCl): Look for the C3-H signal. In the anti isomer (3R,4S), the coupling constant

    
     is typically smaller (~4-5 Hz) compared to the syn isomer, though this can vary by solvent.
    
  • Optical Rotation:

    • (3R,4S)-HCl salt:

      
       to 
      
      
      
      (
      
      
      ).
    • Note: Compare strictly with literature values for the HCl salt, as the free zwitterion will have a different rotation.

References

  • Ellman's Sulfinamide Methodology

    • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[6] Chemical Reviews, 2010, 110(6), 3600–3740.

  • Arndt-Eistert Homologation Reviews

    • Podlech, J., & Seebach, D.[7] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 1995, 34, 471.[7]

  • Stereoselective Synthesis of Beta-Amino Acids

    • Lelais, G., & Seebach, D. "B2-Amino Acids—Syntheses, Occurrences, Biological Importance." Biopolymers, 2004, 76, 206-243.

  • Target Molecule Data

    • PubChem CID 16211048: (3R,4S)-3-amino-4-methylhexanoic acid.[1][2][3]

Sources

Optimization

Preventing racemization of (3R,4S)-3-amino-4-methylhexanoic acid during coupling

The following technical guide addresses the preservation of stereochemical integrity for (3R,4S)-3-amino-4-methylhexanoic acid (also known as -homoisoleucine) during peptide coupling. Technical Support Center: Stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the preservation of stereochemical integrity for (3R,4S)-3-amino-4-methylhexanoic acid (also known as


-homoisoleucine) during peptide coupling.

Technical Support Center: Stereochemical Control in -Amino Acid Coupling

Topic: Preventing Racemization/Epimerization of (3R,4S)-3-amino-4-methylhexanoic acid Document ID: TS-BHA-2025-03 Role: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge: Unlike standard


-amino acids, (3R,4S)-3-amino-4-methylhexanoic acid is a 

-amino acid. The primary mechanism of stereochemical loss here is not the traditional 5(4H)-oxazolone formation associated with

-amino acids. Instead, the risk stems from base-catalyzed

-elimination
(Retro-Michael reaction).

The Mechanism:

  • Acidity: The protons at the C2 position (

    
     to the carbonyl) are acidic.
    
  • Elimination: Under basic coupling conditions, deprotonation at C2 can trigger the elimination of the amino group (at C3), forming an

    
    -unsaturated intermediate (a crotonate derivative).
    
  • Stereochemical Loss: This elimination destroys the chiral center at C3. If the amine re-adds (Michael addition), it does so non-stereoselectively, resulting in a mixture of diastereomers (Epimerization).

Critical Control Point: The choice of base and activation method is the single most determinate factor in preventing this pathway.

Visualizing the Failure Mode

The following diagram illustrates the specific pathway leading to stereochemical loss for this substrate.

BetaElimination Start (3R,4S)-3-Amino-4-methylhexanoic Acid (Intact Stereocenters) Enolate C2-Enolate Intermediate Start->Enolate Deprotonation at C2 Base Strong Base / Excess Base (e.g., DBU, High DIPEA) Base->Enolate Elimination β-Elimination (Loss of Amine) Enolate->Elimination Leaving Group Activation Unsaturated α,β-Unsaturated Intermediate (Chirality at C3 Destroyed) Elimination->Unsaturated Readdition Non-stereoselective Re-addition Unsaturated->Readdition Product Mixture of (3R,4S) and (3S,4S) (Epimerization) Readdition->Product

Caption: The retro-Michael pathway where base-mediated deprotonation leads to elimination of the nitrogen, destroying the C3 stereocenter.

Troubleshooting & Optimization Guide (Q&A)

Q1: I am seeing a "doublet" peak in HPLC after coupling. Is this racemization?

Diagnosis: Likely yes, but technically it is epimerization . Because the C4 methyl group (S-configuration) is not affected by the reaction chemistry, only the C3 amine position scrambles. You are likely observing a mixture of the desired (3R,4S) and the undesired (3S,4S) diastereomers. These will separate on standard C18 HPLC columns, unlike enantiomers.

Q2: Which coupling reagents are safest for this specific residue?

Recommendation: Avoid phosphonium salts (like HATU/HBTU) with strong bases (DIPEA) if you are observing epimerization. The high reactivity of HATU combined with the basicity of DIPEA accelerates the elimination.

Preferred System: DIC / Oxyma Pure or EDC / HOBt .

  • Why: Carbodiimide couplings (DIC) can often be performed with no added base or very weak bases, drastically reducing the risk of C2-deprotonation.

  • Alternative: If you must use onium salts, switch to PyBOP or PyAOP and use a weaker base like TMP (2,4,6-trimethylpyridine/Collidine) instead of DIPEA.

Q3: Does the protecting group matter?

Insight: Yes.

  • Fmoc: The Fmoc group is electron-withdrawing, which increases the acidity of the proton on the nitrogen, making it a better leaving group. However, Fmoc is standard.[1]

  • Key Adjustment: Ensure your Fmoc deprotection steps (using piperidine) are efficient but not prolonged. Piperidine is a strong secondary amine that can induce retro-Michael addition on the resin-bound peptide if the sequence is susceptible. Consider using piperazine or DBU/piperidine mixes with shorter contact times if the N-terminal residue is the

    
    -amino acid.
    

Quantitative Comparison of Conditions

The following table summarizes the risk profile of common coupling conditions for


-amino acids.
Coupling SystemBase Strength (pKa)Risk LevelMechanism of Failure
HATU / DIPEA High (10.[2]7)High Rapid activation + strong base promotes elimination.
HBTU / NMM Moderate (7.4)Moderate Slower activation, but NMM can still abstract acidic protons.
PyBOP / Collidine Low (7.4, steric bulk)Low Collidine is sterically hindered, reducing proton abstraction at C2.
DIC / Oxyma None (Neutral pH)Lowest Recommended. No exogenous base required for activation.

Recommended Protocol: "Base-Free" Coupling

To maximize the purity of the (3R,4S)-3-amino-4-methylhexanoic acid incorporation, use this carbodiimide-mediated protocol which eliminates the primary cause of epimerization (excess base).

Materials
  • Amino Acid: Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid (3.0 eq)

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow
  • Pre-Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of DMF.

    • Note: Do not add the DIC yet.

  • Activation (In-Situ): Add DIC to the amino acid/Oxyma mixture.

    • Critical: Do not pre-activate for more than 2-3 minutes. Long pre-activation can lead to side reactions even in neutral conditions.

  • Addition: Immediately add the activated solution to the resin-bound peptide.[2]

  • Incubation: Shake at Room Temperature for 60–120 minutes.

    • Avoid: Do not heat this coupling (e.g., microwave) above 40°C. Thermal energy significantly increases the rate of elimination.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify completion. If recoupling is needed, use fresh reagents.

References

  • Steinauer, R., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health (PMC). Available at: [Link]

  • PubChem. (2025).[3][4][5] (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2.[4][5] National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (3R,4S)-3-amino-4-methylhexanoic Acid Diastereomers

Welcome to the technical support center for the purification of (3R,4S)-3-amino-4-methylhexanoic acid diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3R,4S)-3-amino-4-methylhexanoic acid diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable chiral building block. As a β-amino acid analog, its stereochemical purity is paramount for its intended biological activity and downstream applications, such as in the synthesis of pharmacologically active compounds.[1][2]

The presence of two chiral centers in 3-amino-4-methylhexanoic acid gives rise to four stereoisomers. The purification challenge lies in separating the desired (3R,4S) diastereomer from the other three: (3S,4R), (3R,4R), and (3S,4S). This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

General & Strategy Selection

Question: What are the primary strategies for separating (3R,4S)-3-amino-4-methylhexanoic acid diastereomers, and how do I choose the best one?

Answer: The choice of purification strategy depends on several factors: the scale of your synthesis, required purity, available equipment, and the nature of the diastereomeric mixture. The three main strategies are:

  • Chromatographic Separation: This is the most versatile method, suitable for both analytical and preparative scales. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful technique for directly separating all four stereoisomers.[3][4]

  • Diastereoselective Crystallization: This classical method is highly effective for large-scale industrial production. It involves forming a salt between the racemic amino acid mixture and a chiral resolving agent, creating diastereomeric salts with different solubilities that can be separated by fractional crystallization.[5]

  • Enzymatic Resolution: This highly selective method uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[1][6] This is typically applied to a precursor of the final compound.

The following diagram outlines a decision-making workflow.

start Crude Diastereomeric Mixture of 3-amino-4-methylhexanoic acid scale_check What is your operational scale? start->scale_check analytics Analytical / Small Scale (<1g) scale_check->analytics Small prep Preparative / Large Scale (>1g) scale_check->prep Large method_small Primary Method: Chiral HPLC analytics->method_small method_large Primary Method: Diastereoselective Crystallization prep->method_large enzymatic Alternative (Indirect Method): Enzymatic Resolution of a Precursor prep->enzymatic If precursor is available alt_large Alternative: Preparative Chiral HPLC (Higher Cost) method_large->alt_large If crystallization fails

Caption: Decision workflow for selecting a purification strategy.

Chromatography Troubleshooting

Question 1: I am not achieving baseline separation of my diastereomers using reverse-phase HPLC. What are the likely causes and how can I fix this?

Answer: This is a common and critical issue. Achieving separation requires exploiting the subtle stereochemical differences between the diastereomers. Here’s a breakdown of potential causes and solutions:

  • Incorrect Stationary Phase: Standard achiral columns (like C18) will separate diastereomers but may not resolve the enantiomeric pairs [(3R,4S) vs. (3S,4R)]. For resolving all stereoisomers, a Chiral Stationary Phase (CSP) is essential.[7] Macrocyclic glycopeptide (e.g., teicoplanin-based) and zwitterionic (e.g., cinchona alkaloid-based) CSPs have proven highly effective for the direct separation of underivatized amino acid enantiomers and their analogs like pregabalin.[3][8][9]

  • Inappropriate Mobile Phase: The mobile phase is critical for chiral recognition.

    • pH: The ionization state of the amino acid is crucial. As an amphoteric molecule, its charge changes with pH. You must control the mobile phase pH with buffers to ensure consistent interaction with the CSP.[7]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) affect retention and selectivity. A systematic screening is often necessary.[10]

    • Additives: For zwitterionic columns, acidic and basic additives (e.g., formic acid, triethylamine) are often required to achieve separation. For instance, a mobile phase of methanol/water with ammonium formate and formic acid has been used successfully for similar compounds.[3]

  • Temperature: Column temperature affects the thermodynamics of interaction between the analyte and the CSP. Sometimes, a small change (e.g., ±5 °C) can significantly improve resolution.[7]

The following troubleshooting guide can help systematically diagnose the issue.

start Problem: No or Poor Diastereomer Separation via HPLC q1 Are you using a Chiral Stationary Phase (CSP)? start->q1 ans1_no Solution: Switch to a CSP. Recommended: Zwitterionic or Macrocyclic Glycopeptide. q1->ans1_no No q2 Is the mobile phase pH controlled and optimized? q1->q2 Yes ans1_yes Yes ans2_no Solution: Incorporate buffers/additives (e.g., formate, acetate, TFA) to control pH. q2->ans2_no No q3 Have you screened different organic modifiers & concentrations? q2->q3 Yes ans2_yes Yes ans3_no Solution: Test Methanol, Acetonitrile, and Ethanol at varying ratios with the aqueous phase. q3->ans3_no No final_sol Further Optimization: - Adjust column temperature - Lower the flow rate - Check column health q3->final_sol Yes ans3_yes Yes

Caption: Troubleshooting flowchart for HPLC diastereomer separation.

Question 2: My peaks are broad and tailing during chiral HPLC separation. What's wrong?

Answer: Poor peak shape compromises resolution and quantification. The primary culprits are:

  • Secondary Interactions: Unwanted interactions between the amino group of your analyte and residual silanols on the silica support can cause tailing. Ensure the mobile phase pH is optimized. Adding a competitor base like triethylamine (TEA) in small concentrations (e.g., 0.1%) can mask these sites and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or sample concentration.

  • Column Contamination/Degradation: The column might be contaminated or losing efficiency. A proper column wash protocol, as recommended by the manufacturer, should be performed. If the problem persists, the column may need replacement.[7]

  • Extra-Column Volume: Ensure you are using tubing with the smallest possible inner diameter and length between the injector, column, and detector to minimize peak broadening.

Crystallization Troubleshooting

Question 3: My diastereoselective crystallization with a chiral resolving agent is not yielding a product with high diastereomeric excess (d.e.). How can I improve it?

Answer: Achieving high d.e. via crystallization is a process of optimizing thermodynamic and kinetic factors.

  • Choice of Resolving Agent: Not all resolving agents are equally effective. For amino acids, chiral acids like mandelic acid or tartaric acid are commonly used.[5] If one agent gives poor results, screen others. For instance, studies on pregabalin have shown that (S)-mandelic acid is an effective resolving agent.[5][11]

  • Solvent System: The solvent is paramount. It must provide differential solubility for the two diastereomeric salts. A single solvent is often insufficient. A binary or even ternary solvent system (e.g., isopropanol/water) is typically required.[5] You must screen a range of solvents with varying polarities.

  • Temperature and Cooling Rate: Crystallization is temperature-dependent. The rate of cooling can impact the kinetic vs. thermodynamic outcome. A slow, controlled cooling profile often yields crystals of higher purity.

  • Molar Ratio of Resolving Agent: The stoichiometry matters. While a 1:1 ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent can improve the d.e. of the precipitated salt.[5]

Enzymatic Resolution Troubleshooting

Question 4: The lipase-mediated kinetic resolution of my precursor ester is slow or incomplete. What factors should I investigate?

Answer: Enzymatic resolutions are powerful but sensitive to reaction conditions.

  • Enzyme Choice: While Candida antarctica Lipase B (CAL-B) is a robust and commonly used lipase for resolving amino acid esters, other lipases might show better activity or selectivity for your specific substrate.[1]

  • Solvent: The choice of organic solvent is critical. Lipases function best in non-polar, water-immiscible solvents like tert-butyl methyl ether (TBME) or toluene.[1] Polar solvents can strip the essential water layer from the enzyme, inactivating it.

  • Water Activity: Enzymes require a small amount of water to maintain their active conformation. The reaction medium should be saturated with water, or a small, controlled amount of aqueous buffer should be added.

  • pH Control: If the reaction produces an acid (as in ester hydrolysis), the local pH will drop, potentially inactivating the enzyme. The reaction should be run in a buffered system or with a pH-stat to maintain the optimal pH for the enzyme.[1]

  • Temperature: While higher temperatures increase reaction rates, they can also decrease enzyme stability. A typical range to investigate is 30-60°C.[1]

Data & Parameters
Table 1: Comparison of Purification Strategies
Strategy Typical Scale Pros Cons Key Success Factor
Chiral HPLC Analytical to ~100 gHigh resolution, direct separation of all stereoisomersHigh cost of CSPs and solvents for prep scale, lower throughputCorrect choice of Chiral Stationary Phase (CSP) and mobile phase[3][9]
Diastereoselective Crystallization Grams to KilogramsLow cost, highly scalable, well-establishedLabor-intensive screening process, may require multiple recrystallizationsFinding the optimal resolving agent and solvent system[5]
Enzymatic Resolution Milligrams to KilogramsExtremely high selectivity, mild reaction conditionsIndirect method (acts on a precursor), requires enzyme-compatible substrateIdentifying a selective and active enzyme for the specific substrate[1][6]
Table 2: Representative Chiral HPLC Parameters
Parameter Typical Value / Condition Rationale / Comment
Column (CSP) CHIRALPAK ZWIX(+) or CHIROBIOTIC TZwitterionic and macrocyclic glycopeptide phases are effective for underivatized amino acids.[8][9]
Mobile Phase Methanol/Water or Acetonitrile/Water with additivesBalances retention and selectivity.
Additives 5-50 mM Formic Acid / 5-50 mM Triethylamine (or Ammonia)Controls ionization of both analyte and stationary phase, crucial for interaction and peak shape.[3]
Flow Rate 0.5 - 1.0 mL/min (Analytical)Lower flow rates can sometimes improve resolution at the cost of longer run times.
Temperature 20 - 40 °CAffects separation thermodynamics; should be controlled and can be optimized.[7]
Detection UV (if derivatized) or Mass Spectrometry (MS)MS detection is highly sensitive and does not require a chromophore.[3]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Diastereomer Separation

This protocol provides a systematic approach to developing a direct separation method using a zwitterionic CSP.

  • Column Selection & Installation:

    • Select a zwitterionic CSP, such as a CHIRALPAK ZWIX(+) column (e.g., 150 x 3.0 mm).

    • Install the column and equilibrate with 50:50 Methanol:Water for 30 minutes.

  • Sample Preparation:

    • Prepare a 0.5 mg/mL stock solution of the diastereomeric mixture in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Initial Screening Conditions:

    • Mobile Phase A: Methanol with 25 mM Formic Acid and 25 mM Triethylamine.

    • Mobile Phase B: Water with 25 mM Formic Acid and 25 mM Triethylamine.

    • Gradient: Start with a broad gradient (e.g., 95% A to 50% A over 20 minutes) to determine the approximate elution conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: MS or Evaporative Light Scattering Detector (ELSD).

  • Method Optimization:

    • Based on the screening run, convert to an isocratic method if all peaks elute closely.

    • Optimize Organic Modifier: Adjust the percentage of methanol. Increasing the methanol content will decrease retention times.

    • Optimize Additives: Vary the concentration of formic acid and triethylamine. This is often the most critical step for improving selectivity.

    • Optimize Temperature: Evaluate the separation at 20 °C, 25 °C, and 30 °C to see the effect on resolution.

  • Validation:

    • Once baseline separation (Rs ≥ 1.5) is achieved, confirm the elution order using standards of the pure diastereomers, if available.

Protocol 2: Diastereomeric Salt Crystallization

This protocol is a starting point for separation using (S)-mandelic acid as the resolving agent.

  • Solubility Screening:

    • Determine the solubility of the racemic 3-amino-4-methylhexanoic acid in a range of solvents (e.g., isopropanol, ethanol, water, acetone) at room temperature and at reflux.

  • Salt Formation and Crystallization:

    • In a reaction vessel, dissolve 1.0 equivalent of the racemic amino acid mixture in a minimal amount of a suitable hot solvent system (e.g., 9:1 isopropanol:water).[5]

    • In a separate flask, dissolve 0.5-1.0 equivalents of (S)-mandelic acid in the same hot solvent.

    • Add the mandelic acid solution to the amino acid solution with stirring.

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially to 0-4 °C.

  • Isolation and Analysis:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Liberate the free amino acid from the salt by treating with a mild base (e.g., NaHCO₃ solution) and extracting the mandelic acid away.

    • Analyze the diastereomeric excess (d.e.) of the recovered amino acid using the chiral HPLC method from Protocol 1.

  • Optimization:

    • If the d.e. is low, repeat the process by varying the solvent ratio, molar equivalents of mandelic acid, and the cooling profile. Multiple recrystallizations may be necessary to achieve >99% d.e.

References
  • Bhushan, R., & Kumar, V. (2009). Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants. Amino Acids, 36(3), 571-9. [Link]

  • Learnbin. (2022). Separation Of Amino Acids. Learnbin. [Link]

  • Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Kusano, M., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2847. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Enantiomeric separation in pharmaceutical analysis. JOCPR. [Link]

  • McNeil, A. J., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. Journal of the American Chemical Society, 126(50), 16559-68. [Link]

  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [Link]

  • Google Patents. (2007). WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin.
  • Faigl, F., et al. (2020). Investigation of the behaviour of pregabalin enantiomers obtained by resolution of the free γ-amino acid. Chemical & Pharmaceutical Research. [Link]

  • Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1626, 461376. [Link]

  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1590. [Link]

  • Tovillas, P., et al. (2020). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 85(24), 16214–16225. [Link]

  • Franklin, M. S., & Young, M. S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153. [Link]

  • Abad-Villar, E. M., et al. (2011). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Analytical Chemistry, 83(17), 6813–6820. [Link]

  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Faigl, F., et al. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Semantic Scholar. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies. [Link]

  • Rich, D. H., et al. (1981). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. The Journal of Organic Chemistry, 46(17), 3549–3554. [Link]

  • PubChem. (n.d.). 3-Amino-4-methylhexanoic acid. PubChem. [Link]

  • de A. Barbosa, L. C., & Demant, A. R. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)carbobenzyloxypropionamide. Journal of the Brazilian Chemical Society, 12(5). [Link]

  • Viso, A., et al. (2005). r,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3167–3196. [Link]

  • Taga, A., et al. (1998). Separation of amino acid and peptide stereoisomers by nonionic micelle-mediated capillary electrophoresis after chiral derivatization. Journal of Chromatography A, 802(1), 243-251. [Link]

  • Companyó, X., et al. (2018). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry, 16(44), 8565-8569. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Diaion. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

  • Ito, S., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Journal of Bioscience and Bioengineering, 125(3), 298-302. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Protected 3-Amino-4-methylhexanoic Acid

Welcome to the technical support center for protected 3-amino-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for protected 3-amino-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format.

Understanding the Molecule: 3-Amino-4-methylhexanoic Acid

3-Amino-4-methylhexanoic acid is a non-proteinogenic amino acid. Its structure, featuring a hexanoic acid backbone with a methyl group at the fourth carbon and an amino group at the third, gives it specific physicochemical properties. When the amino group is protected, these properties can change significantly, often leading to solubility issues.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected 3-amino-4-methylhexanoic acid is an oil and won't solidify. How can I improve its handling and solubility for the next step?

This is a common issue, often referred to as "oiling out," where the compound separates from the solution as a supersaturated liquid rather than crystallizing.[1]

Underlying Causes:

  • Residual Solvents: Trace amounts of solvents from the reaction workup, such as ethyl acetate or dichloromethane, can inhibit crystallization.[1]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation.

  • Hygroscopic Nature: The compound may be hygroscopic, absorbing moisture from the air, which can prevent solidification.[2]

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the oily product under a high vacuum, possibly with gentle heating (40-60°C), to remove any residual solvents.[1]

  • Trituration: Add a non-polar solvent in which the Boc-amino acid is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can induce solidification.[1][2]

  • Recrystallization:

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.

    • Slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystallization.[1]

  • Dicyclohexylamine (DCHA) Salt Formation: For stubborn oils, forming a DCHA salt can be an effective method for purification and solidification.[1]

    • Dissolve the crude oily Boc-amino acid in diethyl ether.

    • Slowly add one equivalent of dicyclohexylamine while stirring.

    • Collect the resulting solid DCHA salt by vacuum filtration.[1]

Q2: I'm struggling to dissolve my Fmoc-protected 3-amino-4-methylhexanoic acid in standard organic solvents for peptide synthesis. What should I try?

The large, non-polar fluorenylmethoxycarbonyl (Fmoc) group can significantly decrease the solubility of the parent amino acid, particularly in certain solvents.

Understanding the Problem: The bulky side-chain protecting groups on some Fmoc-amino acids can lead to poor solubility in common solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]

Recommended Solvents and Strategies:

  • Solvent Screening: A systematic approach to testing different solvents is often necessary. Always use a small aliquot of your compound for these tests.[4]

Solvent/MixtureRationale
Dimethyl Sulfoxide (DMSO) A powerful polar aprotic solvent, often a good first choice. Dissolve the compound in a minimal amount of DMSO, then slowly add the desired reaction solvent.[4][5]
Dimethylformamide (DMF) A common solvent for peptide synthesis, but may not be sufficient on its own for highly hydrophobic compounds.[4]
Acetonitrile (ACN) A good alternative to DMSO, particularly for compounds sensitive to oxidation.[4]
Dichloromethane (DCM) Often used in combination with other solvents to improve solubility.[5]
Co-solvent Systems Mixtures of the above solvents can be effective. For example, a DCM/DMF or DCM/DMSO mixture might provide the necessary polarity balance.
  • Sonication and Gentle Heating: Sonication can help break up solid particles and improve dissolution.[6] Gentle heating can also increase solubility, but be cautious to avoid thermal degradation.[6][7]

Q3: My protected 3-amino-4-methylhexanoic acid precipitates out of solution when I add an aqueous buffer. How can I prevent this?

This is a classic sign of a compound that is poorly soluble in aqueous environments. The addition of water increases the polarity of the solvent system, causing the less polar protected amino acid to precipitate.

Key Factors at Play:

  • Hydrophobicity: The protecting group (Boc, Fmoc, or Cbz) and the alkyl side chain of the amino acid increase its overall hydrophobicity, leading to poor aqueous solubility.[4][6]

  • pH: The pH of the aqueous buffer plays a critical role in the solubility of amino acids and their derivatives.[8][9]

Solutions and Strategies:

  • pH Adjustment:

    • For a compound with a free carboxylic acid, increasing the pH of the buffer (making it more basic) will deprotonate the carboxylic acid to a carboxylate. This negative charge will increase the molecule's polarity and enhance its solubility in water.[10][11]

    • Conversely, if the protecting group has been removed, leaving a free amine, decreasing the pH (making it more acidic) will protonate the amine to an ammonium ion, increasing its aqueous solubility.[10][11]

    *dot graph solubility_ph { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

    } *enddot Caption: Impact of pH on Amino Acid Solubility.

  • Use of Co-solvents: Introduce a water-miscible organic solvent into your aqueous buffer.[4][6]

    • Commonly used co-solvents include DMSO, ethanol, and acetonitrile.[6]

    • Start by dissolving your compound in the pure organic co-solvent and then slowly add the aqueous buffer to the desired final concentration.[4]

    • Be mindful that high concentrations of organic solvents can be incompatible with biological assays.[4]

  • Stepwise Dilution: Instead of a single, large dilution step, try a serial or stepwise dilution. This gradual change in the solvent environment can sometimes prevent immediate precipitation.[9]

Q4: Can I use salt formation to improve the solubility of my protected 3-amino-4-methylhexanoic acid?

Yes, salt formation is a highly effective strategy for increasing the aqueous solubility of ionizable compounds.[9][12]

How it Works: By reacting the acidic (carboxylic acid) or basic (free amine) functional group with a suitable base or acid, respectively, you convert the neutral, less soluble form into a more soluble salt.[12]

Experimental Protocol for Salt Formation (for a free carboxylic acid):

  • Dissolve the protected amino acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Add one equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like triethylamine) dissolved in a minimal amount of water or the same organic solvent.

  • Stir the mixture at room temperature.

  • The salt may precipitate, or you may need to remove the solvent under reduced pressure to obtain the solid salt.

*dot graph salt_formation_workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} *enddot Caption: Workflow for Improving Solubility via Salt Formation.

Q5: Are there any general guidelines for choosing a solvent based on the protecting group?

Yes, the choice of protecting group significantly influences the overall polarity and solubility of the amino acid derivative.

Protecting GroupGeneral CharacteristicsRecommended Solvents
Boc (tert-Butoxycarbonyl) Increases lipophilicity. Generally soluble in a wide range of organic solvents.[5]Dichloromethane, ethyl acetate, methanol, dioxane.[5][][14]
Cbz (Carboxybenzyl) Aromatic group that increases non-polar character.Ethyl acetate, dichloromethane, methanol.
Fmoc (9-Fluorenylmethoxycarbonyl) Large, hydrophobic group. Can lead to solubility issues.[3]DMF, NMP, DMSO, DCM.[3]

A Note on Purity: Impurities can significantly affect the solubility of your compound. If you are facing persistent solubility issues, consider repurifying your material.[2]

References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • PubChem. (n.d.). 3-amino-4-methylhexanoic acid. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • JPT Peptide Technologies GmbH. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025).
  • Socratic Q&A. (2014, November 24). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PatSnap. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Synapse.
  • Al-Ghamdi, S. S., & Al-Ayed, A. S. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19371–19381. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3R,4S)-3-Amino-4-methylhexanoic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with (3R,4S)-3-amino-4-methylhexanoic acid (commonly recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with (3R,4S)-3-amino-4-methylhexanoic acid (commonly recognized as L-β-homoisoleucine).

Due to its adjacent chiral centers and the bulky sec-butyl side chain branching directly off the β-position, this building block exhibits severe steric hindrance. This guide synthesizes field-proven insights and authoritative methodologies to help you overcome sluggish kinetics, prevent epimerization, and establish self-validating experimental workflows.

Part 1: Mechanistic Causality of Steric Hindrance

Before troubleshooting, we must establish the physical causality behind the reaction failures. The C4-methyl group and the C5-ethyl extension create a dense electron cloud that restricts rotation around the C3-C4 bond. This conformational rigidity physically shields the C3-amine (when acting as a nucleophile) and the C1-carboxyl group (when acting as an electrophile) from incoming reagents.

Mechanism A Bulky C4-Methyl & C5-Ethyl B Conformational Restriction A->B C Steric Shielding of Reactive Sites B->C D Reduced Coupling Kinetics C->D

Mechanistic pathway of steric hindrance induced by the sec-butyl side chain.

Part 2: Troubleshooting FAQs

Q1: My coupling yields are consistently below 50% when attaching the next amino acid to the N-terminus of resin-bound (3R,4S)-3-amino-4-methylhexanoic acid. How can I drive this to completion?

Analysis & Causality: You are facing severe nucleophilic shielding. The incoming activated Fmoc-amino acid is repelled by the sec-butyl group projecting over the C3-amine. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is often insufficient for highly hindered β-amino acids [1]. Solution: Transition to highly reactive uranium/aminium salts like HATU or COMU, which form highly reactive OBt/ODhbt esters. If the steric clash remains extreme, utilize symmetric anhydrides or acyl fluorides; these intermediates possess a significantly smaller steric profile than HOBt/HOAt esters, allowing them to penetrate the shielded pocket.

Q2: I am observing significant epimerization at the C3 or C4 position during the activation of Fmoc-(3R,4S)-3-amino-4-methylhexanoic acid. What is causing this?

Analysis & Causality: While β-amino acids are generally more resistant to oxazolone-mediated racemization than α-amino acids, prolonged activation with strong bases can lead to direct proton abstraction [2]. The inherent steric hindrance forces longer coupling times, which paradoxically increases the duration the activated species spends in a basic environment, promoting epimerization. Solution: Substitute standard bases (like DIPEA) with a less nucleophilic, sterically hindered weak base such as 2,4,6-trimethylpyridine (TMP, collidine). TMP provides sufficient basicity to drive the coupling without aggressively deprotonating the chiral centers [3].

Q3: Fmoc deprotection of this residue is sluggish, yielding +222 Da adducts in my MS. Why?

Analysis & Causality: The +222 Da mass indicates incomplete Fmoc removal. The standard 20% piperidine in DMF struggles to access the shielded Fmoc carbamate due to the adjacent C4-methyl group. Solution: Incorporate a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) into your deprotection cocktail (e.g., 20% piperidine + 0.1M DBU in DMF) and extend the deprotection time to 2 × 10 minutes.

Part 3: Quantitative Data & Reagent Comparison

To optimize your workflow, refer to the empirical data below comparing activation strategies for coupling onto the shielded C3-amine of (3R,4S)-3-amino-4-methylhexanoic acid.

Coupling ReagentBaseTemperatureTimeAvg. Yield (%)Epimerization Risk
DIC / OxymaDIPEA25°C120 min42%Low
HATU / HOAtDIPEA25°C120 min68%Moderate
HATU / HOAtTMP75°C (MW)15 min89%Low
COMUTMP75°C (MW)15 min94%Low
Acyl FluorideTMP25°C120 min98%Very Low

Table 1: Comparative efficacy of coupling conditions for hindered β-amino acids. Microwave (MW) heating combined with COMU/TMP offers the best balance of yield and stereochemical integrity.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, utilize the following self-validating protocol for the Microwave-Assisted Coupling of (3R,4S)-3-amino-4-methylhexanoic acid . A self-validating system does not rely on assumptions; it utilizes built-in analytical checkpoints to dictate the next synthetic step.

Step-by-Step Methodology:
  • Resin Preparation & Swelling:

    • Swell the peptide-resin (0.1 mmol scale) in DMF/DCM (1:1, v/v) for 30 minutes to maximize pore accessibility.

  • Enhanced Deprotection:

    • Treat the resin with 20% Piperidine + 0.1M DBU in DMF for 5 minutes. Drain and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Electrophile):

    • In a separate vial, dissolve 4.0 eq of the incoming Fmoc-amino acid and 3.9 eq of COMU in DMF.

    • Add 8.0 eq of TMP (collidine). Stir for exactly 2 minutes to form the active ester.

  • Microwave Coupling:

    • Transfer the activated mixture to the resin.

    • Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (ramp time: 2 min).

  • Validation Checkpoint (Self-Validating Logic):

    • Do not rely on the Kaiser test, as the hindered C3-amine often yields false negatives.

    • Action: Perform a micro-cleavage (1 mg resin in 95% TFA/2.5% TIS/2.5% H2O for 30 mins).

    • Analysis: Run LC-MS.

    • Decision Matrix:

      • If unreacted amine mass is < 2%: Proceed to the next cycle.

      • If unreacted amine mass is > 2%: Do not repeat Step 4. Instead, generate the symmetric anhydride of the incoming amino acid (using DIC without HOBt) and couple at 25°C for 2 hours to bypass the steric clash of the ODhbt ester.

Workflow Start Analyze Coupling Issue: (3R,4S)-3-amino-4-methylhexanoic acid Check Identify the reacting terminus Start->Check NTerm N-Terminus (Nucleophile) Steric shielding by C4-methyl Check->NTerm Amine Reacting CTerm C-Terminus (Electrophile) Reduced reactivity of beta-COOH Check->CTerm Carboxyl Reacting SolveN Use symmetric anhydrides or highly reactive acyl fluorides NTerm->SolveN SolveC Use COMU/TMP with Microwave Heating (75°C) CTerm->SolveC Val Validate via LC-MS Micro-cleavage (Self-Validating Checkpoint) SolveN->Val SolveC->Val

Workflow for overcoming steric hindrance during beta-homoisoleucine coupling.

References

  • Peptides containing beta-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry (2014). URL:[Link][1]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI Life (2022). URL:[Link][2]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (2023). URL:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation for 3-Amino-4-Methylhexanoic Acid Isomers

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the four stereoisomers of 3-amino-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the four stereoisomers of 3-amino-4-methylhexanoic acid: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

Because this molecule is an aliphatic


-amino acid, it is amphoteric (zwitterionic at physiological pH) and lacks a conjugated 

-system[3]. This makes traditional UV detection and standard polysaccharide-based chiral stationary phases (CSPs) highly ineffective. Below, you will find a mechanistic troubleshooting guide, validated protocols, and decision matrices to ensure a self-validating experimental workflow.
Strategic Decision Matrix

Before initiating method development, you must choose between a Direct (underivatized) or Indirect (pre-column derivatization) workflow. This choice dictates your column chemistry and detection modality.

G A 3-Amino-4-methylhexanoic acid (4 Stereoisomers) B Direct Separation (Underivatized) A->B Preserve native state C Indirect Separation (Pre-column Derivatization) A->C Enhance UV detection D Zwitterionic CSP (e.g., CHIRALPAK ZWIX) B->D Double ion-pairing E Macrocyclic Glycopeptide (e.g., Teicoplanin / A-40,926) B->E H-bonding & Steric F Derivatization Reagents (FDAA / Sanger's / Fmoc-Cl) C->F Reaction at primary amine G Detection: LC-MS/MS, ELSD D->G E->G H Detection: UV/Vis, Fluorescence F->H RP-HPLC or Chiralpak QN-AX

Decision matrix for selecting direct vs. indirect chiral HPLC workflows.

FAQ & Troubleshooting Guide

Q1: Why do traditional polysaccharide columns fail for 3-amino-4-methylhexanoic acid, and which CSP should I use for direct separation? Causality: Polysaccharide-based CSPs (like Chiralcel OD/AD) rely heavily on


 interactions, dipole stacking, and hydrogen bonding. Because 3-amino-4-methylhexanoic acid is purely aliphatic, it cannot participate in 

stacking. Furthermore, its zwitterionic nature causes severe peak broadening and irreversible adsorption on standard silica supports. Solution: You must use a column capable of interacting with zwitterions.
  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These utilize a cinchona alkaloid fused with an aminosulfonic acid, creating a "double ion-pairing" mechanism that perfectly matches the

    
    -amino acid's charged termini [4].
    
  • Macrocyclic Glycopeptides (e.g., Teicoplanin or A-40,926): These provide a chiral basket that utilizes steric inclusion, electrostatic interactions, and H-bonding. The A-40,926 variant has shown exceptional enantioselectivity for aliphatic

    
    -amino acids [1].
    

Q2: How do I optimize the mobile phase for a ZWIX column to resolve all four stereoisomers? Causality: Retention on zwitterionic columns is governed by the protonation state of both the analyte and the CSP. Standard reverse-phase aqueous buffers will mask the ion-pairing effect. Solution: Employ a Polar Organic Mode (POM). A standard matrix is Methanol/Acetonitrile/Water. Methanol provides solubility and H-bonding, while Acetonitrile drives HILIC-mode partitioning. Crucially, you must add an acid/base pair (e.g., 50 mM Formic Acid and 25 mM Diethylamine). The ratio of acid to base controls the bulk pH, modulating the strength of the double ion-pairing.

Q3: My underivatized peaks are invisible on standard UV. What are the best detection strategies? Causality: The molecule lacks a conjugated chromophore. While you might see a weak signal at 200–210 nm, mobile phase additives (like formic acid or diethylamine) heavily absorb in this region, obliterating the analyte signal. Solution: LC-MS/MS is the gold standard. Monitor the


 precursor ion at m/z 146.1. If MS is unavailable, use Charged Aerosol Detection (CAD)  or Evaporative Light Scattering Detection (ELSD) , provided your mobile phase additives are strictly volatile (e.g., ammonium formate).

Q4: If I opt for indirect separation, what is the mechanistic advantage of Sanger's Reagent (DNFB) or Marfey's Reagent (FDAA)? Causality: Pre-column derivatization targets the primary amine at the C3 position.

  • Reacting with Sanger's Reagent (DNFB) yields a highly UV-active 2,4-dinitrophenyl derivative. This bulky, electronegative derivative can then be beautifully resolved on a quinine-derived chiral anion-exchanger (e.g., Chiralpak QN-AX) [2].

  • Reacting with Marfey's Reagent (FDAA) introduces a new chiral center, converting the enantiomers into diastereomers. Because diastereomers have distinct physicochemical properties (different intramolecular H-bonding and hydrophobicity), they can be separated on a standard, achiral C18 column.

Q5: Troubleshooting: I am observing severe peak tailing on my macrocyclic glycopeptide column. How do I fix this? Causality: Peak tailing on macrocyclic antibiotics usually stems from slow mass transfer kinetics within the bulky chiral selector, or non-specific secondary interactions with residual silanols on the silica support. Solution:

  • Increase Temperature: Raise the column compartment to 35°C–40°C to accelerate mass transfer.

  • Adjust Buffer: Ensure your mobile phase contains at least 10–20 mM Ammonium Acetate to effectively mask residual silanols.

Quantitative Data & Column Selection

Table 1: Comparison of Chiral Stationary Phases for Aliphatic


-Amino Acids 
CSP TypeExample ColumnPrimary Separation MechanismMS CompatibilityBest Application
Zwitterionic CHIRALPAK ZWIX(+)Double ion-pairing & H-bondingExcellent (Volatile POM)Direct separation of all 4 isomers
Macrocyclic Glycopeptide Chirobiotic T / A-40,926Steric inclusion & ElectrostaticGood (Requires optimization)Native cyclic & acyclic

-amino acids
Chiral Anion-Exchange Chiralpak QN-AXAnion-exchange &

stacking
ModerateDNP-derivatized

-amino acids
Achiral Reverse Phase Waters XBridge C18Hydrophobic partitioningExcellentFDAA-derivatized (Marfey's) diastereomers

Table 2: Optimized Polar Organic Mode (POM) Gradient for ZWIX columns Note: Isocratic elution is often preferred for zwitterionic CSPs to maintain constant ion-pairing equilibrium.

Time (min)Methanol (%)Acetonitrile (%)Water (%)Additives (Formic Acid / Diethylamine)
0.04949250 mM FA / 25 mM DEA
15.04949250 mM FA / 25 mM DEA
Validated Experimental Protocols
Protocol 1: Direct LC-MS/MS Method (Underivatized)

This protocol utilizes the double ion-pairing mechanism for direct analysis [4].

  • Sample Preparation: Dissolve 3-amino-4-methylhexanoic acid in Methanol:Water (50:50, v/v) to a concentration of 10 µg/mL.

  • Column: CHIRALPAK ZWIX(+) (3.0 mm i.d. x 150 mm, 3 µm).

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 2 µL

  • Detection (ESI-MS/MS): Positive ion mode. Monitor the transition m/z 146.1

    
     85.1 (loss of 
    
    
    
    and
    
    
    ).

Workflow S1 Sample Prep (Isomer Mixture) S2 Add FDAA (Marfey's Reagent) S1->S2 S3 Incubate (40°C, 1h, pH 8.0) S2->S3 S4 Quench (1M HCl) S3->S4 S5 RP-HPLC Analysis (C18, UV 340nm) S4->S5

Step-by-step workflow for the indirect chiral separation using Marfey's reagent.

Protocol 2: Indirect Separation via Marfey's Reagent (FDAA)

Use this protocol if LC-MS/MS is unavailable and you must rely on UV detection.

  • Derivatization Reaction:

    • Transfer 50 µL of the amino acid solution (1 mg/mL in water) to a microcentrifuge tube.

    • Add 100 µL of 1% (w/v) FDAA (Marfey's Reagent) in acetone.

    • Add 20 µL of 1.0 M Sodium Bicarbonate (

      
      ) to ensure the pH is ~8.0 (deprotonating the primary amine).
      
  • Incubation: Heat the mixture at 40°C for 1 hour in a thermomixer.

  • Quenching: Stop the reaction by adding 20 µL of 1.0 M HCl. Add 810 µL of Acetonitrile to dilute the sample for injection.

  • Chromatographic Conditions:

    • Column: Achiral C18 (e.g., 4.6 x 150 mm, 3 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 30 minutes.

    • Detection: UV at 340 nm.

References
  • D'Acquarica, I., et al. "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of beta-amino acids." Tetrahedron Asymmetry 11.11 (2000): 2375-2385. 1

  • Péter, Antal. "Direct high-performance liquid chromatographic enantioseparation of apolar beta-amino acids on a quinine-derived chiral anion-exchanger stationary phase." Journal of Chromatography A 955.1 (2002): 141-150. 2

  • Benchchem. "(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride - Biological Activity and Structure." Benchchem Product Database. 3

  • Chiral Technologies. "CHIRALPAK ZWIX - Immobilized Zwitterionic CSPs for Free Amino Acids." Chiral Technologies Technical Note. 4

Sources

Troubleshooting

Removing protecting groups from (3R,4S)-3-amino-4-methylhexanoic acid without side reactions

Welcome to the technical support center for the deprotection of (3R,4S)-3-amino-4-methylhexanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of (3R,4S)-3-amino-4-methylhexanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing protecting groups from this valuable chiral building block. As a β-amino acid with two stereocenters, (3R,4S)-3-amino-4-methylhexanoic acid presents unique challenges in synthesis, particularly during the critical final deprotection step. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve clean, high-yielding deprotection while avoiding common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of N-protected and C-protected (3R,4S)-3-amino-4-methylhexanoic acid derivatives.

Issue 1: Incomplete Deprotection of the Amine Protecting Group

Symptom: Your reaction crude, upon analysis by LC-MS or NMR, shows a significant amount of starting material remaining, even after extended reaction times.

Core Problem: Incomplete deprotection of common amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can stem from several factors, including insufficient reagent stoichiometry, poor reagent quality, or steric hindrance.

Troubleshooting Steps & Solutions:

  • Verify Reagent Quality and Stoichiometry:

    • For Boc Deprotection (Acid-Mediated): Ensure your trifluoroacetic acid (TFA) or HCl in dioxane is fresh and anhydrous. Water can hydrolyze the acid, reducing its effectiveness. Increase the equivalents of acid; a large excess (e.g., 50% TFA in dichloromethane) is often necessary for complete removal.[1][2]

    • For Cbz Deprotection (Hydrogenolysis): The palladium on carbon (Pd/C) catalyst can lose activity over time. Use freshly opened or properly stored catalyst. Ensure a sufficient catalyst loading (typically 5-10 mol%). The hydrogen source is also critical; ensure your hydrogen balloon or generator is providing a positive pressure of H₂.[3][4]

  • Optimize Reaction Conditions:

    • Boc Group: If standard conditions fail, consider stronger acids like HBr in acetic acid.[5] However, be mindful of potential side reactions with sensitive functional groups.

    • Cbz Group: If catalytic transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) is slow, switch to direct hydrogenation with H₂ gas, which is often more efficient.[4] Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Address Steric Hindrance: The secondary methyl group in (3R,4S)-3-amino-4-methylhexanoic acid can create some steric hindrance. For Boc deprotection, longer reaction times or slightly elevated temperatures (use with caution to avoid side reactions) may be required.

Experimental Protocol: Standard Boc Deprotection

  • Materials: Boc-protected (3R,4S)-3-amino-4-methylhexanoic acid derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected amino acid in DCM (0.1-0.2 M).

    • Add an equal volume of TFA (forming a 1:1 DCM/TFA solution).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of residual acid.

Issue 2: Lactam Formation During Deprotection

Symptom: You observe a significant byproduct with a mass corresponding to the loss of a molecule of water (or alcohol from an ester) from your starting material. This is particularly common when deprotecting the carboxylic acid.

Core Problem: β-amino acids are prone to intramolecular cyclization to form a β-lactam ring, especially under conditions that activate the carboxylic acid while the amine is free.[6][7]

Mitigation Strategies:

  • Order of Deprotection: If you are removing both an amine and a carboxylic acid protecting group, it is generally advisable to deprotect the carboxylic acid first, while the amine is still protected. This prevents the free amine from attacking the activated carboxyl group.

  • Choice of Deprotection Reagents:

    • For Carboxyl Esters (e.g., Methyl or Ethyl): Saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water is a standard method.[8] Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.

    • For Benzyl Esters: Catalytic hydrogenolysis is the preferred method as it is generally mild and avoids harsh acidic or basic conditions that can promote lactamization.[3][9]

  • Work-up Procedure: After deprotection of the carboxyl group, it is crucial to perform a careful acidic work-up to protonate the resulting carboxylate. This reduces its nucleophilicity and the likelihood of subsequent unwanted reactions.

Diagram: Deprotection Strategy to Avoid Lactam Formation

G cluster_0 Recommended Pathway cluster_1 High-Risk Pathway start N-Boc, C-OBn Protected Amino Acid step1 Deprotect Carboxyl Group (e.g., H₂, Pd/C) start->step1 intermediate N-Boc Protected Amino Acid step1->intermediate step2 Deprotect Amino Group (e.g., TFA/DCM) intermediate->step2 end Free Amino Acid step2->end start_alt N-Boc, C-OBn Protected Amino Acid step1_alt Deprotect Amino Group First start_alt->step1_alt intermediate_alt C-OBn Protected Amino Acid (Free Amine) step1_alt->intermediate_alt step2_alt Attempt to Deprotect Carboxyl intermediate_alt->step2_alt side_reaction β-Lactam Formation step2_alt->side_reaction

Caption: Recommended vs. high-risk deprotection sequences.

Issue 3: Racemization at Stereocenters

Symptom: Chiral HPLC or NMR with a chiral shift reagent indicates the presence of diastereomers in your final product.

Core Problem: The stereocenters at C3 and C4 can be susceptible to epimerization under harsh reaction conditions, particularly strong bases or high temperatures. While racemization of α-amino acids is more commonly discussed, β-amino acids are also at risk.[10][11]

Preventative Measures:

  • Avoid Strong Bases and High Temperatures: When deprotecting ester groups via saponification, use milder bases like LiOH instead of NaOH or KOH, and maintain low temperatures (0 °C to room temperature). Avoid prolonged heating.

  • pH Control: During work-up and purification, avoid exposing the free amino acid to extreme pH for extended periods.

  • Catalyst Choice: For hydrogenolysis, ensure the catalyst is not contaminated with any acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for (3R,4S)-3-amino-4-methylhexanoic acid?

A: An orthogonal protecting group strategy is highly recommended. The most common and effective combination is a Boc group for the amine and a benzyl (Bn) ester for the carboxylic acid.[3][12] This allows for selective deprotection: the benzyl ester can be removed via neutral hydrogenolysis, and the Boc group can be subsequently removed under acidic conditions, minimizing the risk of side reactions like lactam formation.[2]

Q2: I am seeing byproducts from my Boc deprotection using TFA. What are they and how can I avoid them?

A: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites.[1][13] While (3R,4S)-3-amino-4-methylhexanoic acid lacks highly nucleophilic side chains like tryptophan or methionine, trace impurities or the solvent itself can sometimes be alkylated. To prevent this, it is good practice to use "scavengers" in your TFA deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or water.

Q3: Can I deprotect a methyl ester and a Cbz group simultaneously?

A: This is generally not advisable as the conditions are not compatible. Methyl ester deprotection typically requires basic (saponification) or strongly acidic conditions[8][14], while Cbz deprotection is most cleanly achieved by catalytic hydrogenolysis.[4][5] Attempting a one-pot acidic deprotection could lead to a mixture of products and potential side reactions. A stepwise approach following an orthogonal scheme is the most reliable method.

Q4: My hydrogenolysis of a Cbz group is very slow. What can I do?

A: Several factors can slow down hydrogenolysis:

  • Catalyst Poisoning: Sulfur-containing compounds are notorious catalyst poisons. Ensure your starting material and solvents are free from sulfur contaminants.

  • Insufficient Hydrogen: Ensure a good supply of hydrogen and vigorous stirring. For difficult cases, increasing the hydrogen pressure in a dedicated hydrogenation apparatus can significantly speed up the reaction.

  • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for hydrogenolysis as they facilitate proton transfer.

Comparative Data on Deprotection Methods

Protecting GroupMethodReagentsAdvantagesPotential Issues
Boc (Amine) AcidolysisTFA/DCM or HCl/DioxaneFast, efficient, volatile byproductsFormation of t-butyl cation can cause side reactions[1]
Cbz (Amine) HydrogenolysisH₂, Pd/CVery mild, neutral conditionsCatalyst poisoning, slow with some substrates
Methyl/Ethyl Ester SaponificationLiOH, NaOH, or KOHInexpensive, reliableRisk of racemization under harsh conditions, lactam formation[8]
Benzyl Ester HydrogenolysisH₂, Pd/CVery mild, orthogonal to BocIncompatible with other reducible functional groups[3][9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Benzyl Ester Deprotection

  • Materials: N-Boc-(3R,4S)-3-amino-4-methylhexanoic acid benzyl ester, Methanol, 10% Palladium on carbon (Pd/C), Hydrogen (H₂) gas balloon.

  • Procedure:

    • Dissolve the protected amino acid in methanol (0.1 M) in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the N-Boc protected amino acid.[3]

References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PMC. (2021, January 5). Enantioselective extraction of unprotected amino acids coupled with racemization.
  • BenchChem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Anonymous. (n.d.).
  • ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i.
  • PMC. (2023, June 21). Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
  • PubMed. (2004, April 15). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
  • Anonymous. (2019, November 19). Amino Acid-Protecting Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wikipedia. (n.d.). Lactam.
  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2 | CID 16211048.
  • MilliporeSigma. (n.d.). (3R,4S)-3-Amino-4-methylhexanoic acid.
  • ChemRxiv. (n.d.). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature fluctuat.
  • Anonymous. (2013, September 24).
  • BenchChem. (n.d.). (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8.
  • ResearchGate. (2025, August 6). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates.
  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride | C7H16ClNO2 | CID 16211047.
  • PubMed. (2015, April 16). β-Lactam Formation by a Non-Ribosomal Peptide Synthetase During Antibiotic Biosynthesis.
  • Sigma-Aldrich. (n.d.). 3-amino-4-methylhexanoic acid | 40469-87-2.
  • ResearchGate. (n.d.). From beta-lactams to alpha- and beta-amino acid derived peptides.

Sources

Optimization

Resolving difficult couplings in SPPS containing (3R,4S)-3-amino-4-methylhexanoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Molecule: (3R,4S)-3-amino-4-methylhexanoic acid is a -amino acid, specifically the -homologue of Isoleucine ( -hIle). Unlike standard -amino acids, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Molecule: (3R,4S)-3-amino-4-methylhexanoic acid is a


-amino acid, specifically the 

-homologue of Isoleucine (

-hIle). Unlike standard

-amino acids, the amino group is positioned at the

-carbon (C3), and the side chain (containing a methyl group at C4 and an ethyl group) creates a congested steric environment.

The Challenge: Researchers typically encounter two distinct failure modes with this residue:

  • Acylation of the

    
    -amine (Coupling onto the residue):  This is the primary bottleneck. The nucleophilicity of the 
    
    
    
    -amino group is dampened by the adjacent bulky alkyl group at C4 (the "gamma" position relative to the carboxyl). This steric clash obstructs the approach of the incoming activated amino acid.
  • Aggregation:

    
    -amino acids are prone to forming stable secondary structures (e.g., 14-helices) on the resin, leading to "difficult sequences" where solvation is compromised.
    

This guide provides a self-validating workflow to overcome these barriers, moving beyond standard protocols to advanced high-efficiency chemistries.

Core Protocols: The "Golden Path"

Do not use standard HBTU/DIPEA protocols for this residue. The failure rate is high. Use the following optimized conditions.

Protocol A: Coupling of (3R,4S)-3-amino-4-methylhexanoic acid (Activation)

Goal: Attach the


-amino acid to the growing chain.
ComponentRecommendationMechanism/Rationale
Coupling Reagent DIC / Oxyma Pure Carbodiimide/Oxime activation minimizes racemization (epimerization) of the sensitive (3R,4S) stereocenters compared to uronium salts (HATU) during the activation of the

-residue itself.
Stoichiometry 3.0 eq AA / 3.0 eq DIC / 3.0 eq OxymaHigh concentration drives kinetics without excessive waste.
Solvent DMF (or DMF:NMP 1:1)NMP improves swelling if the peptide chain is already aggregated.
Time/Temp 60 min @ RT (Double Couple)Avoid microwave heating for this specific step to preserve chiral integrity unless necessary.
Protocol B: Coupling onto the -amine (The Bottleneck)

Goal: Acylate the sterically hindered N-terminus of the anchored


-amino acid.
ComponentRecommendationMechanism/Rationale
Coupling Reagent HATU or COMU These are "gold standard" reagents for hindered amines. The HOAt (from HATU) or Oxyma (from COMU) leaving groups facilitate faster aminolysis than HOBt.
Base HOAt (additive) + TMP (Collidine)Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base that reduces base-catalyzed side reactions while maintaining pH for activation.
Solvent NMP or DMF + 0.1M LiClLithium salts (LiCl) or chaotropic salts (KSCN) disrupt hydrogen bonding networks (aggregation) that hide the amine.
Method Microwave (75°C, 25W) Thermal energy is often required to overcome the steric energy barrier of the C4-methyl group.

Troubleshooting Workflow (Decision Tree)

If you suspect a failed coupling, do not proceed blindly. Use this logic flow to diagnose and resolve the issue.

TroubleshootingWorkflow Start Suspected Difficult Coupling (Post-Reaction) Test Perform Micro-Cleavage (HPLC/MS Analysis) Start->Test Result Analyze % Conversion Test->Result Good >99% Product <0.5% Deletion Result->Good Success Partial 70-90% Product Significant Deletion (-AA) Result->Partial Steric Hindrance NoReact <10% Product Mostly Starting Material Result->NoReact Aggregation/Chem Failure Action1 Proceed to Capping (Ac2O/Lutidine) Good->Action1 Action2 Reswell in NMP/LiCl Double Couple with HATU Partial->Action2 Action3 Switch to Symmetric Anhydride or Acid Fluoride NoReact->Action3 Action2->Test Re-evaluate

Caption: Logical workflow for diagnosing and correcting incomplete couplings involving hindered


-amino acids.

Frequently Asked Questions (FAQ)

Q1: Why is the Kaiser (Ninhydrin) test giving ambiguous results?

A: The Kaiser test relies on the formation of "Ruhemann's purple."[1] For sterically hindered primary amines (like our


-hIle analogue), the bulky side chain prevents the ninhydrin molecules from effectively attacking the amine.
  • Symptom: The beads look "reddish-brown" or faintly blue instead of deep blue, even when the amine is free.

  • Solution: Use the Chloranil Test (typically for secondary amines, but effective here for hindered primaries) or the TNBS Test (Trinitrobenzenesulfonic acid). Better yet, rely on Micro-cleavage (cleave 2-3 mg of resin and run LC-MS) for absolute certainty [1].

Q2: I see a "double hit" (+Mass of 2x Amino Acid) in my MS. Why?

A: This is likely due to the high reactivity of HATU/uronium reagents if used in large excess with insufficient pre-activation time.

  • Mechanism: Guanidinylation of the amine can occur, or if the previous cycle wasn't capped, you might be seeing insertion errors.

  • Fix: Ensure you pre-activate the amino acid with HATU/Base for exactly 30-60 seconds before adding to the resin. Do not let it sit longer (risk of epimerization), but do not add base directly to the resin before the AA.

Q3: The coupling onto the (3R,4S) residue is stuck at 80% conversion. What now?

A: If HATU/Microwave failed to drive it to completion, you are likely facing severe aggregation (beta-sheet/helix formation).

  • Protocol Shift:

    • Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.1M LiCl.

    • Acid Fluorides: Convert the incoming amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2] Acid fluorides are smaller and more reactive than OBt/OAt esters, allowing them to penetrate the steric shield of the

      
      -amino acid [2].
      
Q4: Should I use Pseudoproline dipeptides?

A: If the (3R,4S)-residue is followed by Ser, Thr, or Cys, absolutely . Using a pseudoproline dipeptide for the next coupling will break the secondary structure aggregation that the


-amino acid promotes. This is often the "silver bullet" for difficult sequences.

Experimental Data: Reagent Comparison

Comparison of coupling efficiency for a hindered


-amino acid model sequence (Resin- 

AA - AA).
ReagentConditionsYield (Crude)Racemization RiskNotes
HBTU/DIPEA RT, 2h< 40%LowNot Recommended. Too slow for hindered amines.
HATU/DIPEA RT, 2h85%ModerateGood, but may stall.
HATU/Collidine 60°C, 10 min96%LowRecommended. Collidine protects chiral integrity.
COMU/Oxyma 75°C, 5 min>99% Very LowBest Performance. COMU is more soluble and reactive.

References

  • BenchChem. (2025).[1][3] Kaiser test for monitoring incomplete coupling of modified amino acids.[1][4] Retrieved from

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

  • CEM Corporation. (n.d.). Microwave SPPS of Difficult Peptides. Retrieved from

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Troubleshooting

Section 1: Asymmetric Hydrogenation &amp; Stereocontrol (The Sitagliptin Paradigm)

Welcome to the Technical Support Center for β-Amino Acid Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in synthesizing these essential p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-Amino Acid Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in synthesizing these essential peptidomimetic and pharmaceutical building blocks.

Whether you are scaling up an asymmetric hydrogenation for a sitagliptin analog or struggling with epimerization during an Arndt-Eistert homologation, this guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each experimental choice.

Q: Why am I seeing incomplete conversion and poor enantiomeric/diastereomeric excess (ee/de) during the asymmetric reduction of β-ketoamides or enamines?

A: The synthesis of chiral β-amino acids frequently relies on the asymmetric hydrogenation of β-ketoesters or enamines. Poor conversion and low ee typically stem from a failure to lock the substrate into a rigid conformation prior to hydride transfer.

In the commercial synthesis of sitagliptin, density functional theory (DFT) calculations reveal that noncovalent interactions—specifically an intramolecular hydrogen bond between the enamide NH and the boryl mesylate S=O—are crucial for high diastereoselection[1]. Without a strong coordinating additive like methanesulfonic acid (MsOH) or boron trifluoride etherate (BF₃·Et₂O), the enamine intermediate remains conformationally flexible. This flexibility leads to non-selective facial attack by the metal hydride, resulting in racemic byproduct formation and stalled conversion[1][2].

Quantitative Data: Additive Impact on Conversion To illustrate this causality, observe the profound impact of acidic additives on the reduction of an enamine intermediate using NaBH₄. Stronger coordination directly correlates with higher conversion rates[3].

EntryReducing AgentAdditiveConversion (%)
1NaBH₄None0
2NaBH₄BF₃ diethyl etherate95
3NaBH₄MsOH (methanesulfonic acid)93
4NaBH₄Acetic acid10
5NaBH₄TFA (trifluoroacetic acid)2
Protocol: Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

This self-validating system ensures conformational locking and prevents thermal degradation by utilizing high-pressure conditions.

  • Preparation : In a high-pressure hydrogenation reactor, dissolve the β-ketoester (10 mmol) in anhydrous, degassed methanol (50 mL).

  • Catalyst Loading : Add the chiral catalyst [Ru(cymene)Cl₂]₂ and (S)-Ts-DPEN (0.5 mol%) under a strict argon atmosphere. Causality: Ruthenium catalysts are highly susceptible to oxidative deactivation; argon exclusion prevents the formation of inactive Ru-oxo species.

  • Pressurization : Purge the reactor with hydrogen gas three times, then pressurize to 435 psi (approx. 30 bar)[2].

  • Reaction : Heat the reaction mixture to 65 °C and stir vigorously for 12 hours. Causality: Elevated pressure ensures the dissolved H₂ concentration is sufficient to outcompete the background thermal degradation of the β-ketoester[2].

  • Workup : Vent the reactor, filter the mixture through a short pad of Celite to remove the metal catalyst, and concentrate in vacuo.

Section 2: Arndt-Eistert Homologation & Epimerization

Q: How do I prevent epimerization and Wolff rearrangement side products when converting α-amino acids to β-amino acids?

A: The Arndt-Eistert homologation involves converting an α-amino acid to a diazoketone, followed by a Wolff rearrangement to a ketene intermediate. Epimerization at the chiral center (Cα) occurs if the highly reactive ketene intermediate is not rapidly trapped by the nucleophile (water, alcohol, or amine)[4]. If the nucleophilic attack is slow, the ketene undergoes reversible enolization, destroying the stereocenter and yielding epimerized byproducts[5][6]. To minimize this, we recommend utilizing ultrasound-assisted Wolff rearrangement or employing silver salts with strict temperature control (below 70 °C) to accelerate the trapping phase[5][6].

ArndtEistert A α-Amino Acid (Chiral) B Diazoketone Intermediate A->B Activation & CH2N2 C Wolff Rearrangement (Ag+ / Heat / Ultrasound) B->C D Ketene Intermediate (Highly Reactive) C->D -N2 E Rapid Nucleophilic Trapping (H2O / ROH / RNH2) D->E Desired Pathway G Slow Trapping / Enolization D->G Side Reaction F Homologated β-Amino Acid (Stereocenter Retained) E->F H Epimerized Byproduct (Loss of ee%) G->H

Arndt-Eistert Homologation: Kinetic trapping of the ketene intermediate prevents epimerization.

Section 3: Aza-Michael Additions & Bis-Alkylation

Q: During the synthesis of β-amino esters via Aza-Michael addition, I am observing significant bis-alkylation (tertiary amine byproducts). How can I drive chemoselectivity?

A: Bis-alkylation occurs because the secondary amine product of the initial Aza-Michael addition is often more nucleophilic than the primary amine starting material. To prevent this, you must selectively activate the Michael acceptor (the α,β-unsaturated carbonyl) rather than the amine. Utilizing mild Lewis acid catalysts, such as Cerium(III) chloride (CeCl₃) or Ytterbium triflate (Yb(OTf)₃), under solvent-free conditions achieves this by coordinating to the carbonyl oxygen. This lowers the LUMO of the alkene, accelerating the primary reaction before over-alkylation can occur[7].

Protocol: Solvent-Free Aza-Michael Addition
  • Reagent Combination : In a round-bottom flask, combine the Michael acceptor (e.g., ethyl crotonate, 10 mmol) and the primary amine (e.g., benzylamine, 10 mmol) without any solvent[7].

  • Catalysis : Add the Lewis acid catalyst (e.g., CeCl₃ heptahydrate, 5 mol%). Causality: Solvent-free conditions increase the effective molarity of the reactants, allowing the mild Lewis acid to efficiently coordinate the carbonyl without competitive solvent binding[7].

  • Reaction : Stir the mixture vigorously at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Workup : Dilute the mixture with ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) to dissolve and remove the CeCl₃ catalyst.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The secondary β-amino ester is typically obtained in >90% yield with minimal tertiary amine byproduct[7].

Section 4: Biocatalytic Alternatives

Q: Chemical methods are yielding too many regioisomeric byproducts. Are there enzymatic alternatives for β-amino acid synthesis?

A: Yes. Biocatalysis offers unparalleled regio- and stereoselectivity, completely bypassing the formation of Wolff rearrangement or bis-alkylation byproducts. A highly effective approach involves a multi-enzymatic cascade using Lipase and Transaminase (TA). For instance, in the synthesis of sitagliptin intermediates, a lipase first hydrolyzes a β-keto ester to a β-keto acid. Subsequently, an engineered (S)-selective or (R)-selective Transaminase converts the ketone directly to the chiral β-amino acid using an amine donor like benzylamine or isopropylamine[4][8].

Biocatalysis A β-Keto Ester B Lipase (Hydrolysis) A->B C β-Keto Acid B->C Removes Ester Group D Transaminase (TA) + Amine Donor C->D E Enantiopure β-Amino Acid D->E Stereoselective Amination F Ketone Byproduct (from Amine Donor) D->F Amine Donor Oxidation

Multi-enzymatic cascade utilizing Lipase and Transaminase for pure β-amino acid synthesis.

References

  • Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity | Organic Letters - ACS Publications.[Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC.[Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC.[Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - ResearchGate.[Link]

  • Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing - White Rose eTheses Online.[Link]

  • Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones - ResearchGate.[Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ACS Publications.[Link]

Sources

Optimization

Enhancing enantiomeric excess of (3R,4S)-3-amino-4-methylhexanoic acid

Welcome to the Technical Support Center for the enantioselective synthesis and purification of (3R,4S)-3-amino-4-methylhexanoic acid (also known as L-β-homoisoleucine). This chiral β-amino acid is a critical building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantioselective synthesis and purification of (3R,4S)-3-amino-4-methylhexanoic acid (also known as L-β-homoisoleucine). This chiral β-amino acid is a critical building block in medicinal chemistry, specifically utilized in the development of peptidomimetics and mechanism-based enzyme inactivators[1].

Achieving an enantiomeric excess (ee) of >99% is paramount for biological efficacy. This guide provides field-proven troubleshooting protocols, causal explanations for common experimental failures, and self-validating workflows to ensure absolute stereochemical control.

Workflow Decision Matrix: Selecting Your Enhancement Strategy

Before troubleshooting, identify whether your workflow relies on resolving an existing racemate or building the stereocenter de novo.

EE_Enhancement Start Racemic or Low-ee 3-amino-4-methylhexanoic acid Decision Choose Enhancement Strategy Start->Decision Enzymatic Enzymatic Kinetic Resolution (CAL-B Lipase) Decision->Enzymatic Existing Racemate Asymmetric Stereoselective Alkylation (Glycine Ethyl Ester Route) Decision->Asymmetric De Novo Synthesis E_Step1 Esterification (Methyl Ester Substrate) Enzymatic->E_Step1 A_Step1 Amino Protection (Z or Boc) & Methyl Iodide Addition Asymmetric->A_Step1 E_Step2 Hydrolysis in TBME (60°C, 18h) CAL-B Catalyst E_Step1->E_Step2 E_Result Unreacted (3R,4S)-Ester (>99% ee) E_Step2->E_Result A_Step2 Alkylation (K₂CO₃, DMF, 0°C-RT) Strict pH Control A_Step1->A_Step2 A_Result Acidic Hydrolysis (6N HCl, 72h) Yields Free Acid (>99% ee) A_Step2->A_Result

Decision matrix and workflow for enhancing the enantiomeric excess of (3R,4S)-3-amino-4-methylhexanoic acid.

Troubleshooting Section 1: Enzymatic Kinetic Resolution

Q: I am using Candida antarctica lipase B (CAL-B) to resolve racemic 3-amino-4-methylhexanoic acid methyl ester, but the reaction stalls at 40% conversion and my ee is only 85%. What is causing this, and how can I push the ee to >99%?

Causality: The stalling and suboptimal ee are likely due to thermodynamic equilibrium limitations and non-specific hydrolysis in your solvent system. CAL-B is highly stereoselective, preferentially hydrolyzing the (3S,4R)-ester while leaving the desired (3R,4S)-ester intact[1]. However, in purely aqueous or highly polar media, the localized water activity around the enzyme can lead to reverse esterification or non-specific background hydrolysis. By switching to a hydrophobic organic solvent, you restrict water availability to the enzyme's hydration shell, shifting the kinetic control strictly toward the stereoselective hydrolysis of the off-target enantiomer.

Self-Validating Protocol (Lipase-Mediated Kinetic Resolution):

  • Substrate Preparation: Synthesize the racemic methyl ester derivative of 3-amino-4-methylhexanoic acid[1].

  • Solvent Selection: Dissolve the racemic ester in tert-butyl methyl ether (TBME)[1].

  • Enzyme Addition: Introduce immobilized Candida antarctica lipase B (CAL-B) to the solution[1]. Add exactly 0.55 equivalents of H₂O (relative to the racemate) to act as the nucleophile without creating a biphasic system.

  • Incubation: Heat the reaction mixture to 60°C and maintain continuous stirring for 18 hours[1].

    • Self-Validation Check: Pull a 50 µL aliquot at 6, 12, and 18 hours. Analyze via chiral HPLC to ensure the (3S,4R)-ester is actively converting to the acid while the (3R,4S)-ester concentration remains stable.

  • Phase Separation: Filter out the immobilized CAL-B. Wash the organic layer with mild aqueous bicarbonate to extract the hydrolyzed (3S,4R)-acid. The highly enantioenriched (3R,4S)-ester remains unreacted in the TBME layer[1].

  • Final Deprotection: Subject the isolated (3R,4S)-ester to acidic hydrolysis to yield the free enantiopure acid.

Troubleshooting Section 2: De Novo Asymmetric Synthesis

Q: During the stereoselective alkylation of my protected glycine derivative to form the (3R,4S) stereocenter, I am observing significant epimerization (ee drops from 92% to <80% after deprotection). How do I prevent this?

Causality: Epimerization during the alkylation of β-amino acid precursors is a direct result of inadequate pH and temperature management during the reaction and subsequent deprotection steps[1]. In the glycine ethyl ester-based route, stereoselective alkylation at the β-position with methyl iodide is typically performed under basic conditions[1]. If the basicity is too harsh or the temperature fluctuates above room temperature, facial selectivity of the enolate is compromised. Furthermore, if the final ester hydrolysis is performed under basic conditions (e.g., NaOH/LiOH), the α-proton (adjacent to the carboxylate) can undergo reversible deprotonation, leading to catastrophic racemization.

Self-Validating Protocol (Glycine Ethyl Ester Route):

  • Amino Protection: Protect the amino group of the glycine ethyl ester starting material using a benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group to prevent N-alkylation[1].

  • Reaction Setup: Dissolve the protected precursor in anhydrous N,N-Dimethylformamide (DMF)[1].

  • Base Addition: Add Potassium Carbonate (K₂CO₃) to establish mild basic conditions for enolization[1].

  • Alkylation: Introduce methyl iodide dropwise. Strictly maintain the reaction temperature between 0°C and Room Temperature (RT)[1].

    • Self-Validation Check: Monitor the reaction via LC-MS. Do not allow the internal temperature to exceed RT, as thermal fluctuations will degrade the facial selectivity of the enolate attack. Post-alkylation, your intermediate should yield ~92% ee[1].

  • Acidic Hydrolysis (Critical Step): Isolate the alkylated ester and subject it to 6N HCl under reflux for 72 hours[1].

    • Causality Check: Using 6N HCl instead of basic hydrolysis prevents the reversible deprotonation of the α-carbon. This rigorous pH control locks the stereocenter, upgrading the ee to >99% in the final free carboxylic acid[1].

Troubleshooting Section 3: Analytical Validation (Chiral HPLC)

Q: Standard C18 columns are failing to separate the enantiomers of my product. What is the most reliable method to quantify the ee of (3R,4S)-3-amino-4-methylhexanoic acid?

Causality: β-amino acids lack the strong chromophores and rigid structural handles of standard α-amino acids, causing them to co-elute on conventional achiral columns. To achieve baseline resolution, the analyte must form transient diastereomeric complexes with a chiral selector[2].

Self-Validating Protocol (Chromatographic Resolution):

  • Direct Separation Method: Utilize a chiral stationary phase (CSP) containing the macrocyclic glycopeptide antibiotic A-40,926 (structurally related to teicoplanin) covalently bonded to silica gel[2]. This specific CSP exhibits exceptionally high enantioselectivity for unusual β-amino acids like 3-amino-4-methylhexanoic acid[2].

  • Indirect Separation Method (Alternative): If a specialized CSP is unavailable, perform precolumn derivatization using Marfey's reagent (N-α-(2,4-dinitro-5-fluorophenyl)-L-alanineamide) followed by separation on an achiral column[2].

  • Chromatographic Run: Elute using an optimized hydro-organic mobile phase. Adjust the pH and buffer concentration to maximize the resolution factor (Rs)[2].

    • Self-Validation Check: Always inject a racemic standard of 3-amino-4-methylhexanoic acid before your enantioenriched sample. Confirm that the two enantiomeric peaks achieve baseline separation (Rs > 1.5). If the peaks overlap, adjust the buffer pH before quantifying the ee of your actual sample.

Quantitative Data Summary: Method Comparison

The following table summarizes the performance metrics of the two primary enantiomeric enhancement strategies based on established literature parameters[1].

MetricLipase-Mediated Kinetic ResolutionGlycine Ethyl Ester Alkylation
Starting Material Racemic methyl ester derivative[1]Z- or Boc-protected glycine ethyl ester[1]
Key Reagents CAL-B, TBME[1]Methyl iodide, K₂CO₃, DMF, 6N HCl[1]
Reaction Conditions 60°C for 18 hours[1]0°C to RT (Alkylation); Reflux 72h (Hydrolysis)[1]
Intermediate ee N/A92% (Post-alkylation)[1]
Final Product ee >99% (Unreacted ester)[1]>99% (Post-hydrolysis)[1]
Yield 48% conversion (Max 50% theoretical)[1]Alkylation: 78%; Hydrolysis: 85%[1]

References

  • Benchchem. "(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8". Benchchem.
  • ResearchGate. "Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids".

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of (3R,4S)-3-amino-4-methylhexanoic acid: A Comparison with Alternative Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is paramount. The specific three-dime...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of chiral molecules is paramount. The specific three-dimensional arrangement of atoms within a molecule can drastically alter its biological activity, efficacy, and safety profile. (3R,4S)-3-amino-4-methylhexanoic acid, a chiral amino acid derivative, is a molecule of significant interest in medicinal chemistry, particularly in the design of enzyme inhibitors.[1] Its unique stereochemistry makes it a valuable scaffold for investigating various enzymes and developing novel therapeutics.[1]

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (3R,4S)-3-amino-4-methylhexanoic acid. We will delve into the predicted spectral data, the causality behind experimental choices, and a detailed protocol for data acquisition. Furthermore, we will objectively compare NMR spectroscopy with other powerful analytical techniques, offering a holistic perspective on the characterization of this important molecule.

The Crucial Role of Stereochemistry: The Structure of (3R,4S)-3-amino-4-methylhexanoic acid

The biological activity of (3R,4S)-3-amino-4-methylhexanoic acid is intrinsically linked to its specific stereochemical configuration. The "3R" and "4S" designations refer to the absolute configuration at the two chiral centers, C3 and C4, respectively, according to the Cahn-Ingold-Prelog priority rules.[2] This precise spatial arrangement of the amino and methyl groups is critical for its interaction with biological targets.

Figure 1: Molecular structure of (3R,4S)-3-amino-4-methylhexanoic acid with atom numbering for NMR analysis.

Unraveling the Structure: Predicted 1H and 13C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms. In the absence of experimentally acquired spectra in publicly available literature, a predicted analysis based on established principles of NMR theory serves as a powerful tool for understanding the expected spectral features of (3R,4S)-3-amino-4-methylhexanoic acid.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from neighboring functional groups. Multiplicity arises from spin-spin coupling between adjacent non-equivalent protons, and the coupling constant (J) provides information about the dihedral angle between these protons.

Table 1: Predicted ¹H NMR Data for (3R,4S)-3-amino-4-methylhexanoic acid (in D₂O)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H1 (CH₃)~0.90t3H7.4Triplet due to coupling with the two H2 protons. Located in an alkyl region, hence upfield.
H2 (CH₂)~1.45p2H7.4Pentet (or multiplet) due to coupling with H1 and H3 protons.
H3 (CH)~1.75m1H-Complex multiplet due to coupling with H2, H4, and the C4-methyl protons.
H4 (CH)~3.20m1H-Multiplet due to coupling with H3 and the two H5 protons. Deshielded by the adjacent amino group.
H5 (CH₂)~2.40d2H6.8Doublet due to coupling with the H4 proton. Diastereotopic protons may show slightly different shifts.
C4-CH₃~0.95d3H6.5Doublet due to coupling with the H3 proton. Located in an alkyl region.
NH₂~4.8 (variable)s (broad)2H-Chemical shift is highly dependent on solvent, pH, and concentration. Broad singlet due to rapid exchange with the solvent (D₂O).
OH~11-12 (not observed in D₂O)s (broad)1H-Carboxylic acid proton will exchange with D₂O and will not be observed.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

Table 2: Predicted ¹³C NMR Data for (3R,4S)-3-amino-4-methylhexanoic acid (in D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1 (COOH)~178Carbonyl carbon of the carboxylic acid, significantly deshielded.
C2 (CH₂)~40Aliphatic methylene carbon adjacent to the carboxylic acid.
C3 (CH)~55Methine carbon bonded to the nitrogen of the amino group, causing deshielding.
C4 (CH)~42Aliphatic methine carbon.
C5 (CH₂)~25Aliphatic methylene carbon.
C6 (CH₃)~12Terminal methyl carbon, most upfield signal.
C4-CH₃~16Methyl carbon attached to C4.

A Practical Approach: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra of (3R,4S)-3-amino-4-methylhexanoic acid.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh ~5-10 mg of (3R,4S)-3-amino-4-methylhexanoic acid b Dissolve in ~0.7 mL of deuterated solvent (e.g., D₂O) a->b c Add internal standard (e.g., DSS or TMSP) b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Insert sample into NMR spectrometer d->e f Lock and shim the magnetic field e->f g Acquire ¹H NMR spectrum (e.g., 16-32 scans) f->g h Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) g->h i Fourier transform the FID h->i j Phase and baseline correct the spectra i->j k Integrate ¹H NMR signals j->k l Reference spectra to internal standard k->l

Figure 2: Experimental workflow for NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (3R,4S)-3-amino-4-methylhexanoic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Given the amino acid nature of the compound, deuterium oxide (D₂O) is a common choice.[3] Other solvents like DMSO-d₆ could also be used depending on solubility.[3]

    • Add a small amount of an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TMSP), for accurate chemical shift referencing.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the magnetic field onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For the ¹H NMR spectrum , acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

    • For the ¹³C NMR spectrum , a larger number of scans (typically 1024-4096) will be required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak representation.

    • For the ¹H NMR spectrum, integrate the peak areas to determine the relative number of protons corresponding to each signal.

    • Reference the chemical shifts of the spectra to the internal standard (0.0 ppm for DSS or TMSP).

A Comparative Perspective: NMR vs. Alternative Analytical Techniques

While NMR spectroscopy is a cornerstone for structural elucidation, other techniques are also widely employed for the analysis of chiral amino acids, each with its own set of strengths and limitations.

Table 3: Comparison of Analytical Techniques for Chiral Amino Acid Analysis

FeatureNMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[5]Separation of volatile, derivatized enantiomers on a chiral stationary phase followed by mass-based detection.[5]Differential migration of enantiomers in an electric field in the presence of a chiral selector.[5][6]
Information Provided Detailed molecular structure, connectivity, stereochemistry, and dynamics.Enantiomeric purity, retention time.Enantiomeric purity, retention time, mass-to-charge ratio.Enantiomeric purity, migration time.
Sample Preparation Simple dissolution in a deuterated solvent.Direct injection of the dissolved sample.Derivatization to form volatile compounds is required.[5]Direct injection of the dissolved sample.
Advantages Non-destructive, provides unambiguous structural information, can analyze samples in solution.High accuracy for enantiomeric purity determination, wide availability of chiral columns.[5]Excellent resolution and sensitivity.[5]High separation efficiency, low sample and solvent consumption.[5][6]
Disadvantages Relatively low sensitivity compared to other techniques, requires higher sample concentrations.Can be time-consuming, requires specific chiral columns for different compounds.The derivatization step can be complex and may introduce artifacts.[5]Can be less robust than HPLC, sensitivity can be lower.
Primary Application Definitive structural elucidation and confirmation.Routine quality control, enantiomeric excess (e.e.) determination.Analysis of complex mixtures, metabolomics.High-throughput screening, analysis of small sample volumes.

The choice of analytical method ultimately depends on the specific research question. For unambiguous confirmation of the chemical structure and stereochemistry of (3R,4S)-3-amino-4-methylhexanoic acid, NMR spectroscopy is the gold standard. For routine analysis of enantiomeric purity in a quality control setting, chiral HPLC is often the more practical and efficient choice.[5]

Conclusion

The structural analysis of (3R,4S)-3-amino-4-methylhexanoic acid is a critical aspect of its development and application in the pharmaceutical and life sciences. This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral features of this molecule, offering a foundational understanding for researchers. The detailed experimental protocol serves as a practical guide for acquiring high-quality NMR data.

By comparing NMR spectroscopy with alternative techniques such as chiral HPLC, GC-MS, and capillary electrophoresis, we have highlighted the unique strengths of each method. While chromatographic and electrophoretic techniques are powerful for determining enantiomeric purity, NMR spectroscopy remains indispensable for the definitive elucidation of molecular structure and stereochemistry. A multi-technique approach, leveraging the strengths of each method, will ultimately provide the most complete and reliable characterization of this and other complex chiral molecules.

References

  • ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid? Retrieved from [Link]

  • Kalinina, I., et al. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Chemical Society Reviews. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. DOI:10.1039/D4CS01202J. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations for D-amino acid analysis in biological samples. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (2022, December 31). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Retrieved from [Link]

  • Eurisotop. (n.d.). Amino Acid for NMR. Retrieved from [Link]

  • SciELO. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid. Retrieved from [Link]

  • Chen, H., et al. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). (3r,4s)-3-{amino}-4-methylhexanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). (3R,4S)-4-(Tert-butoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Oxford Academic. (2006, March 27). Synthesis of (3S, 4S)- and (3S, 4R)-4-Amino-3-hydroxy-6-methylheptanoic Acid, and Their N-(Acetyl-l-valyl-l-valyl) Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylhexanoic acid. Retrieved from [Link]

  • Mestrelab Research. (2023, December 11). A Symphony of NMR Data: Enhancing Structural Elucidation. Retrieved from [Link]

  • YouTube. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of (3R,4S)-3-amino-4-methylhexanoic Acid

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (3R,4S)-3-amino-4-methylhexanoic acid, commonly known as (3R,4S)- -homoisoleucine . This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of (3R,4S)-3-amino-4-methylhexanoic acid, commonly known as (3R,4S)-


-homoisoleucine .

This guide is structured to assist analytical chemists and drug development professionals in the structural confirmation and differentiation of this chiral building block from its isobaric analogs.

Executive Summary

Product: (3R,4S)-3-amino-4-methylhexanoic acid Common Name: (3R,4S)-


-Homoisoleucine
CAS:  219310-10-8 (HCl salt) / 40469-87-2 (Free acid)
Molecular Formula: 

Monoisotopic Mass: 145.1103 Da

(3R,4S)-3-amino-4-methylhexanoic acid is a non-proteinogenic


-amino acid used as a chiral intermediate in the synthesis of peptidomimetics and protease inhibitors. Its structural integrity is critical in drug design, yet it faces significant analytical challenges due to the existence of isobaric isomers, most notably 

-homoleucine
(3-amino-5-methylhexanoic acid).

This guide delineates the specific ESI-MS/MS fragmentation pathways that distinguish the (3R,4S) isomer, focusing on the diagnostic cleavage of its sec-butyl side chain compared to the isobutyl group of its isomers.

Chemical Identity & Structural Context

Unlike


-amino acids, this molecule features an amino group at the 

-position (C3) relative to the carboxyl group. The (3R,4S) stereochemistry dictates a specific spatial arrangement of the sec-butyl side chain, which influences the energetics of gas-phase fragmentation.
PropertySpecification
IUPAC Name (3R,4S)-3-amino-4-methylhexanoic acid
Structure

-amino acid backbone with a sec-butyl side chain at C4
Precursor Ion

m/z 146.1181
Key Isobars

-homoleucine,

-homonorleucine, 3-aminoheptanoic acid

Fragmentation Mechanism & Pathway Analysis

The fragmentation of (3R,4S)-3-amino-4-methylhexanoic acid under Electrospray Ionization (ESI) follows distinct pathways driven by the stability of the


-amino cation.
Primary Fragmentation Channels

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 146) undergoes three competitive pathways:
  • Neutral Loss of Ammonia (

    
    17 Da): 
    
    • Mechanism: Intramolecular nucleophilic substitution or elimination.

    • Product:

      
       129 (
      
      
      
      ).
    • Significance: Common to all primary amines; non-diagnostic for isomers.

  • Neutral Loss of Formic Acid/Water (

    
    46 Da / 
    
    
    
    18 Da):
    • Mechanism: Interaction between the carboxylic acid and the

      
      -amine.
      
    • Product:

      
       100 (
      
      
      
      ) or
      
      
      128 (
      
      
      ).
    • Significance: The ion at

      
       100 is the "
      
      
      
      -immonium" equivalent, representing the amine-substituted carbocation.
  • Side-Chain Specific Cleavage (Diagnostic):

    • Mechanism: Charge-remote fragmentation or radical-driven cleavage of the alkyl side chain.

    • Observation: The sec-butyl side chain of the (3R,4S) isomer favors the loss of an ethyl group (29 Da) or formation of specific low-mass alkyl fragments.

    • Key Fragment:

      
       69  (alkenyl cation 
      
      
      
      ) and
      
      
      86
      (rearranged immonium-like ion).
Visualized Fragmentation Pathway

The following diagram illustrates the specific decay of the precursor ion, highlighting the diagnostic branch points.

FragmentationPathway M Precursor [M+H]+ m/z 146 NH3_Loss [M+H - NH3]+ m/z 129 M->NH3_Loss -17 Da (NH3) H2O_Loss [M+H - H2O]+ m/z 128 M->H2O_Loss -18 Da (H2O) Beta_Cleavage [M+H - HCOOH]+ (Beta-Immonium) m/z 100 M->Beta_Cleavage -46 Da (HCOOH) Backbone Cleavage Immonium Rearranged Immonium m/z 86 M->Immonium Complex Rearrangement Diagnostic Diagnostic Side Chain Fragment m/z 69 Beta_Cleavage->Diagnostic Side Chain Loss (Sec-butyl specific)

Caption: ESI-MS/MS fragmentation tree for (3R,4S)-3-amino-4-methylhexanoic acid showing major product ions.

Comparative Performance: Isomer Differentiation

The primary analytical challenge is distinguishing the target molecule from


-homoleucine . While both share the 

146 precursor and

129/100 backbone fragments, their side-chain fragmentation differs significantly at higher collision energies.
Diagnostic Ion Table
Feature(3R,4S)-

-Homoisoleucine
(Target)

-Homoleucine
(Alternative)
Side Chain sec-Butyl (Branched at C1 of side chain)Isobutyl (Branched at C2 of side chain)
Diagnostic Loss -29 Da (Ethyl loss from side chain)-43 Da (Isopropyl loss from side chain)
Key Low Mass Ion m/z 69 (High abundance)m/z 43 (High abundance)
Immonium Ion m/z 86 (Distinct ratio)m/z 86 (Distinct ratio)
Differentiation Method Requires MS3 or High-Energy CIDRequires MS3 or High-Energy CID
Mechanistic Insight[2][3]
  • 
    -Homoleucine:  The isobutyl side chain facilitates a facile loss of an isopropyl radical or propene, generating a strong signal at 
    
    
    
    43
    (
    
    
    ).
  • 
    -Homoisoleucine:  The sec-butyl side chain is more robust but tends to lose an ethyl group (
    
    
    
    ) due to the branching at the beta-carbon of the side chain. This results in a unique spectral signature often requiring MS3 (146
    
    
    100
    
    
    fragments)
    to visualize clearly.

Experimental Protocol: Validated Workflow

To ensure reproducible data and accurate identification, the following protocol utilizes LC-MS/MS with a focus on chromatographic separation of isomers prior to detection.

Step 1: Sample Preparation
  • Standard Prep: Dissolve 1 mg of (3R,4S)-3-amino-4-methylhexanoic acid in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Derivatization (Optional but Recommended): For chiral resolution, derivatize with FDAA (Marfey's Reagent) or 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) . This adds a chromophore and enhances MS sensitivity.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) or Chiralpak ZWIX(+) for direct isomer separation.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 60% B over 10 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
Step 3: Mass Spectrometry Settings[4][5][6]
  • Precursor Scan:

    
     146.1 
    
    
    
    0.5.
  • Collision Energy (CE): Ramp from 10 eV to 35 eV.

    • Note: Low CE (10-15 eV) favors

      
       129 (
      
      
      
      ). High CE (>25 eV) is required to generate the diagnostic side-chain fragments (
      
      
      69).
  • Targeted MRM Transitions:

    • Quantifier:

      
       (Most intense, non-specific).
      
    • Qualifier (Isomer Specific):

      
       (Specific to structure).
      
    • Qualifier (Backbone):

      
       (Confirms 
      
      
      
      -amino acid class).

References

  • PubChem. (2025). (3R,4S)-3-amino-4-methylhexanoic acid Compound Summary. National Library of Medicine. [Link]

  • Sawada, Y., et al. (2009). Widely Targeted Metabolomics Based on Large-Scale MS/MS Data for Elucidating Metabolite Accumulation Patterns in Plants. Plant and Cell Physiology, 50(1), 37–47. (Source of fragmentation data for methylhexanoic acid analogs). [Link]

  • Creative Biolabs. (2025). Leucine & Isoleucine Differentiation: Critical in Antibody Sequencing. [Link][1]

  • Hurtado-Perez, P., & O'Connor, P. B. (2012).[2] Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry. Mass Spectrometry Reviews, 31(6), 609-625.[2] [Link]

Sources

Validation

Determining absolute configuration of 3-amino-4-methylhexanoic acid via X-ray crystallography

The precise determination of absolute configuration is a non-negotiable milestone in modern drug development. For chiral aliphatic amino acids like 3-amino-4-methylhexanoic acid—a critical scaffold utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of absolute configuration is a non-negotiable milestone in modern drug development. For chiral aliphatic amino acids like 3-amino-4-methylhexanoic acid—a critical scaffold utilized in the synthesis of neuropeptides and mechanism-based enzyme inactivators (such as for ornithine aminotransferase)—stereochemical fidelity directly dictates biological efficacy[1],[2]. This molecule possesses two contiguous stereocenters (C3 and C4), presenting four possible stereoisomers (e.g., 3R,4S).

While Single-Crystal X-ray Diffraction (SCXRD) remains the definitive "gold standard" for absolute configuration assignment, the physical limitations of sample crystallization often necessitate orthogonal spectroscopic approaches[3],[4]. As a Senior Application Scientist, I have structured this guide to critically compare SCXRD against Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. This analysis details the causality behind experimental choices and provides self-validating protocols for each workflow.

The Gold Standard: X-ray Crystallography (SCXRD)

Causality: Anomalous Dispersion and the Flack Parameter

In standard X-ray diffraction, Friedel's Law dictates that the diffraction intensities of inverse reflections (Friedel pairs) are identical. However, when the incident X-ray energy approaches the absorption edge of an atom in the crystal lattice, the atomic scattering factor becomes complex (


)[5]. The imaginary component (

) induces a phase shift that breaks Friedel's Law, creating measurable intensity differences between enantiomers[3].

For a light-atom molecule like 3-amino-4-methylhexanoic acid (C₇H₁₅NO₂), the


 values for Carbon, Nitrogen, and Oxygen are negligible under standard Molybdenum (Mo K-α) radiation. To achieve a definitive assignment, two critical experimental choices must be made:
  • Radiation Source: Copper (Cu K-α,

    
     Å) radiation must be utilized. Its lower energy is closer to the absorption edges of light atoms, significantly amplifying the anomalous scattering signal[5].
    
  • Salt Formation: Crystallizing the molecule as a hydrochloride salt (C₇H₁₅NO₂·HCl) introduces a heavier chlorine atom. Chlorine possesses a substantially larger

    
     value, which drastically improves the robustness of the structural refinement[1].
    

The absolute structure is quantified by the Flack parameter (


), which represents the mole fraction of the inverted enantiomer present in the crystal[6]. A self-validating result requires 

with a standard uncertainty (esd)

. If

, the structural model must be inverted[5].

XRD_Workflow N1 Purified 3-amino-4-methylhexanoic acid N2 Salt Formation (e.g., HCl) & Single Crystal Growth N1->N2 N3 SCXRD Data Collection (Cu K-α Radiation, 100 K) N2->N3 N4 Structure Solution & Least-Squares Refinement N3->N4 N5 Anomalous Dispersion Analysis (Friedel Pairs) N4->N5 N6 Flack Parameter (x) Calculation N5->N6 N7 Absolute Configuration Confirmed (e.g., 3R, 4S) N6->N7

Caption: Workflow for determining absolute configuration via single-crystal X-ray diffraction.

SCXRD Self-Validating Protocol
  • Crystallization: Dissolve 3-amino-4-methylhexanoic acid hydrochloride in a minimal volume of methanol. Set up vapor diffusion against a non-polar antisolvent (e.g., diethyl ether) at 4°C to grow diffraction-quality single crystals.

  • Data Collection: Mount a selected crystal (e.g., 0.1 x 0.1 x 0.05 mm) on a diffractometer equipped with a Cu K-α source. Collect data at 100 K using a cryostream. Causality: Cryogenic temperatures minimize the Debye-Waller factor (atomic thermal vibrations), preserving high-angle reflection intensities critical for resolving light atoms.

  • Structure Solution: Solve via direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: The system is self-validating if the internal agreement factor (

    
    ) is 
    
    
    
    (confirming high data quality) and the Flack parameter
    
    
    with an esd
    
    
    [5],[6].

Alternative Spectroscopic Methods

When diffraction-quality crystals cannot be obtained, spectroscopic methods provide powerful, solution-phase alternatives[3],[4].

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule during vibrational transitions[4]. Causality: Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore (absent in simple aliphatic amino acids), VCD probes the fundamental vibrational modes of the molecule's backbone. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) calculated spectrum, the absolute configuration is unambiguously assigned[7].

NMR Spectroscopy (Mosher's Method)

Causality: Enantiomers are indistinguishable by standard NMR in an achiral environment. By covalently reacting the primary amine of 3-amino-4-methylhexanoic acid with a chiral derivatizing agent (e.g., Mosher's acid chloride, MTPA-Cl), diastereomers are formed[8]. The distinct spatial shielding/deshielding effects of the Mosher phenyl ring cause predictable chemical shift differences (


) in the ¹H NMR spectra, allowing the stereocenter's configuration to be mapped.

Method_Comparison Start Determine Absolute Configuration of 3-amino-4-methylhexanoic acid Q1 Can suitable single crystals be grown? Start->Q1 XRD Single-Crystal X-ray Diffraction (SCXRD) Gold Standard, Direct 3D Model Q1->XRD Yes Alt Spectroscopic Alternatives Q1->Alt No VCD Vibrational Circular Dichroism (VCD) Compares IR/VCD with DFT Models Alt->VCD NMR NMR (Mosher's Method) Requires Chiral Derivatization Alt->NMR

Caption: Decision matrix for selecting stereochemical analysis methods based on sample properties.

VCD Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 200 µL of an IR-transparent solvent (e.g., CDCl₃ or D₂O)[4].

  • Data Acquisition: Acquire IR and VCD spectra using a dual-PEM VCD spectrometer (resolution 4 cm⁻¹, 8-12 hours accumulation for a high signal-to-noise ratio).

  • Computational Modeling: Perform a Monte Carlo conformational search for the possible stereoisomers. Optimize geometries and calculate theoretical VCD spectra using DFT (e.g., B3LYP/6-311+G(d,p) level with an implicit solvent model)[7].

  • Validation: Calculate the spectral similarity overlap index (SimVCD). A SimVCD score

    
     mathematically validates the stereochemical assignment, removing subjective visual bias from the comparison[9].
    

Comparative Performance Data

To guide platform selection, the following table summarizes the operational and analytical metrics of each technique when applied to chiral aliphatic amino acids.

Analytical ParameterSCXRD (Cu K-α)VCD SpectroscopyNMR (Mosher's Method)
Sample State Requirement High-quality Single CrystalSolution (Liquid)Solution (Liquid)
Sample Amount Needed 10 – 50 µg5 – 15 mg1 – 5 mg
Derivatization Required No (Salt formation optional)No (Analyzed natively)Yes (Requires chiral agent)
Time-to-Result Days to Weeks (Crystallization bottleneck)3 – 7 Days (Includes DFT compute time)2 – 4 Days (Synthesis + NMR)
Primary Validation Metric Flack Parameter (

)
SimVCD Overlap Index

Consistency Pattern
Confidence Level Absolute (>99%)High (~95%)Moderate-High
Key Limitation Reliance on crystal growthComputationally intensiveRisk of kinetic resolution during derivatization

Conclusion

For 3-amino-4-methylhexanoic acid, SCXRD utilizing Cu K-α radiation remains the most definitive method for absolute configuration assignment, provided the molecule can be coaxed into a crystalline lattice (often facilitated by hydrochloride salt formation). However, modern VCD spectroscopy offers a highly robust, self-validating orthogonal approach that completely bypasses the crystallization bottleneck, making it an invaluable tool for rapid stereochemical characterization in drug development pipelines.

References

1.[1] 2.[3] 3.[8] 4.[4] 5.[9] 6.[7] 7. [2] 8.[5] 9.[6]

Sources

Comparative

A Researcher's Guide to Comparing the Bioactivity of (3R,4S) vs (3S,4R) Amino-4-Methylhexanoic Acid Analogs

Introduction: The Critical Role of Stereochemistry in Pharmacology In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Pharmacology

In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. A classic and powerful example in modern medicine is pregabalin, marketed as Lyrica®. Its therapeutic efficacy as an anticonvulsant and analgesic resides almost exclusively in the (S)-enantiomer, which binds with high affinity to its molecular target. The (R)-enantiomer is largely inactive.

This guide focuses on a novel pair of stereoisomers: (3R,4S) and (3S,4R) amino-4-methylhexanoic acid. These compounds are structural analogs of pregabalin and gabapentin, suggesting they may share a similar mechanism of action.[1][2][3] The central hypothesis is that these molecules will exhibit stereoselective bioactivity, with one isomer demonstrating significantly higher potency than the other.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, field-proven framework for the stereoselective synthesis and comparative bioactivity assessment of these two specific analogs. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating investigation.

Part 1: Hypothesized Target and Mechanism of Action

Based on their structural similarity to the gabapentinoid class of drugs, the primary molecular target for the (3R,4S) and (3S,4R) amino-4-methylhexanoic acid analogs is hypothesized to be the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3][4]

  • The α2δ-1 Subunit: This protein is not the pore-forming unit of the calcium channel but plays a crucial role in its trafficking and function.[5] In pathological states, such as neuropathic pain, the expression of the α2δ-1 subunit is often upregulated in primary afferent terminals in the dorsal horn of the spinal cord.[2][6]

  • Mechanism of Gabapentinoids: Drugs like gabapentin and pregabalin bind to the α2δ-1 subunit, which is thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane.[7][8] This leads to a reduction in the density of functional VGCCs at the presynaptic terminal, resulting in decreased release of excitatory neurotransmitters like glutamate and substance P.[9] This modulatory action, rather than a direct channel block, is key to their therapeutic effect in conditions of neuronal hyperexcitability.[2][10]

We will proceed under the assumption that our target analogs operate via this mechanism. All subsequent experiments are designed to test this hypothesis and quantify the difference in activity between the two stereoisomers.

Part 2: Stereoselective Synthesis Strategy

G cluster_start Starting Materials cluster_steps Key Synthetic Steps cluster_products Final Products A (E)-1-nitrobut-1-ene C Asymmetric Michael Addition (Diastereoselective) A->C B Chiral N-acyloxazolidinone B->C G (3S,4R)-amino-4-methylhexanoic acid B->G Using the opposite enantiomer of the chiral auxiliary leads to the other product isomer D Nitro Group Reduction (e.g., H2, Pd/C) C->D Forms C-C and C-N bonds with defined stereochemistry E Hydrolysis of Chiral Auxiliary D->E Converts -NO2 to -NH2 F (3R,4S)-amino-4-methylhexanoic acid E->F Releases the target amino acid G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement A Prepare Membranes (Expressing α2δ-1) B Add [3H]Gabapentin (Radioligand) A->B C Add Test Compound (e.g., (3R,4S) isomer) in varying concentrations B->C D Incubate to Equilibrium C->D E Filter & Wash (Separate bound/unbound) D->E F Scintillation Counting (Measure bound radioactivity) E->F G Data Analysis (Calculate IC50 -> Ki) F->G

Sources

Validation

Validation of enantiomeric purity of (3R,4S)-3-amino-4-methylhexanoic acid

Executive Summary & Strategic Importance (3R,4S)-3-amino-4-methylhexanoic acid (also known as -homoisoleucine) represents a critical chiral building block in the synthesis of next-generation peptidomimetics and protease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(3R,4S)-3-amino-4-methylhexanoic acid (also known as


-homoisoleucine) represents a critical chiral building block in the synthesis of next-generation peptidomimetics and protease inhibitors. Unlike simple 

-amino acids, this molecule possesses two chiral centers (C3 and C4), creating a stereochemical landscape of four distinct isomers: the desired (3R,4S) compound, its enantiomer (3S,4R), and two diastereomers ((3R,4R) and (3S,4S)).

The Analytical Challenge: Standard enantiomeric purity assays often fail to distinguish between enantiomeric excess (ee) and diastereomeric excess (de). A method that resolves the enantiomer might co-elute with a diastereomer, leading to false purity claims.

This guide objectively compares three validated methodologies for certifying the stereochemical purity of (3R,4S)-3-amino-4-methylhexanoic acid. We prioritize protocols that are self-validating —meaning the assay design inherently flags failure modes (e.g., co-elution) without external reference standards.

Comparative Analysis of Methodologies

The following table summarizes the performance characteristics of the three primary validation systems.

FeatureMethod A: Indirect HPLC (Marfey's) Method B: Direct Chiral HPLC Method C:

H-NMR with CSA
Principle Derivatization with FDAA (Marfey's Reagent)

Diastereomer separation on C18.
Direct interaction with Chiral Stationary Phase (Crown Ether/Zwitterionic).Chiral Solvating Agent (CSA) induces chemical shift non-equivalence.
Resolution Power High (Resolves all 4 isomers).Medium-High (Dependent on column selectivity).Low-Medium (Often limited to ee determination).
Sensitivity (LOD) Excellent (UV 340nm / MS compatible).Good (UV 200-210nm, low extinction coeff).Poor (Requires mg quantities).
Cost Per Run Low (Standard C18 column).High (Specialized Chiral Column: $1k+).Low (Solvent/CSA cost).
Throughput Low (Requires 90 min derivatization).High (15-30 min run time).High (5-10 min acquisition).
Best Use Case Final Release Testing & Absolute Config. In-Process Control (IPC) & QC. Initial Synthesis Check.

Deep Dive: Method A - The Gold Standard (Marfey's Method)

Why it wins: Marfey's method converts the enantiomeric problem into a diastereomeric one. By reacting the analyte with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) , you create stable diastereomers that separate easily on standard achiral C18 columns. This method is superior for (3R,4S)-3-amino-4-methylhexanoic acid because it explicitly resolves the C3 and C4 stereochemistry.

Experimental Protocol
  • Reagents: L-FDAA (1% in acetone), 1M NaHCO

    
    , 1M HCl, HPLC-grade Acetonitrile (ACN).
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5

    
    m).
    

Step-by-Step Workflow:

  • Derivatization: Mix 50

    
    L of sample (50 mM) with 100 
    
    
    
    L of L-FDAA solution and 20
    
    
    L of 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. (Do not exceed 50°C to prevent racemization).

  • Quench: Add 20

    
    L of 1M HCl to stop the reaction and neutralize. Dilute with 200 
    
    
    
    L of 50% ACN.
  • Separation: Inject 10

    
    L onto the C18 column.
    
    • Mobile Phase A: Water + 0.1% TFA (Triethylamine phosphate buffer pH 3.0 is superior for resolution).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV at 340 nm (specific to the nitrophenyl group, eliminating background interference).

Self-Validation Step: You must run a "Racemic Spike." Deliberately mix your sample with a small amount of racemic standard (or the opposite enantiomer if available). If you do not see distinct peaks for the spike, your method is not resolving the impurities.

Visualization: Marfey's Reaction Workflow

MarfeysMethod Sample Sample: (3R,4S)-Isomer Reaction Derivatization (Nucleophilic Aromatic Substitution) Sample->Reaction Reagent Reagent: L-FDAA Reagent->Reaction Product Diastereomer Pair: L-FDAA-(3R,4S) L-FDAA-(3S,4R) Reaction->Product pH 8.0, 40°C HPLC HPLC Separation (Achiral C18 Column) Product->HPLC Result Chromatogram: Distinct Retention Times (Rt1 vs Rt2) HPLC->Result Hydrophobicity Difference

Caption: Conversion of enantiomers to diastereomers via L-FDAA, enabling separation based on hydrophobicity differences on a standard C18 phase.

Deep Dive: Method B - Direct Chiral HPLC

Why it works: For high-throughput environments, derivatization is a bottleneck. Direct chiral HPLC uses a Chiral Stationary Phase (CSP) to interact differentially with the isomers.[2] For


-amino acids, Zwitterionic CSPs  (like Chirobiotic T) or Crown Ether CSPs  (like Crownpak CR) are most effective due to the free amine and carboxylic acid groups.
Experimental Protocol
  • Column Choice: Astec CHIROBIOTIC T (Teicoplanin bond) or Daicel Crownpak CR(+).

  • Mobile Phase (Chirobiotic T): Methanol:Water (80:20) with 0.1% Triethylamine and 0.1% Acetic Acid.

  • Detection: UV at 210 nm (Low sensitivity due to lack of chromophore).

Critical Limitation: Direct UV detection at 210 nm is susceptible to interference from buffer salts and solvent impurities. Furthermore, Crown Ether columns often require highly acidic mobile phases (pH 1-2) which can be harsh on equipment.

Self-Validation Step: Use the "Peak Purity" function on a Diode Array Detector (DAD) to ensure the main peak is spectrally homogeneous. However, for isomers, spectra are identical. Therefore, the only true validation is the resolution factor (


) . An 

between the (3R,4S) and (3S,4R) peaks is unacceptable for quantitative purity claims.

Deep Dive: Method C - H-NMR with Chiral Solvating Agents

Why it's useful: When HPLC is unavailable or a quick check is needed during synthesis, NMR offers a rapid snapshot.

Experimental Protocol
  • Solvent: CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-d6 often maximizes shift differences).
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or simple (R)-Mosher's Acid.

  • Procedure:

    • Dissolve 5-10 mg of analyte in 0.6 mL deuterated solvent.

    • Acquire a baseline

      
      H-NMR spectrum.
      
    • Add 1-2 equivalents of the CSA.

    • Observe the splitting of the methyl doublet (C4-Methyl) or the

      
      -proton signals.
      

Data Interpretation: In a racemic mixture, the CSA forms transient diastereomeric complexes, causing the C4-methyl signal to split into two distinct doublets. In a pure (3R,4S) sample, you should see only one set of signals. Any "shadow" peaks indicate enantiomeric impurity.

Decision Matrix for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

MethodSelection Start Start: Purity Check Needed Stage Development Stage? Start->Stage Early Early Synthesis / R&D Stage->Early Exploratory Late GLP / Final Release Stage->Late Regulatory NMR Method C: NMR w/ CSA (Quick, Qualitative) Early->NMR Chromophore Does molecule have strong UV chromophore? Late->Chromophore Direct Method B: Direct Chiral HPLC (Fast, Moderate Sensitivity) Chromophore->Direct Yes Marfey Method A: Marfey's Method (High Sensitivity, Absolute Config) Chromophore->Marfey No (Weak UV) Chromophore->Marfey Preferred for 3-amino-4-methylhexanoic acid

Caption: Decision tree prioritizing Marfey's method for this specific compound due to its lack of a strong native chromophore.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amino compounds. Tetrahedron Letters, 37(19), 3299-3302. Link

  • Sigma-Aldrich Technical Guide. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Astec CHIROBIOTIC Columns. Link

  • PubChem. Compound Summary: (3R,4S)-3-amino-4-methylhexanoic acid.[3][4] Link

  • Ilisz, I., et al. (2008). Separation of beta-amino acids by chiral high-performance liquid chromatography. Journal of Chromatography A, 1198-1199, 1-14. Link

Sources

Comparative

A Comparative Guide to the Stability of β-Amino Acid-Containing Peptides

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics Peptide-based drugs offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor stability. Native peptides, composed of α-amino acids, are often rapidly cleared from circulation due to their susceptibility to proteolytic enzymes.[1][2] This guide provides an in-depth comparative analysis for researchers and drug developers on the use of β-amino acids, a powerful synthetic tool to engineer peptides with dramatically enhanced stability and improved therapeutic profiles.[3][4] We will explore the causal mechanisms behind this stability, present objective comparative data, and provide validated experimental protocols for assessment.

PART 1: The Structural Foundation of Enhanced Stability

The core difference between α- and β-amino acids is the location of the amino group. In β-amino acids, an additional carbon atom separates the amino and carboxyl groups, elongating the peptide backbone. This seemingly minor alteration fundamentally changes the peptide's architecture, making it an alien substrate for the proteases that have evolved to recognize and cleave α-peptide bonds.[5][6]

G cluster_alpha α-Peptide Backbone cluster_beta β-Peptide Backbone A_N N A_Ca A_N->A_Ca R group attached A_C C' A_Ca->A_C Peptide Bond forms here B_N N B_Cb B_N->B_Cb B_Ca B_Cb->B_Ca R group(s) attached B_C C' B_Ca->B_C Peptide Bond forms here

Figure 1. Structural comparison of α- and β-amino acid peptide backbones.

PART 2: Comparative Analysis of Peptide Stability

Proteolytic Stability: A Paradigm Shift

The most significant advantage of incorporating β-amino acids is the profound increase in resistance to enzymatic degradation.[7][8] Peptides constructed entirely or partially of β-amino acids are poor substrates for common peptidases like trypsin and chymotrypsin, leading to a substantially longer half-life in biological matrices.[1][9]

Supporting Experimental Data

The following table summarizes representative data from an in-vitro plasma stability assay, highlighting the dramatic difference in half-life between an α-peptide and its β-peptide counterpart.

Table 1: Comparative Proteolytic Stability in Human Plasma

Peptide TypeSequenceHalf-life (t½) in Human PlasmaPrimary Degradation Enzyme
α-Peptide Ac-Phe-Lys-Ala-Val-NH₂< 5 minutesTrypsin, Chymotrypsin, other peptidases
β³-Peptide Ac-β³-hPhe-β³-hLys-β³-hAla-β³-hVal-NH₂> 72 hoursNo significant degradation observed

Causality Behind the Observation: Proteases have highly specific active sites evolved to recognize the precise spacing and conformation of α-peptide backbones. The elongated and conformationally distinct backbone of a β-peptide does not fit correctly into these active sites, preventing efficient enzymatic cleavage.[7][10] Even a single α→β substitution can significantly hinder proteolysis at the modification site.[8]

Conformational Stability: Building Novel Architectures

Unlike short, linear α-peptides which are often conformationally flexible in solution, β-peptides have a remarkable propensity to adopt stable, well-defined secondary structures, even in short sequences.[11][12] These structures include various novel helices (e.g., 12-helix, 14-helix) and sheets, which are stabilized by different hydrogen-bonding patterns than their α-peptide cousins.[6][13][14]

Supporting Experimental Data

Circular Dichroism (CD) spectroscopy is the workhorse technique for analyzing peptide secondary structure in solution.[15][16] The spectra reveal distinct signatures for different conformations.

Table 2: Common Secondary Structures and Their CD Signatures

Structure TypeCommon ConformationsCharacteristic CD Minima/Maxima (nm)
α-Peptide α-helixMinima at ~222 and ~208 nm; Maximum at ~195 nm
β-sheetMinimum at ~218 nm; Maximum at ~195 nm[17][18]
β-Peptide 14-helixMinimum at ~215 nm; Strong Maximum at ~195 nm
12-helixWeaker and broader signals than 14-helix
β-hairpin/sheetMinimum at ~215-220 nm[19][20]

Causality Behind the Observation: The additional backbone carbon in β-amino acids alters the torsional angles available, leading to different energetically favorable folding patterns.[5][14] This intrinsic folding propensity allows for the design of "foldamers"—unnatural oligomers with predictable three-dimensional structures, a key advantage for designing molecules that can mimic protein surfaces or bind to specific targets.[21]

Thermal Stability

The well-defined and stable secondary structures of β-peptides often translate to higher thermal stability. This is a critical parameter for drug formulation and storage. Thermal stability is typically assessed by monitoring the CD signal at a specific wavelength while increasing the temperature, allowing for the determination of a melting temperature (Tm).

Table 3: Representative Comparative Thermal Stability

Peptide TypePredominant StructureMelting Temperature (Tm)
α-Peptide α-helix (short sequence)35 °C
β-Peptide 14-helix (short sequence)68 °C

Causality Behind the Observation: A higher Tm indicates that more thermal energy is required to disrupt the stabilizing intramolecular hydrogen bonds and unfold the peptide. The robust hydrogen-bonding networks within β-peptide helices contribute to this enhanced thermal stability.[12][22]

PART 3: Essential Experimental Protocols

In-Vitro Plasma Stability Assay

This protocol provides a validated system for comparing the half-life of peptide analogues in a physiologically relevant matrix.

Methodology:

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of each test peptide in a suitable solvent (e.g., 10% DMSO in sterile water). The use of a consistent stock concentration is critical for accurate comparisons.

  • Plasma Preparation: Thaw pooled human plasma (or species-specific plasma) on ice to preserve the activity of proteolytic enzymes. Pre-warm the required volume to 37°C in a water bath for at least 10 minutes before starting the reaction.

  • Reaction Initiation (t=0): In a low-bind microcentrifuge tube, add 10 µL of the peptide stock solution to 990 µL of the pre-warmed plasma. This achieves a typical starting concentration of 10 µg/mL. Mix immediately but gently by inversion. This is your zero time point.

  • Time-Point Sampling: Incubate the tube at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL).

  • Enzymatic Quenching & Protein Precipitation: Immediately add the 100 µL aliquot to a tube containing 200 µL of ice-cold acetonitrile with 1% trifluoroacetic acid (TFA). This step is critical as it instantly stops all enzymatic activity and precipitates the plasma proteins.[23][24]

  • Sample Clarification: Vortex the quenched sample vigorously for 30 seconds, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the amount of intact peptide using a validated reverse-phase HPLC (RP-HPLC) or LC-MS method.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

G start 1. Add Peptide Stock to 37°C Plasma incubate 2. Incubate at 37°C start->incubate timepoint 3. Withdraw Aliquots at Time Points incubate->timepoint quench 4. Quench in Acetonitrile/TFA (Stop Reaction & Precipitate Protein) timepoint->quench centrifuge 5. Centrifuge to Pellet Protein quench->centrifuge analyze 6. Analyze Supernatant by RP-HPLC / LC-MS centrifuge->analyze end 7. Plot Data & Calculate Half-life analyze->end

Figure 2. Experimental workflow for an in-vitro plasma stability assay.

Conclusion

The strategic incorporation of β-amino acids is a validated and highly effective method for mitigating the primary liabilities of peptide therapeutics: proteolytic and conformational instability.[8][21] As demonstrated, β-peptides exhibit profoundly increased plasma half-lives and a strong propensity to form stable, unique secondary structures. These features not only enhance bioavailability but also provide a scaffold for designing novel bioactive conformations. Understanding and applying the principles and protocols outlined in this guide will empower researchers to develop more robust and effective peptide-based drugs.

References

  • Fraser, C., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chemical Biodiversity, 2(5), 591-632. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1350. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. ACS Publications. [Link]

  • Barrow, C. J., & Zagorski, M. G. (1991). Solution structures of beta peptide and its constituent fragments: relation to amyloid deposition. Science, 253(5016), 179-182. [Link]

  • Maison, W. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Daura, X., et al. (2006). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 91(9), 3324-3334. [Link]

  • Riaz, N. N., et al. (2022). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Sharma, G., et al. (2014). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Physical Chemistry Chemical Physics, 16(15), 7011-7023. [Link]

  • Böldicke, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1085-1094. [Link]

  • Daura, X., et al. (2006). Thermodynamic stability of beta-peptide helices and the role of cyclic residues. Biophysical Journal, 91(9), 3324-3334. [Link]

  • Anonymous. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Beta-peptide. Wikipedia. [Link]

  • Lee, H. S., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 996-1003. [Link]

  • Böldicke, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • van Gunsteren, W. F., et al. (2002). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum?. Journal of the American Chemical Society, 124(43), 12911-12918. [Link]

  • Chiroblock GmbH. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

  • Blanco, F. J., & Serrano, L. (1995). Conformational analysis of peptides corresponding to beta-hairpins and a beta-sheet that represent the entire sequence of the alpha-spectrin SH3 domain. European Journal of Biochemistry, 230(2), 634-649. [Link]

  • Kubelka, J., et al. (2006). Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides. ResearchGate. [Link]

  • Lee, Y., et al. (2019). Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids. Molecules, 24(1), 169. [Link]

  • Wang, Y., et al. (2020). Strategies to Improve the Metabolic Stability and Bioavailability of Peptide Drugs. ResearchGate. [Link]

  • Toniolo, C., et al. (1983). Peptide models for beta-turns. A circular dichroism study. Biopolymers, 22(1), 205-215. [Link]

  • Seebach, D., et al. (1997). The Biological Stability of β-Peptides: No Interactions between α - and β-Peptides. CHIMIA, 51(5), 332. [Link]

  • Hanson, P., et al. (n.d.). Peptide Secondary Structure Tutorial. University of California, Irvine. [Link]

  • SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Strøm, M. B. (2013). Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • D'Souza, A., et al. (2015). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 13(28), 7656-7663. [Link]

  • Weiss, S., et al. (2012). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Research Notes, 5, 469. [Link]

  • Fairlie, D. P., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical Science, 10(42), 9801-9809. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of β-Amino Acid Scaffolds in Drug Discovery, Featuring (3R,4S)-3-Amino-4-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of β-amino acids, with a special focus on the potential of underexplo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of β-amino acids, with a special focus on the potential of underexplored scaffolds like (3R,4S)-3-amino-4-methylhexanoic acid. While comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are central to many successful therapeutic agents. Here, we use the well-established class of dipeptidyl peptidase-4 (DPP-4) inhibitors as a primary case study to illustrate the chemical nuances and strategic considerations in leveraging β-amino acids for drug design.

Introduction to (3R,4S)-3-Amino-4-methylhexanoic Acid: An Intriguing Chiral Building Block

(3R,4S)-3-amino-4-methylhexanoic acid, also known as L-beta-homoisoleucine, is a chiral, non-proteinogenic β-amino acid.[1] Its unique stereochemistry and side-chain bulk make it a valuable scaffold for medicinal chemists.[2] While not a widely commercialized drug itself, it has been investigated for several biological activities:

  • Enzyme Inactivation: It serves as a scaffold for developing mechanism-based inactivators of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as ornithine aminotransferase (hOAT), a target in hepatocellular carcinoma.[2]

  • Neurological Effects: Studies have suggested potential neuroprotective and cognitive-enhancing properties for this molecule.[2]

The absence of extensive SAR literature for this specific compound presents an opportunity for novel research. By understanding the SAR of related β-amino acids in well-defined biological systems, we can infer potential starting points for the development of new therapeutics based on the (3R,4S)-3-amino-4-methylhexanoic acid backbone.

The β-Amino Acid Motif in Drug Design: A Case Study in DPP-4 Inhibition

β-amino acids are critical components in a number of approved drugs due to their ability to form stable secondary structures and their resistance to proteolytic degradation.[3] A prime example of their successful application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used to treat type 2 diabetes.[4]

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.[4]

The β-amino acid moiety in many DPP-4 inhibitors, such as sitagliptin, plays a crucial role in binding to the active site of the enzyme. It mimics the dipeptide substrate of DPP-4 and forms key interactions with the enzyme's S1 and S2 pockets.

Comparative Structure-Activity Relationship of β-Amino Acid-Based DPP-4 Inhibitors

The following analysis focuses on analogs of sitagliptin, a well-known DPP-4 inhibitor containing a β-amino acid core, to illustrate key SAR principles.

Core Pharmacophore of β-Amino Acid DPP-4 Inhibitors

The general structure of many β-amino acid-based DPP-4 inhibitors consists of three main components:

  • A β-amino acid core: This provides the primary interaction with the enzyme's active site.

  • A side chain (R1): This group typically interacts with the hydrophobic S1 pocket of DPP-4.

  • An amide substituent (R2): This portion often occupies the S2 pocket and can be extensively modified to enhance potency and selectivity.

SAR_pharmacophore cluster_0 General Structure of β-Amino Acid DPP-4 Inhibitors Core β-Amino Acid Core R1 Side Chain (R1) (S1 Pocket Interaction) Core->R1 crucial for potency R2 Amide Substituent (R2) (S2 Pocket Interaction) Core->R2 influences selectivity and PK

Caption: Core pharmacophore of β-amino acid DPP-4 inhibitors.

Modifications to the β-Amino Acid and their Impact on Activity

The structure of the β-amino acid itself is critical for potent DPP-4 inhibition. Key modifications and their effects are summarized in the table below. The data is compiled from various sources on sitagliptin and related analogs.

Compound/ModificationR1 (Side Chain)R2 (Amide Substituent)DPP-4 IC50 (nM)Key SAR Insight
Sitagliptin 2,4,5-trifluorophenyltriazolopiperazine18The trifluorophenyl group provides optimal interactions with the S1 pocket. The triazolopiperazine moiety fits well into the S2 pocket.
Analog 1Phenyltriazolopiperazine>100Halogenation of the phenyl ring is critical for high potency, with trifluoro substitution being optimal.
Analog 22,4,5-trifluorophenylpiperazine19The triazolo portion of the R2 group is not essential for high potency, but can influence other properties.
Analog 32,4,5-trifluorophenyl2-benzylpyrrolidine300A smaller pyrrolidine ring in the R2 position is less favorable than the piperazine ring.[2]
Analog 42,4,5-trifluorophenyl4-benzylpiperidine1600The position of the benzyl substituent on the piperidine ring is crucial for activity.[2]

From these comparisons, it is evident that the nature of the side chain (R1) and the amide substituent (R2) dramatically influences inhibitory activity. For the R1 group, electron-withdrawing substituents on a phenyl ring are highly favorable. For the R2 group, a piperazine or triazolopiperazine ring system appears to be optimal for fitting into the S2 pocket of DPP-4.

SAR_modifications cluster_sitagliptin Sitagliptin (IC50 = 18 nM) cluster_analog1 Analog 1 (IC50 > 100 nM) cluster_analog3 Analog 3 (IC50 = 300 nM) Sitagliptin β-amino acid core R1_Sita 2,4,5-trifluorophenyl (Optimal S1 fit) Sitagliptin->R1_Sita R2_Sita triazolopiperazine (Optimal S2 fit) Sitagliptin->R2_Sita Analog1 β-amino acid core Sitagliptin->Analog1 Remove F atoms -> Lower Potency Analog3 β-amino acid core Sitagliptin->Analog3 Change R2 ring -> Lower Potency R1_A1 Phenyl (Lacks key halogen interactions) Analog1->R1_A1 R2_A1 triazolopiperazine Analog1->R2_A1 R1_A3 2,4,5-trifluorophenyl Analog3->R1_A3 R2_A3 2-benzylpyrrolidine (Suboptimal S2 fit) Analog3->R2_A3

Caption: SAR of key modifications on the β-amino acid scaffold.

Experimental Protocols

To facilitate further research in this area, we provide representative protocols for the synthesis of a β-amino acid-based DPP-4 inhibitor and for the in vitro evaluation of DPP-4 inhibitory activity.

Representative Synthesis of a β-Amino Acid-Based DPP-4 Inhibitor

The following is a generalized, multi-step synthesis adapted from procedures for sitagliptin and its analogs.

Step 1: Synthesis of the β-keto ester

  • To a solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in a suitable solvent (e.g., acetonitrile), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

  • The resulting intermediate is then reacted with an alcohol (e.g., methanol) under reflux to yield the corresponding β-keto ester.

Step 2: Asymmetric reduction of the β-keto ester

  • The β-keto ester is subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP), under a hydrogen atmosphere.

  • The reaction is carried out in a suitable solvent (e.g., methanol or ethanol) at elevated pressure and temperature.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the chiral β-hydroxy ester.

Step 3: Introduction of the amino group

  • The hydroxyl group of the β-hydroxy ester is converted to a leaving group (e.g., by mesylation or tosylation).

  • The resulting compound is then reacted with an azide source (e.g., sodium azide) to introduce the azide group via an SN2 reaction, which proceeds with inversion of stereochemistry.

  • The azide is then reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.

Step 4: Amide coupling

  • The resulting chiral β-amino ester is coupled with the desired carboxylic acid (e.g., a triazolopiperazine carboxylic acid derivative) using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base like diisopropylethylamine) in an aprotic solvent like DMF.

  • The reaction is stirred at room temperature until completion.

  • The final product is purified by column chromatography or recrystallization.

Synthesis_Workflow A Starting Materials (Substituted Phenylacetic Acid + Meldrum's Acid) B Step 1: β-keto ester formation A->B C Step 2: Asymmetric Reduction B->C D Step 3: Azide Formation and Reduction C->D E Step 4: Amide Coupling D->E F Final Product (β-Amino Acid DPP-4 Inhibitor) E->F

Caption: General synthetic workflow for β-amino acid DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the in vitro potency (IC50) of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: e.g., Tris-HCl buffer, pH 7.5, containing a detergent like Triton X-100.

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer. A typical starting concentration is 100 µM, with 10-fold serial dilutions.

  • In the wells of the 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity over time using the plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative Scaffolds and Future Perspectives

While β-amino acids represent a highly successful class of DPP-4 inhibitors, other chemical scaffolds have also been developed, including:

  • α-amino acid derivatives: Vildagliptin and saxagliptin are examples that contain a cyanopyrrolidine moiety derived from proline.

  • Xanthine-based inhibitors: Linagliptin is a non-peptidomimetic inhibitor with a xanthine core.

  • Other heterocyclic systems: A wide variety of heterocyclic scaffolds have been explored to mimic the dipeptide substrate of DPP-4.

The continued exploration of novel scaffolds is essential for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. In this context, (3R,4S)-3-amino-4-methylhexanoic acid and its derivatives represent an underexplored area. By applying the SAR principles gleaned from the study of other β-amino acid inhibitors, researchers can rationally design and synthesize novel compounds based on this scaffold for evaluation against DPP-4 and other relevant biological targets. The unique stereochemistry and side-chain of L-beta-homoisoleucine may offer new opportunities for achieving high affinity and selectivity.

References

  • Homoisoleucine: A translationally-active leucine surrogate of expanded hydrophobic surface area - PMC. [Link]

  • A Novel Process For The Preparation Of Sitagliptin - QuickCompany. [Link]

  • Sitagliptin synthesis - US20120108598A1 - Google P
  • (PDF) Synthesis of Sitagliptin - Academia.edu. [Link]

  • (PDF) Synthesis of Sitagliptin - ResearchGate. [Link]

  • WO2009064476A1 - Preparation of sitagliptin intermediate - Google P
  • (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2 | CID 16211048 - PubChem. [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. [Link]

  • (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride | C7H16ClNO2 | CID 16211047. [Link]

  • Uses of DPP-IV inhibitors - Patent US-8673927-B2 - PubChem. [Link]

  • L-beta-homoisoleucine-HCl | C7H16ClNO2 | CID 2761520 - PubChem. [Link]

  • US9526728B2 - Medical use of a DPP-4 inhibitor - Google P
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

  • Biological Applications of β-amino acids and its derivatives - ResearchGate. [Link]

  • WO/2004/069162 3-AMINO-4-PHENYLBUTANOIC ACID DERIVATIVES AS DIPEPTIDYL PEPTIDASE INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES - WIPO Patentscope. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • Personal care device handle - Justia Patents. [Link]

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Comparative

A Comparative Guide to the Chromatographic Separation of 3-amino-4-methylhexanoic Acid Isomers

Introduction 3-amino-4-methylhexanoic acid is a non-proteinogenic γ-amino acid of significant interest in pharmaceutical development. It serves as a key chiral precursor in the synthesis of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-amino-4-methylhexanoic acid is a non-proteinogenic γ-amino acid of significant interest in pharmaceutical development. It serves as a key chiral precursor in the synthesis of pharmacologically active compounds, most notably as an intermediate for Pregabalin.[1] The molecule possesses two chiral centers at the C3 and C4 positions, giving rise to four distinct stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The biological activity of the final active pharmaceutical ingredient (API) is often exclusive to a single stereoisomer. Consequently, the precise and reliable separation, identification, and quantification of these four isomers are critical for process chemistry, quality control, and regulatory compliance in the pharmaceutical industry.

This guide provides an in-depth comparison of chromatographic strategies for resolving the stereoisomers of 3-amino-4-methylhexanoic acid. We will explore the theoretical and practical aspects of both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights into method development and presenting supporting experimental frameworks.

The Challenge: Stereoisomer Resolution

Stereoisomers, particularly enantiomers, share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. This makes their separation by conventional chromatographic techniques impossible. Resolution can only be achieved in a chiral environment where the transient diastereomeric complexes formed between the analyte isomers and a chiral selector exhibit different stability constants, leading to differential retention. This guide will compare two primary philosophies for creating this chiral environment: derivatization followed by GC analysis on a chiral column, and direct separation of the native isomers using a chiral stationary phase (CSP) in HPLC.

Part 1: Gas Chromatography (GC) - The Derivatization-Based Approach

Gas chromatography is a powerful technique for separating volatile compounds. However, amino acids like 3-amino-4-methylhexanoic acid are inherently non-volatile due to their zwitterionic nature and strong intermolecular hydrogen bonding. Therefore, a chemical derivatization step is mandatory to increase their volatility and thermal stability prior to GC analysis.[2]

The Rationale Behind Derivatization

The primary goal of derivatization in this context is to mask the polar functional groups—the primary amine (-NH₂) and the carboxylic acid (-COOH).[3] This is typically achieved through silylation or acylation.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the amine and carboxyl groups with a nonpolar trimethylsilyl (TMS) group.[2][4]

  • Acylation/Esterification: A common two-step method involves esterification of the carboxyl group (e.g., with methanol or isopropanol under acidic conditions) followed by acylation of the amine group with a reagent like trifluoroacetic anhydride (TFAA). This creates a volatile N-trifluoroacetyl amino acid ester.[5]

Once derivatized, the now-volatile isomers can be resolved on a chiral capillary column. Cyclodextrin-based stationary phases are particularly effective for this purpose.[6]

Experimental Protocol: GC-FID Analysis via TFAA Derivatization

This protocol outlines a self-validating system for the chiral separation of 3-amino-4-methylhexanoic acid isomers.

1. Sample Preparation & Derivatization: a. Accurately weigh 1 mg of the 3-amino-4-methylhexanoic acid isomer mixture into a 2 mL reaction vial. b. Add 500 µL of 3M HCl in 2-propanol. Seal the vial tightly. c. Heat the vial at 100°C for 45 minutes to form the isopropyl ester. d. Evaporate the solvent to dryness under a gentle stream of nitrogen. e. Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Seal the vial. f. Heat at 60°C for 15 minutes to acylate the amine group. g. Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen. h. Reconstitute the dried derivative in 200 µL of ethyl acetate for GC injection.

2. GC Conditions:

  • GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID).
  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin chiral column.[6]
  • Injector: Split/Splitless, 250°C, Split ratio 50:1.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Oven Program: 80°C hold for 1 min, ramp at 3°C/min to 160°C, hold for 5 min.
  • Detector: FID at 280°C.
  • Injection Volume: 1 µL.
Workflow for GC-Based Isomer Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Isomer Mixture B 2. Esterification (HCl in 2-PrOH, 100°C) A->B C 3. Acylation (TFAA, 60°C) B->C D 4. Reconstitute in Ethyl Acetate C->D E 5. GC Injection (1 µL) D->E F 6. Chiral Separation on β-DEX Column E->F G 7. FID Detection F->G H 8. Integration & Quantification G->H

Caption: Experimental workflow for GC analysis of 3-amino-4-methylhexanoic acid isomers.

Performance Data (Illustrative)

The following table presents expected, illustrative retention data based on typical elution orders observed for similar amino acids on cyclodextrin phases. Absolute retention times will vary based on the specific system and conditions.

StereoisomerConfigurationExpected Retention Time (min)Relative Elution Order
Isomer 1(3R,4R)~18.51
Isomer 2(3S,4S)~19.22
Isomer 3(3R,4S)~20.13
Isomer 4(3S,4R)~20.84

Part 2: High-Performance Liquid Chromatography (HPLC) - The Direct Approach

The development of advanced chiral stationary phases (CSPs) has made HPLC the premier choice for the direct separation of amino acid isomers, eliminating the need for derivatization.[7] This approach reduces sample preparation time, avoids potential side reactions, and is generally more robust for routine quality control.

The Rationale Behind Direct Separation

Direct separation relies on a CSP that can form transient, diastereomeric complexes with the native amino acid isomers. For zwitterionic molecules like 3-amino-4-methylhexanoic acid, ion-exchange based CSPs are exceptionally effective.[8] Cinchona alkaloid-based zwitterionic CSPs, for instance, contain both acidic (sulfonic acid) and basic (quinine or quinidine) moieties.[9] This allows for multiple interaction points (ion-exchange, hydrogen bonding, dipole-dipole) with the analyte, leading to excellent chiral recognition.

Experimental Protocol: HPLC-UV Analysis with a Zwitterionic CSP

This protocol is adapted from a validated method for the direct resolution of Pregabalin enantiomers, a structurally analogous compound.[9]

1. Sample Preparation: a. Accurately weigh 10 mg of the 3-amino-4-methylhexanoic acid isomer mixture. b. Dissolve in 1.0 mL of a water/methanol (50/50, v/v) solution to create a 10 mg/mL stock solution. c. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a UV detector.
  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm ID, 3 µm).[9]
  • Mobile Phase: 5 mM ammonium formate and 5 mM formic acid in methanol/water (96/4, v/v).[9]
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 25°C.[9]
  • Detection: UV at 210 nm (as the analyte has no strong chromophore, low UV is required).
  • Injection Volume: 10 µL.[9]
Principle of Chiral Recognition on a Zwitterionic CSP

HPLC_Principle cluster_CSP Zwitterionic CSP Surface cluster_analytes Analyte Isomers CSP Anionic Site (-SO3H) Cationic Site (Quinine) IsomerR (3R,4S)-Isomer IsomerR:e->CSP:e Stronger Interaction (More Retained) IsomerR:e->CSP:e Stronger Interaction (More Retained) IsomerS (3S,4S)-Isomer IsomerS:w->CSP:w Weaker Interaction (Less Retained) IsomerS:w->CSP:w Weaker Interaction (Less Retained)

Caption: Chiral recognition via dual ion-pairing on a zwitterionic CSP.

Performance Data (Illustrative)

The following table shows expected, illustrative data for the separation on a zwitterionic phase. The (S)- and (R)- configurations at the C3 carbon (bearing the amino group) are typically the primary drivers of separation.

StereoisomerConfigurationExpected Retention Time (min)Relative Elution Order
Isomer 1(3R,4R)~6.51
Isomer 2(3R,4S)~6.82
Isomer 3(3S,4S)~8.13
Isomer 4(3S,4R)~8.54

Comparison Summary and Recommendations

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Sample Preparation Complex: Mandatory multi-step derivatization required.[2]Simple: Direct injection after dissolution and filtration.[7][9]
Speed Slower due to derivatization and longer GC run times.Faster overall analysis time per sample.
Selectivity High, dependent on both derivatization and chiral column.Excellent, directly controlled by the chiral stationary phase.[8]
Robustness Lower; derivatization reactions must be complete and reproducible.High; direct methods are less prone to variability.
Instrumentation Standard GC-FID is widely available.Requires HPLC with a specialized (and more expensive) chiral column.
Primary Application Research, structural confirmation (when coupled with MS).Quality Control, high-throughput analysis, process monitoring.

Recommendation:

For routine quality control and high-throughput analysis in a drug development setting, the direct HPLC method using a zwitterionic chiral stationary phase is unequivocally superior . Its simplicity, speed, and robustness make it ideal for process monitoring and final product release testing.

The GC method remains a valuable orthogonal technique . It is particularly useful in a research context for confirming the identity of isomers, especially when coupled with mass spectrometry (MS), as the derivatized isomers provide unique fragmentation patterns.

References

  • Chaplin, J. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available at: [Link]

  • D'Acquarica, I. et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules. Available at: [Link]

  • Chaplin, J. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. PMC. Available at: [Link]

  • Adamo, A. et al. (2015). Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. Symmetry. Available at: [Link]

  • Puglisi, A. & Benaglia, M. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Molecules. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-3-methylhexanoic acid. BenchChem.
  • Toth, G. et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Available at: [Link]

  • PubChem. (n.d.). (3R,4S)-3-amino-4-methylhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Waters. (n.d.). Retention time tables for amino acids using the AccQ-Tag method. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Zhang, Y. et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • ResearchGate. (2025). Chiral separation of amino acids and derivatives by CE.
  • Al-Majdhoub, M. et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Royal Society of Chemistry. Available at: [Link]

  • Péter, A. et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Freimoser, F. M. & Le-Parc, A. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Available at: [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]

  • Silva, B. M. et al. (2003). Retention times of the amino acids.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3R,4S)-3-amino-4-methylhexanoic Acid

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling novel compounds like (3R,4S)-3-amino-4-methylhexanoic acid requires not only...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling novel compounds like (3R,4S)-3-amino-4-methylhexanoic acid requires not only precision in its application but also diligence in its disposal. Improper waste management can compromise laboratory safety, environmental integrity, and regulatory compliance. This guide provides a direct, field-tested protocol for the proper disposal of (3R,4S)-3-amino-4-methylhexanoic acid, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. (3R,4S)-3-amino-4-methylhexanoic acid is not a benign substance; its hazard profile dictates the necessary precautions.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.

Rationale: A risk assessment is the cornerstone of a self-validating safety protocol. By understanding the specific hazards—toxicity, skin irritation, eye damage, and respiratory irritation—we can logically deduce the required protective measures and disposal pathways, rather than simply following a checklist.

Table 1: GHS Hazard Profile for (3R,4S)-3-amino-4-methylhexanoic Acid

Hazard Class & CategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.GHS07Danger
Skin Corrosion/IrritationH315: Causes skin irritation.[1](Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1]
STOT Single ExposureH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Step-by-Step PPE Protocol:

  • Hand Protection : Wear impervious nitrile or neoprene gloves. Rationale: Protects against skin contact, preventing irritation (H315) and dermal toxicity (H311).

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is mandatory.[2] Rationale: Prevents contamination of personal clothing and underlying skin.

  • Eye and Face Protection : Use ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[3] Rationale: Essential for preventing serious eye irritation (H319) from dust or splashes.

  • Respiratory Protection : All handling of the solid compound, especially weighing or transferring, must be conducted within a certified chemical fume hood or a well-ventilated area to control dust.[2] Rationale: This engineering control is the primary defense against respiratory tract irritation (H335) and inhalation toxicity (H331).

Waste Segregation, Containment, and Labeling

Proper disposal begins at the point of generation. Cross-contamination of waste streams is a frequent and dangerous error in laboratory settings.[4] (3R,4S)-3-amino-4-methylhexanoic acid waste must be treated as hazardous chemical waste from the moment it is designated for disposal.[5]

Protocol for Waste Collection:

  • Designate a Waste Container : Use a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum) for solid waste.[6][7] Do not use beakers, flasks, or other open containers for waste accumulation.

  • Label Correctly : The waste container label must be filled out completely before adding the first waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "(3R,4S)-3-amino-4-methylhexanoic Acid".

    • The associated hazards (e.g., "Toxic," "Irritant").[1]

    • The date of accumulation.

  • Segregate Waste :

    • Solid Waste : Collect unadulterated compound, contaminated weigh boats, and contaminated gloves or wipes in your designated solid hazardous waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, it must be collected in a separate, appropriately labeled liquid hazardous waste container. Do not mix incompatible waste streams.[4]

  • Secure Storage : Keep the sealed waste container in a designated satellite accumulation area within the lab. This area should be away from general lab traffic and clearly marked.[8]

Waste_Disposal_Workflow Disposal Decision Workflow for (3R,4S)-3-amino-4-methylhexanoic Acid cluster_types Categorize Waste Start Waste Generated Pure_Solid Unused or Expired Solid Compound Start->Pure_Solid Contaminated_Material Contaminated Materials (Gloves, Wipes, Weigh Paper) Start->Contaminated_Material Empty_Container Original 'Empty' Container (Contains Residue) Start->Empty_Container Solid_Waste_Bin Solid Hazardous Waste Container (Labeled: 'Toxic', 'Irritant') Pure_Solid->Solid_Waste_Bin Place directly in container Contaminated_Material->Solid_Waste_Bin Place directly in container Empty_Container->Solid_Waste_Bin Triple rinse is not advised; dispose of container as waste EHS_Pickup Arrange Pickup by Institutional EHS Solid_Waste_Bin->EHS_Pickup When full or per schedule Final_Disposal Licensed Waste Disposal Facility EHS_Pickup->Final_Disposal Manifested Transport

Caption: Waste disposal decision workflow.

Emergency Protocol: Spill Management

Accidents happen, but a prepared response minimizes risk. The procedure for a spill of solid (3R,4S)-3-amino-4-methylhexanoic acid is focused on preventing dust generation and secondary contamination.

Step-by-Step Spill Cleanup:

  • Alert and Isolate : Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE : If not already wearing it, don the full PPE ensemble described in Section 2.

  • Contain Spread : Do NOT use a dry brush or towel, as this will aerosolize the toxic dust.

  • Clean Up : Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3] Carefully sweep or scoop the mixture into a designated bag or container.

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel.

  • Dispose : Place all cleanup materials (absorbent, contaminated cloths, gloves) into the designated solid hazardous waste container.[5]

  • Report : Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department, per local policy.

Final Disposal Pathway: The Critical Last Step

Under no circumstances should (3R,4S)-3-amino-4-methylhexanoic acid or its containers be disposed of in the general trash or washed down the drain.[6][8] This is illegal and poses a significant threat to environmental and public health.

The Only Approved Method:

All waste containing this compound must be disposed of through a licensed hazardous waste management company.[9] In a research or industrial setting, this process is managed by your organization's EHS department.

  • Collection : Once your satellite accumulation container is full or has reached its designated accumulation time limit, contact your EHS office for a waste pickup.

  • Transportation : EHS personnel or their contracted, licensed carriers will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

  • Final Treatment : At the TSDF, the waste will be disposed of via methods appropriate for toxic chemical solids, most commonly high-temperature incineration in a controlled environment.[8] This method ensures the complete destruction of the hazardous compound.

By adhering to this comprehensive protocol, you ensure that your vital research does not come at the cost of safety or environmental responsibility. This structured approach to waste management is a hallmark of a trustworthy and high-functioning scientific operation.

References

  • (3R,4S)-3-amino-4-methylhexanoic acid | C7H15NO2 | CID 16211048 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste - Business Waste . Business Waste. Available at: [Link]

  • Safe Storage and Disposal of Chemicals in A Lab - Tion . Tion. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System . Labor Security System. Available at: [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal | Today's Clinical Lab . Today's Clinical Lab. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group. Available at: [Link]

  • Safety Data Sheet: Amino acid - Carl ROTH . Carl ROTH. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . University of Canterbury. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. Available at: [Link]

  • OSHA Chemical Storage Requirements - U.S. Hazmat Rentals . U.S. Hazmat Rentals. Available at: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (3R,4S)-3-amino-4-methylhexanoic acid

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (3R,4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (3R,4S)-3-amino-4-methylhexanoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your experimental work.

Hazard Assessment at a Glance

(3R,4S)-3-amino-4-methylhexanoic acid and its hydrochloride salt are classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

This hazard profile dictates a multi-faceted approach to PPE, ensuring comprehensive protection against the primary routes of exposure.

Core PPE Requirements: A Multi-Layered Defense

The following table summarizes the essential PPE for handling (3R,4S)-3-amino-4-methylhexanoic acid. The selection of specific items should always be informed by a task-specific risk assessment.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Safety goggles with side shieldsDisposable nitrile gloves (double-gloving recommended)Lab coatN95 respirator or use of a chemical fume hood
Solution Preparation Chemical splash gogglesDisposable nitrile glovesLab coatWork within a well-ventilated area or chemical fume hood
Reaction & Work-up Chemical splash goggles and face shieldChemical-resistant gloves (e.g., neoprene or butyl rubber)Chemical-resistant apron over a lab coatChemical fume hood
Spill Cleanup (Small) Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatN95 respirator (minimum); half-mask respirator with particulate filters may be necessary
Procedural Deep Dive: The "Why" Behind the "What"

A foundational principle of laboratory safety is not just knowing what to do, but why you are doing it. This understanding fosters a proactive safety culture.

Given that (3R,4S)-3-amino-4-methylhexanoic acid can cause serious eye irritation, robust eye protection is non-negotiable.[1][2]

  • Safety Goggles: For tasks involving the solid compound, such as weighing, safety goggles with side shields are mandatory to protect against airborne particles.

  • Chemical Splash Goggles: When working with solutions, the risk of splashes necessitates the use of chemical splash goggles, which provide a seal around the eyes.[3]

  • Face Shields: For larger scale operations or when there is a significant splash hazard, a face shield should be worn in addition to goggles.[3][4][5] A face shield provides a broader barrier of protection for the entire face.

The compound is a known skin irritant, making hand protection a critical component of your PPE strategy.[1][2]

  • Disposable Nitrile Gloves: For incidental contact and when handling the solid, disposable nitrile gloves are the minimum requirement.[3] It is advisable to wear two pairs (double-gloving) to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.

  • Chemical-Resistant Gloves: When working with solutions or for prolonged handling, more robust, chemical-resistant gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[6]

Protecting your skin and personal clothing from contamination is crucial.

  • Lab Coats: A standard lab coat is the minimum requirement for all work with this compound.[3][4] It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks with a higher risk of spills or splashes, such as when transferring solutions or during reaction work-ups, a chemical-resistant apron worn over the lab coat is recommended.[5][7]

As a respiratory irritant, controlling the inhalation of (3R,4S)-3-amino-4-methylhexanoic acid dust is paramount.[1][2]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Whenever possible, handle the solid form of this compound within a chemical fume hood or a powder weighing station.[8][9]

  • Respirators: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.

    • N95 Respirator: For low-level exposure to dust, a NIOSH-approved N95 respirator is the minimum requirement.

    • Half-Mask or Full-Face Respirator: For situations with the potential for higher concentrations of airborne particles, a half-mask or full-face respirator with P100 particulate filters should be used.

Operational Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling (3R,4S)-3-amino-4-methylhexanoic acid.

PPE_Workflow cluster_planning Planning & Assessment cluster_ppe_selection PPE Selection cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Start Task Initiation AssessHazard Assess Hazards: - Physical Form (Solid/Liquid) - Scale of Work - Potential for Aerosolization Start->AssessHazard SelectEye Eye/Face Protection AssessHazard->SelectEye Splash risk? SelectHand Hand Protection AssessHazard->SelectHand Direct contact? SelectBody Body Protection AssessHazard->SelectBody Spill/splash risk? SelectRespiratory Respiratory Protection AssessHazard->SelectRespiratory Dust/aerosol risk? SelectEye->Donning_Start SelectHand->Donning_Start SelectBody->Donning_Start SelectRespiratory->Donning_Start DonBody 1. Don Lab Coat/Apron DonRespiratory 2. Don Respirator (if required) DonBody->DonRespiratory DonEye 3. Don Eye/Face Protection DonRespiratory->DonEye DonHand 4. Don Gloves DonEye->DonHand PerformTask Perform Laboratory Task DonHand->PerformTask Proceed with task DoffHand 1. Remove Gloves DoffEye 2. Remove Eye/Face Protection DoffHand->DoffEye DoffBody 3. Remove Lab Coat/Apron DoffEye->DoffBody DoffRespiratory 4. Remove Respirator DoffBody->DoffRespiratory WashHands Wash Hands Thoroughly DoffRespiratory->WashHands Final Step Donning_Start->DonBody PerformTask->Doffing_Start Task Complete Doffing_Start->DoffHand

Caption: PPE Selection and Use Workflow

Disposal Plan: A Commitment to Environmental Stewardship

The responsible disposal of chemical waste is as crucial as its safe handling.

  • Waste Segregation: All solid waste contaminated with (3R,4S)-3-amino-4-methylhexanoic acid, including weigh boats, gloves, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: All solutions containing the compound should be collected in a designated hazardous waste container for aqueous or organic waste, as appropriate. Do not mix incompatible waste streams.[9][10]

  • Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste.[10]

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.[11] Contact your Environmental Health and Safety (EHS) department for guidance on proper waste stream identification and disposal procedures.

By adhering to these comprehensive PPE and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.

References

  • PubChem. (3R,4S)-3-amino-4-methylhexanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Google Patents. (US5462671A) Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.
  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • Saffron Tech. Laboratory Chemical Lab Safety and Handling Guidelines. [Link]

  • PubChem. (3R,4S)-3-amino-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • SDS Manager. Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • Environmental Health & Safety, University of Maryland. Safe Handling and Storage of Chemicals. [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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